4-(oxiran-2-ylmethoxy)-1H-indole
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(oxiran-2-ylmethoxy)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-10-9(4-5-12-10)11(3-1)14-7-8-6-13-8/h1-5,8,12H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWQPSSVUYPWOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC3=C2C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90956744 | |
| Record name | 4-[(Oxiran-2-yl)methoxy]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35308-87-3 | |
| Record name | 4-(2-Oxiranylmethoxy)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35308-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Oxiranylmethoxy)-1H-indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035308873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[(Oxiran-2-yl)methoxy]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(oxiranylmethoxy)-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.719 | |
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Foundational & Exploratory
characterization of 4-(oxiran-2-ylmethoxy)-1H-indole
An In-depth Technical Guide to the Synthesis, Characterization, and Application of 4-(oxiran-2-ylmethoxy)-1H-indole
Abstract: 4-(oxiran-2-ylmethoxy)-1H-indole is a bifunctional molecule of significant interest in medicinal and materials chemistry. It incorporates the pharmacologically relevant indole scaffold and a highly reactive epoxide (oxirane) ring. This dual functionality makes it a versatile intermediate for the synthesis of a wide array of complex molecules, most notably as a key building block for beta-adrenergic antagonists. This guide provides a comprehensive technical overview of its synthesis, detailed spectroscopic characterization, chemical reactivity, and essential safety protocols, intended for researchers, chemists, and professionals in drug development.
Introduction and Significance
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals with diverse biological activities.[1][2][3] The compound 4-(oxiran-2-ylmethoxy)-1H-indole, also known as 4-(2,3-Epoxypropoxy)indole, merges this important heterocycle with an epoxide functional group via an ether linkage. The strained three-membered oxirane ring is a potent electrophile, susceptible to nucleophilic attack, which is the cornerstone of its synthetic utility.
The primary application of this molecule is as a precursor in the synthesis of pharmaceuticals, particularly beta-blockers. The reaction of the epoxide moiety with various amines yields amino alcohol derivatives, a key structural feature of many cardio-selective and non-selective beta-antagonists. Understanding the synthesis and precise characterization of this intermediate is therefore critical for ensuring the purity, quality, and efficacy of the final active pharmaceutical ingredients (APIs).
Synthesis Pathway
The most direct and common synthesis of 4-(oxiran-2-ylmethoxy)-1H-indole is achieved through a Williamson ether synthesis. This process involves the reaction of the nucleophilic phenoxide of 4-hydroxyindole with an epihalohydrin, typically epichlorohydrin.
Prerequisite: Synthesis of 4-Hydroxyindole
The starting material, 4-hydroxyindole, is a crucial precursor. Various synthetic strategies have been developed for its preparation, including modifications of the Bischler-Möhlau reaction and modern catalytic methods starting from commodity chemicals like 1,3-cyclohexanedione.[4][5][6][7] The accessibility and purity of 4-hydroxyindole are paramount for the success of the subsequent etherification step.
Core Synthesis: O-Alkylation of 4-Hydroxyindole
The etherification reaction proceeds by deprotonating the phenolic hydroxyl group of 4-hydroxyindole with a suitable base to form a potent nucleophile. This phenoxide then attacks the terminal carbon of epichlorohydrin, displacing the chloride leaving group to form the desired glycidyl ether.
Caption: Synthetic workflow for 4-(oxiran-2-ylmethoxy)-1H-indole.
Experimental Protocol
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxyindole (1.0 eq.).
-
Dissolution: Dissolve the starting material in a suitable solvent such as ethanol or acetone.
-
Base Addition: Add a powdered base, such as potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydroxide (NaOH, 1.2 eq.). Stir the suspension for 15-30 minutes at room temperature.
-
Reagent Addition: Add epichlorohydrin (1.2-1.5 eq.) dropwise to the mixture.
-
Reaction: Heat the mixture to reflux (typically 50-80°C, depending on the solvent) and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The final product can be further purified by flash column chromatography on silica gel.
Spectroscopic Characterization
Caption: Key reaction pathway: Nucleophilic opening of the epoxide ring.
Applications
-
Pharmaceuticals: It is a key intermediate for β-adrenergic receptor antagonists. For example, reaction with isopropylamine would form the core structure of Pindolol. Its derivatives are explored for various therapeutic areas where the indole scaffold is beneficial.
-
Materials Science: The epoxide functionality allows it to be incorporated into polymers and resins. The indole moiety can impart unique properties such as fluorescence or conductivity, making it a candidate for advanced material synthesis.
Safety and Handling
Proper handling of 4-(oxiran-2-ylmethoxy)-1H-indole is essential due to the reactivity of the epoxide group.
-
Hazard Identification:
-
Epoxides are classified as alkylating agents and should be treated as potential mutagens. * May cause skin and eye irritation. [10] * May cause an allergic skin reaction. * Harmful if swallowed or inhaled.
-
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
-
Handling Procedures:
-
All manipulations should be performed in a well-ventilated chemical fume hood. [10] * Avoid creating dust or aerosols.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.
-
References
-
Torii, S., Uneyama, K., Onishi, T., Fujita, Y., Ishiguro, M., & Nishida, T. (n.d.). FACILE SYNTHESIS OF 4-HYDROXYINDOLE VIA ELECTROCHEMICAL OXIDATIVE C–C COUPLING. Oxford Academic. [Link]
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PrepChem.com. (n.d.). Synthesis of 4-hydroxyindole. [Link]
- Liu, Z., Yang, S., Zhu, C., & Gao, J. (1988). A New Synthesis of 4-Hydroxyindole. Chemical Journal of Chinese Universities, 9(2), 203.
-
The Distant Reader. (n.d.). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. [Link]
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ResearchGate. (n.d.). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. [Link]
-
Beilstein Journals. (n.d.). Supporting Information Chemoselective N-acylation of indoles using thioesters as acyl source Experimental part and NMR spectra. [Link]
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Wiley-VCH. (n.d.). Supporting Information. [Link]
-
PubChem. (n.d.). 4-Methoxy-1H-indole. [Link]
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Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II). [Link]
-
Patsnap. (n.d.). 4-hydroxyindole preparation method suitable for industrial production. [Link]
- Google Patents. (2009). WO2009157015A2 - Synthesis of 1-(carbazol-4-yloxy)-3-[[2-(o- methoxyphenoxy)ethyl]amino].
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Springer. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]
-
National Institute of Standards and Technology. (n.d.). Indole. [Link]
-
ResearchGate. (n.d.). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. [Link]
- Google Patents. (n.d.). CN113321609A - Method for synthesizing 4-hydroxyindole.
-
PMC. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]
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ResearchGate. (2025). Indoles — A promising scaffold for drug development. [Link]
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ResearchGate. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology. [Link]
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Bentham Science. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. [Link]
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A Comprehensive Technical Guide to 4-(oxiran-2-ylmethoxy)-1H-indole: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 4-(oxiran-2-ylmethoxy)-1H-indole, a pivotal intermediate in the synthesis of various pharmacologically active molecules. This document elucidates the core chemical properties, synthesis, and reactivity of this compound, with a particular focus on its application in the development of beta-adrenergic blocking agents. By synthesizing technical data with practical insights, this guide serves as a comprehensive resource for researchers and professionals in the field of medicinal chemistry and drug development.
Introduction: The Significance of the Indole Nucleus and Epoxide Intermediates
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Its unique electronic properties and ability to participate in various biological interactions make it a "privileged scaffold" in drug design. When functionalized with a reactive epoxide moiety, as in 4-(oxiran-2-ylmethoxy)-1H-indole, the indole nucleus is transformed into a versatile building block for creating complex molecular architectures. The strained three-membered ring of the epoxide is primed for nucleophilic attack, enabling the facile introduction of diverse functional groups, a critical step in the synthesis of many pharmaceuticals.[2]
This guide focuses on the 4-substituted indole isomer, a key precursor in the synthesis of notable beta-blockers. Understanding its chemical behavior is paramount for optimizing synthetic routes and exploring novel therapeutic agents.
Chemical and Physical Properties
4-(oxiran-2-ylmethoxy)-1H-indole, also known as 4-(2,3-Epoxypropoxy)indole, possesses a unique combination of an aromatic indole ring and a reactive epoxide functional group.[3] This structure dictates its physical and chemical characteristics.
Nomenclature and Structure
-
IUPAC Name: 4-(oxiran-2-ylmethoxy)-1H-indole
-
CAS Number: 35308-87-3
-
Molecular Formula: C₁₁H₁₁NO₂
-
Molecular Weight: 189.21 g/mol
-
Synonyms: 4-(Oxiranylmethoxy)-1H-indole, 1,2-epoxy-3-(indol-4-yloxy)propane, 1-(indole-4-oxy)-2,3-epoxypropane, 4-(Glycidyloxy)indole[3]
// Indole Ring N1 [label="N", pos="0,0.866!"]; C2 [label="C", pos="1,0.866!"]; C3 [label="C", pos="1.5,-0!"]; C3a [label="C", pos="0.5,-0.866!"]; C4 [label="C", pos="-0.5,-0.866!"]; C5 [label="C", pos="-1.5,-0!"]; C6 [label="C", pos="-1,0.866!"]; C7 [label="C", pos="-0.5,1.732!"]; C7a [label="C", pos="0.5,1.732!"];
H_N1 [label="H", pos="-0.3,0.5!"];
// Bonds in Indole Ring N1 -- C2; C2 -- C3; C3 -- C3a; C3a -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C3a -- C7a [style=invis]; // for positioning C7 -- C7a [style=invis]; // for positioning
// Benzene part of indole C4 -- C5 -- C6 -- C7 -- C7a -- C3a -- C4;
// Oxiran-2-ylmethoxy group O_ether [label="O", pos="-1.2,-1.732!"]; C_methylene [label="CH₂", pos="-2.2,-2.598!"]; C_epoxide_methine [label="CH", pos="-3.2,-1.732!"]; C_epoxide_methylene [label="CH₂", pos="-4.2,-2.598!"]; O_epoxide [label="O", pos="-3.7,-3.464!"];
// Bonds in the side chain C4 -- O_ether; O_ether -- C_methylene; C_methylene -- C_epoxide_methine; C_epoxide_methine -- C_epoxide_methylene; C_epoxide_methylene -- O_epoxide; O_epoxide -- C_epoxide_methine;
// Double bonds in indole node [shape=none, label=""]; db1 [pos="0.5, 0.433!"]; db2 [pos="1.25, 0.433!"]; db3 [pos="-1.25, -0.433!"]; db4 [pos="-0.75, 1.299!"];
C2 -- db1 -- N1; C2 -- db2 -- C3; C5 -- db3 -- C4; C6 -- db4 -- C7;
}
Caption: Chemical structure of 4-(oxiran-2-ylmethoxy)-1H-indole.Physical Properties
While a comprehensive, publicly available dataset for the physical properties of 4-(oxiran-2-ylmethoxy)-1H-indole is limited, data for related compounds and information from suppliers can provide valuable estimates.
| Property | Value | Source/Comment |
| Melting Point | 90-92 °C | For the related 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde.[4] |
| Boiling Point | Not available | High boiling point expected due to molecular weight and polar functional groups. |
| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and methanol. | Inferred from its use in organic synthesis. |
| Appearance | Likely a white to off-white solid. | Based on descriptions of similar indole derivatives.[5] |
Spectroscopic Data (Predicted and Inferred)
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Indole Ring Protons: Aromatic protons on the indole ring would appear in the range of δ 6.5-7.7 ppm. The substitution at the 4-position will influence the splitting patterns of the protons on the benzene portion of the indole. The proton at the 2-position of the indole ring typically appears as a triplet or doublet of doublets around δ 6.5 ppm, while the proton at the 3-position is expected around δ 7.1-7.2 ppm. The NH proton will likely appear as a broad singlet at δ 8.0-8.5 ppm.
-
Oxiran-2-ylmethoxy Protons: The protons of the glycidyl ether moiety would be found in the upfield region. The methylene protons of the epoxide ring (CH₂) are diastereotopic and would likely appear as two separate multiplets between δ 2.7-3.0 ppm. The methine proton of the epoxide ring (CH) would be a multiplet around δ 3.2-3.4 ppm. The methylene protons adjacent to the ether oxygen (OCH₂) would also be diastereotopic and appear as two doublets of doublets between δ 4.0-4.4 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Indole Ring Carbons: The eight carbons of the indole ring would resonate in the aromatic region, typically between δ 100-140 ppm.
-
Oxiran-2-ylmethoxy Carbons: The carbons of the glycidyl group would appear in the more shielded region of the spectrum. The methylene carbon of the epoxide is expected around δ 44-46 ppm, the methine carbon of the epoxide around δ 50-52 ppm, and the methylene carbon attached to the ether oxygen around δ 69-71 ppm.
IR (Infrared) Spectroscopy:
-
N-H Stretch: A characteristic sharp peak for the indole N-H stretch is expected around 3400 cm⁻¹.[8]
-
C-H Aromatic Stretch: Peaks in the region of 3000-3100 cm⁻¹.
-
C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹.
-
C=C Aromatic Stretch: Absorptions in the 1450-1600 cm⁻¹ region.
-
C-O-C (Ether) Stretch: A strong band in the 1200-1250 cm⁻¹ region.
-
Epoxide Ring Vibrations: Characteristic peaks for the epoxide C-O stretch and ring breathing can be expected around 1250 cm⁻¹, 950-810 cm⁻¹, and 840-750 cm⁻¹.
Mass Spectrometry (MS):
The molecular ion peak (M⁺) would be observed at m/z = 189.21. Common fragmentation patterns would involve the loss of the glycidyl group or cleavage of the ether bond.
Synthesis of 4-(oxiran-2-ylmethoxy)-1H-indole
The most common and industrially relevant synthesis of 4-(oxiran-2-ylmethoxy)-1H-indole involves the Williamson ether synthesis, starting from 4-hydroxyindole and an epoxide precursor, typically epichlorohydrin.
Synthetic Pathway
The synthesis is a two-step process starting from the key intermediate, 4-hydroxyindole.
"4-Hydroxyindole" -> "4-(oxiran-2-ylmethoxy)-1H-indole" [label="Epichlorohydrin, NaOH"]; }
Caption: General synthetic scheme for 4-(oxiran-2-ylmethoxy)-1H-indole.Experimental Protocol
The following is a representative experimental procedure based on published methods:
Preparation of 4-(oxiran-2-ylmethoxy)-1H-indole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1H-indol-4-ol (1 equivalent) in a suitable solvent such as water or a mixture of water and an organic solvent.
-
Base Addition: Add a base, such as sodium hydroxide (NaOH) (e.g., 2.7 equivalents), to the solution under stirring at room temperature. The base deprotonates the hydroxyl group of 4-hydroxyindole to form the more nucleophilic phenoxide.
-
Epichlorohydrin Addition: To the stirred solution, add epichlorohydrin (an excess, e.g., 4.5 equivalents) dropwise.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is typically worked up by extraction with an organic solvent like dichloromethane. The organic layers are combined, washed with water, and dried over an anhydrous salt (e.g., Na₂SO₄). The solvent is then removed under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent like toluene to yield the desired 4-(oxiran-2-ylmethoxy)-1H-indole.
Reactivity and Key Reactions: The Epoxide Ring-Opening
The synthetic utility of 4-(oxiran-2-ylmethoxy)-1H-indole is primarily derived from the reactivity of its epoxide ring. The strained three-membered ring readily undergoes nucleophilic ring-opening reactions, providing a straightforward method for introducing a variety of side chains.[13][14]
Mechanism of Ring-Opening
The ring-opening of the epoxide can be catalyzed by either acid or base.
-
Base-Catalyzed Ring-Opening: Under basic or neutral conditions, the reaction proceeds via an Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon of the epoxide, leading to a regioselective formation of the corresponding β-amino alcohol.[14]
"Epoxide" -> "Intermediate" [label="Nu:⁻"]; "Intermediate" -> "Product" [label="H₂O"]; }
Caption: Base-catalyzed epoxide ring-opening mechanism.-
Acid-Catalyzed Ring-Opening: In the presence of an acid, the epoxide oxygen is protonated, making the epoxide a better electrophile. The nucleophile then attacks the more substituted carbon, as the transition state has some carbocationic character.[14]
"Epoxide" -> "Protonated_Epoxide" [label="H⁺"]; "Protonated_Epoxide" -> "Product" [label="Nu:"]; }
Caption: Acid-catalyzed epoxide ring-opening mechanism.Reaction with Amines: Synthesis of Beta-Blockers
The most significant reaction of 4-(oxiran-2-ylmethoxy)-1H-indole is its reaction with amines to form 1-(1H-indol-4-yloxy)-3-(alkylamino)propan-2-ols, the core structure of many beta-blockers.[15][16][17]
Example: Synthesis of Pindolol
Pindolol is a non-selective beta-blocker synthesized from 4-(oxiran-2-ylmethoxy)-1H-indole and isopropylamine.
"4-(oxiran-2-ylmethoxy)-1H-indole" -> "Pindolol" [label="Isopropylamine"]; }
Caption: Synthesis of Pindolol.This reaction is typically carried out by heating 4-(oxiran-2-ylmethoxy)-1H-indole with an excess of isopropylamine in a suitable solvent like ethanol. The reaction proceeds via a nucleophilic attack of the amine on the terminal carbon of the epoxide ring.
Applications in Drug Development
The primary application of 4-(oxiran-2-ylmethoxy)-1H-indole is as a crucial intermediate in the synthesis of pharmaceuticals, most notably beta-blockers.
Beta-Adrenergic Blocking Agents
Beta-blockers are a class of drugs used to manage cardiovascular conditions such as hypertension, angina, and cardiac arrhythmias. They act by blocking the effects of adrenaline on β-adrenergic receptors. 4-(oxiran-2-ylmethoxy)-1H-indole is a key precursor for several beta-blockers, including:
-
Pindolol: A non-selective beta-blocker with intrinsic sympathomimetic activity.
-
Other Potential Beta-Blockers: The versatile nature of the epoxide ring-opening reaction allows for the synthesis of a library of potential beta-blocker candidates by reacting 4-(oxiran-2-ylmethoxy)-1H-indole with various primary and secondary amines.
Other Potential Applications
The reactivity of the epoxide group and the biological significance of the indole nucleus suggest that 4-(oxiran-2-ylmethoxy)-1H-indole could be a valuable starting material for the synthesis of other classes of bioactive molecules, including potential antiviral, and anticancer agents.[1]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-(oxiran-2-ylmethoxy)-1H-indole. The following information is a summary of potential hazards and recommended handling procedures.
| Hazard | Precaution |
| Toxicity | The parent compound, indole, can be harmful if swallowed or in contact with skin.[3][18] Assume similar or greater toxicity for this derivative. |
| Irritation | May cause skin and eye irritation.[18] |
| Handling | Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a fume hood.[3][18] |
| Storage | Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[18][19] |
| Disposal | Dispose of in accordance with local, state, and federal regulations. |
Conclusion
4-(oxiran-2-ylmethoxy)-1H-indole is a molecule of significant interest in medicinal chemistry and drug development. Its synthesis from readily available starting materials and the versatile reactivity of its epoxide functionality make it an invaluable building block for the creation of complex, biologically active compounds. The established role of this compound in the synthesis of beta-blockers like Pindolol highlights its importance. This technical guide provides a foundational understanding of its chemical properties, synthesis, and reactivity, which will be instrumental for researchers aiming to leverage this versatile intermediate in the discovery of new therapeutic agents.
References
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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PubChem. (n.d.). 4-Methoxy-1H-indole. Retrieved from [Link]
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MDPI. (2022). Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol. Molecules, 27(24), 8963. [Link]
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Veeprho. (n.d.). 4-(Oxiran-2-ylmethoxy)-1H-indole | CAS 35308-87-3. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I). Retrieved from [Link]
-
Beilstein Journals. (n.d.). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Retrieved from [Link]
-
Journal of Medicinal and Medical Chemistry. (n.d.). A Comprehensive Review on Beta Blockers Synthesis Methods. Retrieved from [Link]
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European Pharmaceutical Review. (2025, June 20). Novel method could optimise beta-blocker synthesis. Retrieved from [Link]
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PMC. (2022). Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol. Frontiers in Catalysis, 2. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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NIH. (n.d.). Synthesis, Docking Study and β-Adrenoceptor Activity of Some New Oxime Ether Derivatives. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of 4-(oxiran-2-ylmethoxy)-1H-indole
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 4-(oxiran-2-ylmethoxy)-1H-indole (CAS No: 35308-87-3), a key intermediate in pharmaceutical synthesis.[1] As direct experimental spectra for this specific compound are not widely published, this document leverages foundational spectroscopic principles and data from analogous structures to present a predictive yet robust characterization. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of how to confirm the identity, structure, and purity of this molecule. The guide details methodologies for Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal logic behind experimental choices and data interpretation.
Introduction and Molecular Structure
4-(oxiran-2-ylmethoxy)-1H-indole is a bifunctional molecule incorporating a reactive epoxide ring and an indole nucleus. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds.[2] The oxirane moiety serves as a versatile electrophilic handle for introducing various functionalities, making this compound a valuable building block. For instance, it is an intermediate in the synthesis of Pindolol impurity F.[3]
Accurate structural elucidation is paramount for its use in multi-step syntheses. A combination of spectroscopic techniques provides a holistic and definitive confirmation of its molecular architecture.
Numbering and Structural Overview
For clarity in spectroscopic assignments, the following IUPAC-consistent numbering scheme will be used throughout this guide.
Caption: Molecular structure and atom numbering for 4-(oxiran-2-ylmethoxy)-1H-indole.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is the cornerstone for identifying the proton framework of a molecule. The predicted spectrum of 4-(oxiran-2-ylmethoxy)-1H-indole in a solvent like CDCl₃ would display characteristic signals for the indole ring, the flexible ether linkage, and the strained epoxide ring.
Predicted ¹H NMR Spectral Data and Interpretation
The chemical shifts (δ) are influenced by the electronic environment of each proton. The indole N-H proton is typically broad and downfield, while the aromatic protons show characteristic coupling patterns. The protons of the oxiran-2-ylmethoxy group appear in the aliphatic region, with chemical shifts influenced by the adjacent oxygen atoms.[4][5]
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
|---|---|---|---|---|---|
| H1 (N-H) | ~8.10 | br s | - | 1H | Deshielded by nitrogen and aromatic system; often broad due to quadrupolar relaxation and exchange. |
| H7 | ~7.15 | d | J ≈ 8.0 | 1H | Ortho-coupled to H6. |
| H5 | ~7.10 | d | J ≈ 8.0 | 1H | Ortho-coupled to H6. |
| H2 | ~7.05 | t | J ≈ 2.5 | 1H | Coupled to H1 and H3. |
| H6 | ~6.80 | t | J ≈ 8.0 | 1H | Ortho-coupled to H5 and H7. |
| H3 | ~6.60 | dd | J ≈ 2.5, 1.0 | 1H | Coupled to H2 and H1. |
| H1'a, H1'b | ~4.35, ~4.10 | dd, dd | Jgem ≈ 11.0, Jvic ≈ 3.0, 6.0 | 2H | Diastereotopic protons adjacent to ether oxygen and chiral center C2'.[4] |
| H2' | ~3.40 | m | - | 1H | Methine proton of the epoxide, coupled to H1' and H3' protons.[6] |
| H3'a | ~2.95 | dd | Jgem ≈ 5.0, Jvic ≈ 4.5 | 1H | Epoxide methylene proton, cis to H2'. |
| H3'b | ~2.80 | dd | Jgem ≈ 5.0, Jvic ≈ 2.5 | 1H | Epoxide methylene proton, trans to H2'. |
Expert Insight: The diastereotopic nature of the H1' protons is a key spectral feature. Due to the adjacent chiral center (C2'), these two protons are chemically non-equivalent and will appear as distinct signals, each likely a doublet of doublets, and will show coupling to each other (geminal coupling) and to the H2' proton (vicinal coupling).[4] A detailed guide to NMR interpretation can be found in established resources.[7]
Standard ¹H NMR Acquisition Protocol
A self-validating protocol ensures data reproducibility and accuracy.
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup (500 MHz Spectrometer):
-
Lock onto the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a standard 30° or 45° pulse angle.
-
-
Acquisition Parameters:
-
Number of Scans: 16-32, to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 2.0 seconds, to allow for full relaxation of protons between scans.
-
Acquisition Time (aq): At least 3 seconds, to ensure high resolution.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals and analyze multiplicities.
-
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. A proton-decoupled spectrum will show a single peak for each unique carbon atom.
Predicted ¹³C NMR Spectral Data and Interpretation
The chemical shifts of the indole carbons are well-characterized.[8] The carbons of the oxiran-2-ylmethoxy side chain are influenced by the electronegative oxygen atoms, resulting in shifts in the 45-75 ppm range.[9]
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted δ (ppm) | Rationale |
|---|---|---|
| C4 | ~153.0 | Aromatic carbon attached to the ether oxygen, highly deshielded. |
| C7a | ~136.0 | Bridgehead aromatic carbon. |
| C3a | ~128.0 | Bridgehead aromatic carbon. |
| C2 | ~123.0 | Aromatic CH. |
| C6 | ~120.0 | Aromatic CH. |
| C5 | ~115.0 | Aromatic CH. |
| C7 | ~105.0 | Aromatic CH. |
| C3 | ~101.0 | Aromatic CH. |
| C1' | ~71.0 | Aliphatic CH₂ attached to the ether oxygen.[4] |
| C2' | ~50.5 | Epoxide CH carbon.[9] |
| C3' | ~45.0 | Epoxide CH₂ carbon.[9] |
Expert Insight: The chemical shifts of the epoxide carbons (C2' and C3') are characteristically upfield compared to non-strained ethers due to the ring strain.[9] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be invaluable in distinguishing between CH, CH₂, and CH₃ groups, thus confirming these assignments.[7]
Standard ¹³C NMR Acquisition Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup (125 MHz Spectrometer):
-
Utilize the same lock and shim settings from the ¹H NMR experiment.
-
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.
-
Relaxation Delay (d1): 2.0 seconds.
-
-
Data Processing:
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum using the CDCl₃ solvent peak at 77.16 ppm.[10]
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the vibrations of molecular bonds upon absorption of infrared radiation.
Predicted IR Absorption Bands and Interpretation
The key functional groups—indole N-H, ether C-O, and the epoxide ring—will give rise to characteristic absorption bands.
Table 3: Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| ~3400 | Medium, Sharp | N-H Stretch | Indole N-H |
| 3100-3000 | Medium | C-H Stretch | Aromatic C-H |
| 2950-2850 | Medium | C-H Stretch | Aliphatic C-H (CH₂, CH) |
| ~1610, ~1460 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1250 | Strong | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |
| ~915 | Strong | Asymmetric Ring Stretch | Epoxide Ring[11] |
| ~840 | Strong | Symmetric Ring Stretch | Epoxide Ring[12] |
| ~740 | Strong | C-H Out-of-Plane Bend | Ortho-disubstituted Benzene Ring |
Expert Insight: The presence of a strong, sharp peak around 3400 cm⁻¹ is a clear indicator of the N-H bond of the indole ring.[13] The most diagnostic peaks for confirming the successful installation of the oxiran-2-ylmethoxy group are the strong C-O ether stretch around 1250 cm⁻¹ and the characteristic epoxide ring vibrations, particularly the asymmetric stretch near 915 cm⁻¹.[14][15] Monitoring the disappearance of this epoxide peak is a common method to track the progress of subsequent ring-opening reactions.[11]
Standard FTIR-ATR Protocol
-
Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
-
Sample Application: Place a small amount (1-2 mg) of the solid compound directly onto the ATR crystal.
-
Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
-
Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a compound, offering crucial information for structural confirmation.
Predicted Mass Spectrum and Fragmentation
Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be the base peak. The molecular weight of C₁₁H₁₁NO₂ is 189.21 g/mol .
Table 4: Predicted Key Mass Fragments (ESI-MS)
| m/z (Predicted) | Ion Formula | Fragment Identity | Rationale |
|---|---|---|---|
| 190.08 | [C₁₁H₁₂NO₂]⁺ | [M+H]⁺ | Protonated molecular ion. |
| 212.06 | [C₁₁H₁₁NO₂Na]⁺ | [M+Na]⁺ | Sodium adduct, common in ESI. |
| 132.07 | [C₈H₈NO]⁺ | [M - C₃H₄O]⁺ | Cleavage of the ether bond, loss of the glycidyl group. |
| 117.06 | [C₈H₇N]⁺ | [Indole]⁺ | Fragmentation leading to the core indole structure. |
Expert Insight: The primary fragmentation pathway in ESI-MS/MS would likely involve the cleavage of the C4-O bond, leading to a stable fragment corresponding to the 4-hydroxyindole radical cation (m/z 133) or its protonated form after rearrangement. Alpha-cleavage next to the ether oxygen is a common fragmentation route for ethers.[16] Analysis of indole alkaloid fragmentation shows that the indole nucleus itself can undergo characteristic ring fissions.[17][18]
Standard ESI-MS Acquisition Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation.
-
Instrument Setup (ESI-TOF or ESI-Quadrupole):
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas (N₂): Flow rate of 5-10 L/min at a temperature of 250-350 °C.
-
-
Acquisition:
-
Infuse the sample solution into the source at a flow rate of 5-10 µL/min.
-
Acquire data over a mass range of m/z 50-500.
-
-
Data Analysis: Identify the molecular ion ([M+H]⁺, [M+Na]⁺) to confirm the molecular weight. If using a high-resolution mass spectrometer (HRMS), the measured exact mass can be used to confirm the elemental composition.[19]
Integrated Spectroscopic Workflow
A logical workflow ensures that all necessary data is collected efficiently to provide an unambiguous structural confirmation.
Caption: A validated workflow for the complete spectroscopic characterization of a novel synthetic intermediate.
Conclusion
The structural elucidation of 4-(oxiran-2-ylmethoxy)-1H-indole is reliably achieved through a synergistic application of NMR, IR, and MS techniques. This guide provides a detailed, predictive framework for interpreting its spectroscopic data. The characteristic signals, including the diastereotopic protons of the ether linkage in ¹H NMR, the strained epoxide carbon shifts in ¹³C NMR, the distinct N-H and C-O stretches in IR, and the predictable fragmentation pattern in MS, collectively serve as a unique fingerprint for this molecule. Adherence to the standardized protocols outlined herein will ensure the generation of high-quality, reproducible data essential for advancing research and development objectives.
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discovery and isolation of novel indole derivatives
An In-Depth Technical Guide to the Discovery and Isolation of Novel Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Foreword: The Enduring Legacy and Future Promise of Indole Scaffolds
The indole nucleus, a deceptively simple bicyclic aromatic heterocycle, stands as a cornerstone of modern medicinal chemistry and drug discovery. Its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals is a testament to its remarkable biological promiscuity and synthetic versatility.[1][2][3] From the potent anti-cancer activity of vinca alkaloids to the complex neurological effects of tryptamines, indole derivatives have consistently provided a rich scaffold for therapeutic innovation.[4][5] This guide is crafted for the hands-on researcher, the inquisitive scientist, and the dedicated drug development professional. It is designed to be more than a mere collection of protocols; it is a narrative of discovery, a logical framework for investigation, and a practical manual for the isolation and characterization of novel indole-containing molecules. Herein, we will not only detail the "how" but, more importantly, the "why," providing the causal reasoning behind experimental choices to empower you to navigate the intricate journey from a crude natural extract or a complex reaction mixture to a pure, characterized, and biologically active novel indole derivative.
Section 1: The Genesis of Discovery - Sourcing Novel Indole Derivatives
The quest for novel indole derivatives begins with a fundamental choice: to seek them in the vast library of nature or to construct them through the ingenuity of synthetic chemistry. Each path presents unique opportunities and challenges.
The Natural Trove: Bioprospecting for Indole Alkaloids
Nature, particularly the marine environment, is a prolific source of structurally diverse and biologically active indole alkaloids.[6][7][8] Marine organisms, living in highly competitive and complex ecosystems, have evolved to produce a remarkable array of secondary metabolites for defense, communication, and reproduction.[9] These natural products often possess novel and complex molecular architectures that are challenging to replicate synthetically, making them a fertile ground for the discovery of new therapeutic leads.[9][10]
1.1.1 Promising Natural Sources
-
Marine Sponges and their Associated Microorganisms: Sponges are a well-established source of unique indole alkaloids, including bis-indole and tris-indole derivatives with potent bioactivities.[6][11] It is increasingly recognized that many of these compounds are produced by symbiotic microorganisms, such as fungi and bacteria, residing within the sponge tissue.[11][12]
-
Marine-Derived Fungi and Bacteria: Fungi and bacteria isolated from marine sediments and organisms are a rich source of novel indole alkaloids, including prenylated indoles and diketopiperazines.[6][11][12]
-
Plants: Terrestrial plants have a long history of providing medicinally important indole alkaloids, such as those from the Catharanthus roseus (source of vinblastine and vincristine) and Rauvolfia species.[13][14][15]
1.1.2 Rationale for Source Selection
The choice of a natural source is often guided by a combination of factors:
-
Chemotaxonomy: Knowledge of plant or microbial families known to produce specific classes of alkaloids can guide collection efforts.
-
Ecological Niche: Organisms from unique or extreme environments may produce novel secondary metabolites as a survival advantage.
-
Ethnobotanical Knowledge: Traditional medicinal uses of plants can provide clues to the presence of bioactive compounds.
The Synthetic Frontier: Rational Design and Novel Methodologies
While nature provides incredible complexity, organic synthesis offers the power of rational design and the ability to create novel structures not yet found in nature. Modern synthetic methods have revolutionized the construction of the indole core and its subsequent functionalization.[1][3][16]
1.2.1 Key Synthetic Strategies
-
Classical Indole Syntheses: Methods like the Fischer, Bischler-Möhlau, and Madelung syntheses remain valuable for constructing the indole nucleus from simple precursors.[5][17]
-
Modern Palladium-Catalyzed Reactions: Cross-coupling reactions, such as the Heck, Suzuki, and Buchwald-Hartwig reactions, have become indispensable for the late-stage functionalization of the indole ring, allowing for the rapid generation of diverse libraries of derivatives.
-
Green Chemistry Approaches: The use of environmentally benign solvents like water, ionic liquids, and microwave-assisted synthesis is gaining prominence to reduce the environmental impact of indole synthesis.[18][19]
1.2.2 Causality in Synthetic Route Design
The choice of a synthetic route is dictated by:
-
Target Structure: The desired substitution pattern on the indole ring will heavily influence the choice of starting materials and reactions.
-
Efficiency and Scalability: For drug development, the synthetic route must be efficient, high-yielding, and scalable.
-
Stereochemical Control: For chiral indole derivatives, enantioselective or diastereoselective synthetic methods are crucial.
Section 2: From Complex Matrix to Pure Compound - A Guide to Isolation and Purification
The isolation of a novel indole derivative from its source, be it a natural extract or a synthetic reaction mixture, is a critical and often challenging step. A systematic and logical approach is essential to achieve high purity while minimizing compound degradation.
Initial Extraction: Liberating the Target Molecules
The goal of the initial extraction is to efficiently remove the indole derivatives from the bulk biomass or reaction medium. The choice of solvent and technique is paramount.
2.1.1 Extraction from Natural Sources
A common strategy for extracting indole alkaloids from plant material involves a multi-step process:
-
Defatting: Initial extraction with a non-polar solvent (e.g., hexane) removes lipids and other non-polar compounds.
-
Alkaloid Extraction: The defatted material is then extracted with a polar solvent, often acidified methanol or ethanol, to protonate the basic nitrogen of the alkaloids and increase their solubility.[20][21]
-
Acid-Base Partitioning: The crude extract is then subjected to acid-base partitioning to separate the alkaloids from neutral and acidic compounds.[21]
-
Maceration: The dried and powdered plant material is macerated with methanol for 24-48 hours.
-
Filtration and Concentration: The methanolic extract is filtered and concentrated under reduced pressure.
-
Acidification: The concentrated extract is dissolved in 5% hydrochloric acid.
-
Washing with Organic Solvent: The acidic aqueous solution is washed with dichloromethane to remove neutral and weakly basic compounds.
-
Basification: The aqueous layer is basified with ammonium hydroxide to a pH of 9-10 to deprotonate the alkaloid salts.
-
Extraction of Free Base: The free alkaloids are then extracted with dichloromethane or chloroform.[21]
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude alkaloid extract.
2.1.2 Work-up of Synthetic Reactions
For synthetic reactions, the work-up procedure is tailored to the specific reaction conditions and the properties of the target indole derivative. Common techniques include:
-
Liquid-Liquid Extraction: To separate the product from reagents and byproducts based on their differential solubility in immiscible solvents.
-
Aqueous Washes: To remove water-soluble impurities.
-
Drying and Concentration: To remove the solvent and obtain the crude product.
Chromatographic Purification: The Path to Purity
Chromatography is the cornerstone of purification for novel indole derivatives. The choice of chromatographic technique depends on the polarity, stability, and quantity of the target compound.
2.2.1 Column Chromatography
-
Normal-Phase Chromatography: Utilizes a polar stationary phase (e.g., silica gel) and a non-polar mobile phase. It is effective for separating compounds with a wide range of polarities.
-
Reversed-Phase Chromatography: Employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase. It is particularly useful for the purification of polar and water-soluble indole derivatives.[22]
2.2.2 High-Performance Liquid Chromatography (HPLC)
HPLC offers higher resolution and speed compared to conventional column chromatography and is the preferred method for final purification.[21][22]
-
Preparative HPLC: Used to isolate larger quantities of the pure compound.
-
Analytical HPLC: Used to assess the purity of the isolated compound.
| Technique | Stationary Phase | Mobile Phase | Best Suited For | Advantages | Disadvantages |
| Normal-Phase Column Chromatography | Silica Gel, Alumina | Hexane, Ethyl Acetate, Dichloromethane | Broad range of polarities, initial fractionation | Low cost, high capacity | Lower resolution, can cause degradation of sensitive compounds |
| Reversed-Phase Column Chromatography | C18-bonded Silica | Water, Acetonitrile, Methanol | Polar and water-soluble compounds | Good for polar compounds, less harsh than silica | Can be more expensive than normal phase |
| Preparative HPLC | C18, Phenyl, Cyano | Water, Acetonitrile, Methanol (often with modifiers like TFA or formic acid) | Final purification of small to medium quantities | High resolution, automated | Higher cost, lower capacity than column chromatography |
Crystallization: The Final Polish
Crystallization is a powerful technique for achieving high purity and for obtaining single crystals suitable for X-ray diffraction analysis.[23]
-
Solvent Selection: The crude indole derivative is dissolved in a minimal amount of a hot solvent in which it is highly soluble.
-
Cooling: The solution is slowly cooled to allow for the formation of crystals.
-
Filtration: The crystals are collected by filtration.
-
Washing: The crystals are washed with a small amount of cold solvent to remove any remaining impurities.
-
Drying: The crystals are dried under vacuum.
Visualization of the Discovery and Isolation Workflow
Caption: Workflow for the .
Section 3: Unveiling the Molecular Architecture - Spectroscopic Characterization
Once a novel indole derivative has been isolated in pure form, its chemical structure must be unequivocally determined. A combination of spectroscopic techniques is employed for this purpose.[24][25]
Mass Spectrometry (MS): Determining the Molecular Weight and Formula
Mass spectrometry provides information about the mass-to-charge ratio of the molecule, allowing for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition, which is crucial for determining the molecular formula.[26][27]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.[27][28][29]
-
¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei, allowing for the complete assembly of the molecular structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Structure
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.[24][28] The indole chromophore has characteristic absorption bands that can be influenced by the substitution pattern on the ring.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the presence of specific functional groups, such as N-H, C=O, and C-N bonds, based on their characteristic vibrational frequencies.[27][29]
| Technique | Observation | Interpretation |
| HRMS | m/z = 250.1234 [M+H]⁺ | Molecular Formula: C₁₅H₁₅N₃O |
| ¹H NMR | δ 8.10 (s, 1H), 7.6-7.2 (m, 5H), 4.5 (t, 2H), 3.2 (t, 2H), 2.5 (s, 3H) | Aromatic protons, methylene groups, and a methyl group are present. The singlet at 8.10 ppm is characteristic of the indole N-H proton. |
| ¹³C NMR | δ 170.2, 136.5, 128.9, 127.8, 125.4, 122.1, 119.8, 111.2, 45.6, 30.1, 25.4 | Carbonyl carbon, aromatic carbons, and aliphatic carbons are present. |
| IR | 3300 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O) | Presence of an N-H group (indole) and a carbonyl group (amide). |
| UV-Vis | λmax = 220 nm, 280 nm | Characteristic absorption of the indole chromophore. |
Section 4: From Molecule to Medicine - Preliminary Bioactivity Screening
The ultimate goal of discovering novel indole derivatives is often to identify new therapeutic agents. Therefore, preliminary bioactivity screening is a crucial step in the discovery pipeline.[2][26][30]
Common Bioactivity Assays
-
Antimicrobial Assays: Testing the compound's ability to inhibit the growth of bacteria and fungi.[5][26]
-
Cytotoxicity Assays: Evaluating the compound's ability to kill cancer cells.[4][31]
-
Enzyme Inhibition Assays: Assessing the compound's ability to inhibit the activity of specific enzymes that are targets for disease.
-
Receptor Binding Assays: Determining the compound's affinity for specific receptors involved in signaling pathways.
Visualization of the Bioactivity Screening Funnel
Caption: The bioactivity screening process for novel indole derivatives.
Conclusion: The Journey Continues
The is a multidisciplinary endeavor that requires expertise in natural product chemistry, organic synthesis, analytical chemistry, and pharmacology. This guide has provided a comprehensive framework for this journey, from the initial sourcing of compounds to their purification, characterization, and preliminary biological evaluation. The field of indole chemistry is constantly evolving, with new synthetic methods and a deeper understanding of the biological roles of these fascinating molecules continually emerging.[4][30][31] The principles and protocols outlined herein will serve as a valuable resource for researchers as they continue to explore the vast potential of the indole scaffold in the quest for new medicines and scientific knowledge.
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The Prospective Biological Landscape of Indole Glycidyl Ethers: A Technical Guide for Drug Discovery Pioneers
Abstract
The indole nucleus stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2][3] This guide delves into the untapped potential of a specific, yet underexplored, class of derivatives: indole glycidyl ethers. By marrying the established pharmacological prowess of the indole core with the versatile reactivity of the glycidyl ether functional group, we open a new frontier for the design and synthesis of novel therapeutic agents. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the rationale, synthetic strategies, and potential biological activities of indole glycidyl ethers. We will explore the prospective anticancer, antimicrobial, and antiviral applications, underpinned by the vast body of evidence supporting the bioactivity of the broader indole family. While direct research on indole glycidyl ethers is nascent, this guide will illuminate the path forward, offering both theoretical frameworks and practical experimental designs to unlock their therapeutic promise.
The Indole Scaffold: A Legacy of Biological Significance
The indole ring system, a fusion of a benzene and a pyrrole ring, is a ubiquitous motif in nature and synthetic medicine. Its structural versatility and ability to interact with a wide array of biological targets have cemented its importance in drug discovery.[4] From the anti-cancer vinca alkaloids to the antiviral agent arbidol, indole derivatives have demonstrated a remarkable spectrum of pharmacological activities.[5] This inherent bioactivity stems from the indole's ability to mimic peptide structures and engage in various non-covalent interactions with enzymes and receptors, including hydrogen bonding, pi-pi stacking, and hydrophobic interactions.[4]
The diverse biological activities attributed to indole derivatives include:
-
Anticancer: Inhibition of tubulin polymerization, kinase modulation, induction of apoptosis, and disruption of DNA synthesis.[6][7][8]
-
Antimicrobial: Disruption of bacterial cell membranes, inhibition of biofilm formation, and interference with essential enzymatic processes.[9][10][11]
-
Antiviral: Inhibition of viral entry, fusion, and replication.[1][2][3][12]
This rich history of therapeutic success makes the indole nucleus an exceptional starting point for the design of novel drug candidates.
The Glycidyl Ether Moiety: A Gateway to Functional Diversity
Glycidyl ethers are characterized by the presence of a reactive epoxide ring. This three-membered ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of a variety of functional groups. This reactivity makes glycidyl ethers valuable synthetic intermediates in medicinal chemistry. The epoxide can be opened by a wide range of nucleophiles, including amines, thiols, and alcohols, allowing for the facile introduction of diverse side chains. This synthetic flexibility provides a powerful tool for structure-activity relationship (SAR) studies, enabling the fine-tuning of a molecule's pharmacological properties.
However, the high reactivity of the glycidyl group can also be a double-edged sword. The potential for non-specific reactions with biological nucleophiles, such as proteins and nucleic acids, can lead to cytotoxicity.[1] This reactivity may explain the limited exploration of glycidyl ethers as final drug compounds and their more common application as synthetic precursors.
Indole Glycidyl Ethers: A Synthesis of Potential
The conjugation of a glycidyl ether to an indole scaffold presents an intriguing, albeit largely unexplored, avenue for drug discovery. The indole moiety can be functionalized with a glycidyl ether at various positions, most commonly at the nitrogen of the pyrrole ring or through an oxygen linker on the benzene ring, to form indole-N-glycidyl ethers or indole-O-glycidyl ethers, respectively.
General Synthetic Approach
The synthesis of indole glycidyl ethers can be achieved through established organic chemistry methodologies. A common approach involves the reaction of a hydroxy-indole or the indole nitrogen with epichlorohydrin in the presence of a base.
Caption: General synthesis of indole glycidyl ethers.
This straightforward synthesis allows for the generation of a library of indole glycidyl ether derivatives for biological screening. The subsequent ring-opening of the epoxide with various nucleophiles can then be employed to create a diverse array of compounds with potentially unique pharmacological profiles.
Prospective Biological Activities of Indole Glycidyl Ethers
While direct experimental data on the biological activities of indole glycidyl ethers is scarce, we can extrapolate their potential based on the known properties of the parent indole scaffold and the reactivity of the glycidyl ether moiety.
Potential Anticancer Activity
The indole nucleus is a well-established pharmacophore in oncology.[6][7][8] Indole glycidyl ethers could serve as precursors for novel anticancer agents. The glycidyl ether can be ring-opened with various amines or other nucleophiles to introduce side chains known to enhance cytotoxic activity or target specific cancer-related pathways. For instance, the introduction of polyamine chains has been shown to enhance the antimicrobial and anticancer properties of indole derivatives.
Hypothetical Mechanism of Action:
Indole derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells.[13] The introduction of specific side chains via the glycidyl ether could modulate these effects. For example, side chains could be designed to enhance binding to anti-apoptotic proteins like Bcl-2 or to interfere with the function of kinases involved in cell proliferation.
Caption: Proposed workflow for the discovery of bioactive indole glycidyl ether derivatives.
Challenges and Future Directions
The primary challenge in the development of indole glycidyl ethers as therapeutic agents is managing the reactivity of the epoxide ring to avoid off-target effects and potential toxicity. Future research should focus on:
-
Pro-drug Strategies: Designing indole glycidyl ethers as pro-drugs that are activated at the target site to release the active molecule.
-
Targeted Delivery: Utilizing drug delivery systems to selectively deliver the compounds to cancer cells or infected tissues.
-
Comprehensive Toxicological Profiling: Thoroughly evaluating the cytotoxicity and genotoxicity of any lead compounds.
Conclusion
Indole glycidyl ethers represent a promising, yet underexplored, class of compounds with the potential for significant biological activity. By leveraging the proven therapeutic value of the indole scaffold and the synthetic versatility of the glycidyl ether moiety, researchers have the opportunity to develop novel drug candidates for a range of diseases. While challenges related to reactivity and potential toxicity must be carefully addressed, the prospective rewards of this research avenue are substantial. This guide provides a foundational framework to inspire and direct future investigations into the exciting and uncharted territory of indole glycidyl ethers.
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The Structural Elucidation of 4-(oxiran-2-ylmethoxy)-1H-indole: A Comprehensive Technical Guide
Introduction
4-(oxiran-2-ylmethoxy)-1H-indole is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure marries the pharmacologically relevant indole nucleus with a reactive epoxide (oxirane) ring via a flexible ether linkage. This unique combination makes it a valuable building block for the synthesis of a diverse range of compounds, including potential beta-blockers, epoxy resins, and other biologically active molecules. The precise and unambiguous determination of its chemical structure is paramount for ensuring the safety, efficacy, and desired properties of any subsequent derivatives.
This in-depth technical guide provides a comprehensive overview of the analytical methodologies and strategic workflows employed in the structural elucidation of 4-(oxiran-2-ylmethoxy)-1H-indole. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere listing of techniques to explain the causality behind experimental choices and the logic of data interpretation. Every step is part of a self-validating system, ensuring the highest degree of scientific integrity.
Strategic Approach to Structure Elucidation
The elucidation of a novel or synthesized molecule like 4-(oxiran-2-ylmethoxy)-1H-indole is a systematic process. It begins with techniques that provide broad, foundational information and progresses to more detailed analyses that map the precise connectivity and spatial arrangement of atoms. Our approach is multi-pronged, relying on the synergistic interpretation of data from mass spectrometry, infrared spectroscopy, and a suite of nuclear magnetic resonance experiments.
Caption: A logical workflow for the structural elucidation of 4-(oxiran-2-ylmethoxy)-1H-indole.
Mass Spectrometry (MS): The First Glimpse
Mass spectrometry is the initial and indispensable step, providing the molecular weight and, with high-resolution instruments, the elemental composition of the analyte.[1] For a molecule like 4-(oxiran-2-ylmethoxy)-1H-indole, which contains a reactive epoxide group, a soft ionization technique such as Electrospray Ionization (ESI) is often preferred to minimize fragmentation and preserve the molecular ion.[2]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
-
Instrumentation: The sample is introduced into an ESI source coupled to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Analysis Mode: The analysis is conducted in positive ion mode to facilitate the formation of the protonated molecule, [M+H]⁺.
-
Data Acquisition: The instrument is scanned over a mass range that includes the expected molecular weight (e.g., m/z 100-500).
Expected Results and Interpretation
The molecular formula of 4-(oxiran-2-ylmethoxy)-1H-indole is C₁₁H₁₁NO₂. The expected monoisotopic mass is 189.0790 g/mol .
| Ion Species | Calculated m/z | Observed m/z | Interpretation |
| [M+H]⁺ | 190.0863 | ~190.0863 | Protonated molecular ion, confirming the molecular weight. |
| [M+Na]⁺ | 212.0682 | ~212.0682 | Sodium adduct, a common observation in ESI-MS. |
The high-resolution data allows for the confirmation of the elemental composition, distinguishing it from other potential isobaric compounds.
Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) provides crucial structural information by inducing fragmentation of the molecular ion and analyzing the resulting daughter ions.[3][4] The fragmentation pattern is a molecular fingerprint, revealing the connectivity of the constituent parts.
The primary fragmentation pathways for the [M+H]⁺ ion of 4-(oxiran-2-ylmethoxy)-1H-indole are expected to involve the cleavage of the ether linkage and the opening of the epoxide ring.
Caption: Predicted major fragmentation pathways for protonated 4-(oxiran-2-ylmethoxy)-1H-indole.
-
Loss of the glycidyl group: Cleavage of the ether bond between the oxygen and the methylene bridge can result in the formation of a stable 4-hydroxyindole radical cation (m/z 134) and a glycidyl cation (m/z 57).[2][5]
-
Indole-based fragmentation: The indole ring itself is quite stable, but subsequent fragmentation of the m/z 134 ion can occur, typically involving the loss of CO and HCN, which are characteristic of indole alkaloids.[5][6]
Infrared (IR) Spectroscopy: Identifying Functional Groups
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[1] For 4-(oxiran-2-ylmethoxy)-1H-indole, FTIR is particularly effective at confirming the presence of the N-H bond of the indole, the C-O bonds of the ether and epoxide, and the epoxide ring itself.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid or liquid sample is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹).
-
Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum.
Expected Absorption Bands and Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |
| ~3400 | N-H Stretch | Indole N-H | Confirms the presence of the indole secondary amine. |
| ~3050 | C-H Stretch | Aromatic C-H | Indicates the aromatic protons of the indole ring. |
| ~2930, ~2870 | C-H Stretch | Aliphatic C-H | Corresponds to the methylene and methine protons of the oxiran-ylmethoxy group. |
| ~1250 | C-O-C Asymmetric Stretch | Epoxide Ring | A key indicator of the three-membered ether ring.[7] |
| ~1100 | C-O Stretch | Aryl Ether | Characteristic of the C-O bond between the indole ring and the side chain. |
| ~915, ~840 | C-O-C Symmetric Stretch & Ring Breathing | Epoxide Ring | These intense bands are highly characteristic of the epoxide ring and their presence is strong evidence for this functional group.[7][8] |
The disappearance of the characteristic epoxide bands (especially around 915 cm⁻¹) can be used to monitor the progress of reactions involving the opening of the oxirane ring.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and number of protons and carbon atoms.[1] A combination of 1D (¹H and ¹³C) and 2D NMR experiments is required for an unambiguous assignment of the structure of 4-(oxiran-2-ylmethoxy)-1H-indole.
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
-
Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: The following sequence of experiments is performed:
-
¹H NMR
-
¹³C NMR
-
Correlation Spectrometry (COSY)
-
Heteronuclear Single Quantum Coherence (HSQC)
-
Heteronuclear Multiple Bond Correlation (HMBC)
-
¹H NMR: Proton Environments
The ¹H NMR spectrum reveals the number of different types of protons and their immediate electronic environment. The predicted chemical shifts (δ) and coupling patterns for 4-(oxiran-2-ylmethoxy)-1H-indole are summarized below.
| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-1 | ~8.1 | br s | - | Indole N-H |
| H-7 | ~7.1 | d | ~8.0 | Aromatic |
| H-5 | ~7.0 | t | ~8.0 | Aromatic |
| H-2 | ~6.9 | t | ~2.5 | Indole Pyrrole Ring |
| H-3 | ~6.5 | t | ~2.5 | Indole Pyrrole Ring |
| H-6 | ~6.4 | d | ~8.0 | Aromatic |
| O-CH ₂ | ~4.2, ~4.0 | dd, dd | J_gem ≈ 11.0, J_vic ≈ 3.0, 6.0 | Methylene of ether |
| CH -O (oxirane) | ~3.4 | m | - | Methine of epoxide |
| CH ₂-O (oxirane) | ~2.9, ~2.7 | dd, dd | J_gem ≈ 5.0, J_vic ≈ 4.0, 2.5 | Methylene of epoxide |
The indole aromatic protons (H-5, H-6, H-7) form a distinct spin system. The protons on the pyrrole ring (H-2, H-3) will show coupling to each other and potentially to the N-H proton. The oxiran-ylmethoxy side chain protons form a complex spin system (an ABMXX' or similar pattern) due to their diastereotopicity.
¹³C NMR: The Carbon Skeleton
The ¹³C NMR spectrum indicates the number of unique carbon environments.
| Carbon(s) | Predicted δ (ppm) | Assignment |
| C-4 | ~153 | Aromatic C-O |
| C-7a | ~138 | Aromatic |
| C-3a | ~127 | Aromatic |
| C-2 | ~122 | Aromatic |
| C-5 | ~115 | Aromatic |
| C-7 | ~105 | Aromatic |
| C-6 | ~101 | Aromatic |
| C-3 | ~100 | Aromatic |
| O-C H₂ | ~70 | Methylene of ether |
| C H-O (oxirane) | ~51 | Methine of epoxide |
| C H₂-O (oxirane) | ~45 | Methylene of epoxide |
2D NMR: Connecting the Pieces
2D NMR experiments are crucial for assembling the fragments identified in 1D NMR into a complete molecular structure.
-
COSY (Correlation Spectrometry): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[9]
-
Expected Correlations:
-
H-5 with H-6; H-6 with H-7.
-
H-2 with H-3.
-
The protons of the oxiran-ylmethoxy side chain will show correlations among themselves (O-CH₂ with CH-O, and CH-O with CH₂-O).
-
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹J_CH coupling).[10] It is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most informative experiment for determining the overall connectivity, as it shows correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH).[9]
Caption: Key expected HMBC correlations for assembling the molecular structure.
-
Key HMBC Correlations for Confirmation:
-
The protons of the methylene group attached to the ether oxygen (O-CH₂) should show a correlation to the C-4 of the indole ring. This is the critical link that confirms the position of the substituent on the indole nucleus.
-
The same methylene protons (O-CH₂) will correlate to the methine carbon of the epoxide (CH-O), connecting the ether to the epoxide.
-
The H-5 proton should show correlations to C-4 and C-3a, confirming its position relative to the substituent.
-
Conclusion
The structural elucidation of 4-(oxiran-2-ylmethoxy)-1H-indole is a systematic process that relies on the convergent analysis of data from multiple, complementary analytical techniques. Mass spectrometry provides the molecular formula, while FTIR spectroscopy confirms the presence of key functional groups, notably the indole N-H and the characteristic epoxide ring. The definitive structure is established through a comprehensive suite of NMR experiments. ¹H and ¹³C NMR provide information on the local environment of each atom, while 2D techniques like COSY, HSQC, and particularly HMBC, are used to piece together the molecular puzzle, confirming the precise connectivity of the indole core to the oxiran-ylmethoxy side chain at the C-4 position. This rigorous, multi-technique approach ensures a validated and unambiguous structural assignment, which is the bedrock of all subsequent research and development involving this versatile molecule.
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A-Scientist's Guide to the Physicochemical Properties of Substituted 1H-Indoles
Introduction: The Privileged Scaffold in Drug Discovery
The 1H-indole is a quintessential heterocyclic aromatic compound, recognized in medicinal chemistry as a "privileged scaffold".[1][2][3] This designation stems from its structural ubiquity in a vast array of natural products, such as the essential amino acid tryptophan, and its core presence in numerous blockbuster pharmaceuticals.[4][5] The indole framework's unique electronic and steric characteristics allow it to engage in diverse interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[5][6][7]
However, the journey from a promising indole-containing hit to a successful drug candidate is critically dependent on a deep understanding and meticulous optimization of its physicochemical properties.[8][9] These properties—lipophilicity, solubility, acidity/basicity (pKa), and hydrogen bonding capacity—govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[10] This guide provides an in-depth exploration of these key physicochemical parameters for substituted 1H-indoles, offering field-proven insights into how synthetic modifications can be rationally designed to enhance drug-like characteristics.
The Unsubstituted 1H-Indole: A Physicochemical Baseline
To appreciate the impact of substitution, we must first understand the intrinsic properties of the parent 1H-indole molecule. Comprising a benzene ring fused to a pyrrole ring, the indole system is planar and aromatic, with a 10-π electron system.[5] This aromaticity confers significant stability. The nitrogen atom at position 1 (N1) plays a pivotal role, with its lone pair of electrons participating in the aromatic system.
Key properties of the unsubstituted core are summarized below:
| Property | Value | Significance in Drug Discovery | Source |
| LogP | 2.14 | Indicates moderate lipophilicity, a starting point for ADME optimization. | [11] |
| Aqueous Solubility | ~3.56 g/L (at 25 °C) | Low solubility can be a major hurdle for bioavailability. | [11][12] |
| pKa (N-H acidity) | ~16.2-17 | The N-H proton is weakly acidic, making the indole primarily a hydrogen bond donor. | [13][14] |
| Hydrogen Bond Donor Count | 1 | The N-H group is a crucial interaction point for many biological targets. | [11] |
| Hydrogen Bond Acceptor Count | 0 (effectively) | The π-system can act as a weak H-bond acceptor, but it's not a primary interaction site. | [11] |
The N-H proton is notably acidic for a secondary amine due to the delocalization and stabilization of the resulting indolyl anion across the aromatic system.[14] This acidity is a critical parameter that is highly sensitive to the electronic effects of substituents.
The Art of Substitution: A Positional Analysis of Physicochemical Effects
The true versatility of the indole scaffold lies in the ability to strategically place substituents around the ring to fine-tune its properties.[5][15] The effect of a substituent is dictated by its electronic nature (electron-donating group, EDG; or electron-withdrawing group, EWG) and its position.
Substitution at N1 (The Pyrrole Nitrogen)
-
Impact: Directly modulates the N-H bond properties.
-
Alkyl Groups (EDGs): Replacing the N-H proton with an alkyl group removes the primary hydrogen bond donor capability. This can be beneficial for crossing the blood-brain barrier but may sacrifice a key binding interaction. It generally increases lipophilicity.
-
Acyl/Sulfonyl Groups (EWGs): These groups significantly increase the acidity of any remaining N-H proton (if applicable) and withdraw electron density from the ring system, making it less prone to oxidation.
Substitution at C3 (The Pyrrole Carbon)
-
Impact: C3 is the most nucleophilic and reactive position on the indole ring.
-
EWGs (e.g., -C(=O)R, -CN): These groups decrease the electron density of the pyrrole ring and can act as hydrogen bond acceptors. They tend to decrease the pKa of the N-H proton.
-
EDGs (e.g., alkyl groups): These enhance the nucleophilicity of the ring and can increase lipophilicity. 3-methylindole (skatole) is a classic example.
Substitution on the Benzene Ring (C4, C5, C6, C7)
-
Impact: Modulates the overall electronic character of the aromatic system through resonance and inductive effects.
-
EWGs (e.g., -NO₂, -CN, -CF₃): When placed at positions like C5 or C6, EWGs can significantly decrease the pKa of the N-H proton by stabilizing the negative charge of the conjugate base through resonance. A trifluoromethyl group, for instance, is known to increase lipophilicity while reducing metabolic reactivity.[16]
-
EDGs (e.g., -OCH₃, -OH, -NH₂): These groups donate electron density into the ring, increasing the pKa (making the N-H less acidic) and often enhancing polarity, which can improve solubility.[17]
The following diagram illustrates the general influence of substituent electronics on the key physicochemical properties of the indole core.
Caption: Step-by-step workflow for the shake-flask logD experiment.
Aqueous Solubility
Poor aqueous solubility is a primary reason for the failure of drug candidates. [12]It directly impacts oral bioavailability. For indoles, the planar, aromatic structure often leads to poor solubility due to efficient crystal packing and high lipophilicity.
Experimental Protocol: Thermodynamic Solubility via Shake-Flask [8]
-
Preparation: Add an excess amount of the solid, crystalline test indole to a known volume of aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial. This ensures a saturated solution is formed.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for at least 24-48 hours to allow the system to reach thermodynamic equilibrium between the solid and dissolved states.
-
Phase Separation: After equilibration, filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove all undissolved solid.
-
Analysis: Quantify the concentration of the dissolved indole in the clear filtrate/supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Validation: The presence of remaining solid material at the end of the experiment visually confirms that a saturated solution was achieved.
Acidity/Basicity (pKa)
The pKa value determines the ionization state of a molecule at a given pH. For indoles, the most relevant value is the acidity of the N-H proton. [14]This influences solubility, receptor binding (as the protonated and deprotonated forms have different properties), and membrane permeability.
Experimental Protocol: Potentiometric Titration [8]
-
System Setup: Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, 10).
-
Sample Preparation: Dissolve a precisely weighed amount of the test indole in a suitable co-solvent/water mixture (e.g., methanol/water) to ensure solubility across the titration range.
-
Titration: While stirring, perform a biphasic titration. First, titrate with a standardized acid (e.g., 0.1 M HCl) to determine any basic pKas. Then, titrate with a standardized base (e.g., 0.1 M NaOH) to well beyond the expected acidic pKa (for the indole N-H, this will be at a very high pH). Record the pH value after each incremental addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the first derivative of the titration curve. Specialized software is used for precise calculation.
-
Validation: Titrate a known standard (e.g., imidazole) to confirm the accuracy of the system and method.
Conclusion: A Roadmap for Rational Design
The 1H-indole scaffold will undoubtedly remain a cornerstone of medicinal chemistry for the foreseeable future. [2]Success in leveraging this privileged structure hinges on a disciplined, property-driven approach to drug design. By understanding the fundamental physicochemical properties of the core and the predictable ways in which substituents modulate them, researchers can move beyond serendipity. The systematic application of the principles and protocols outlined in this guide enables scientists to rationally design, synthesize, and evaluate indole derivatives with optimized ADMET profiles, ultimately increasing the probability of translating a promising molecule into a life-changing therapeutic.
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Foundational Research on Indole-Based Epoxides: A Technical Guide for Drug Development
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2] Indole-based epoxides represent a highly reactive and versatile class of intermediates, unlocking synthetic pathways to complex molecular architectures and serving as valuable precursors for drug discovery programs.[3][4] This guide provides an in-depth exploration of the foundational chemistry of indole-based epoxides, designed for researchers, scientists, and drug development professionals. We will traverse the core principles of their synthesis, delve into the nuances of their reactivity, and contextualize their significance within modern therapeutic development, supported by field-proven protocols and mechanistic insights.
The Strategic Importance of the Indole Scaffold
The indole ring system is often described as a "privileged scaffold" in drug discovery.[1][5][6] Its prevalence in nature, from the essential amino acid tryptophan to complex alkaloids like vincristine, underscores its evolutionary selection for interacting with biological targets.[2][7] This bicyclic aromatic heterocycle's unique electronic properties and its ability to participate in hydrogen bonding, π-stacking, and hydrophobic interactions make it an ideal framework for designing molecules that can modulate the function of proteins and enzymes.[2][8] Consequently, indole derivatives have been successfully developed into drugs for a vast range of conditions, including cancer, inflammation, microbial infections, and neurological disorders.[5][6][9]
Indole-based epoxides are particularly significant. The strained three-membered ether ring introduces a site of high reactivity, making them powerful electrophilic intermediates for constructing carbon-carbon and carbon-heteroatom bonds with precision. This reactivity is the key to building molecular complexity and accessing novel chemical space in the pursuit of next-generation therapeutics.
Synthesis of Indole-Based Epoxides: Methodologies and Rationale
The synthesis of indole-containing structures from epoxides, or the creation of molecules bearing both moieties, can be approached through several strategic routes. The choice of method is dictated by the desired substitution pattern, required stereochemistry, and overall synthetic efficiency.
Domino Synthesis via Catalytic Cyclization
A highly atom-efficient approach involves the domino reaction of anilines and epoxides catalyzed by transition metals, particularly ruthenium.[10][11] This method constructs the indole core in a single pot from readily available starting materials.
Mechanism & Causality: The reaction proceeds through a sophisticated cascade:
-
Ring-Opening: The aniline nitrogen acts as a nucleophile, opening the epoxide ring to form a β-amino alcohol intermediate.
-
Dehydrogenation: The ruthenium catalyst facilitates the dehydrogenation of the alcohol to a ketone.
-
Condensation & Cyclization: The intermediate undergoes an intramolecular condensation and cyclization, followed by aromatization, to yield the indole product. Water and hydrogen gas are the only stoichiometric byproducts.[10]
The choice of epoxide substrate is critical for controlling regioselectivity. For instance, reacting aniline with cyclohexene oxide typically yields tetrahydrocarbazole, whereas using styrene oxide can result in a mixture of 2- and 3-phenylindole, demonstrating the influence of the substrate on the final cyclization pathway.[10]
Friedel-Crafts Alkylation with Epoxides
For regioselectively functionalizing the C3 position of a pre-existing indole ring, the Friedel-Crafts alkylation using an epoxide as the electrophile is a powerful tool. The indole C3 position is exceptionally nucleophilic, readily attacking the epoxide.[12]
Mechanism & Causality: This reaction is typically promoted by a Lewis acid, such as Indium(III) bromide (InBr3), which activates the epoxide towards nucleophilic attack.[13] The reaction proceeds via an SN2 pathway, where the indole attacks one of the epoxide carbons, leading to a clean and regioselective ring-opening.[13] This method is particularly valuable for synthesizing chiral 2-aryl-2-(3'-indolyl)ethan-1-ols with high enantioselectivity when using optically active epoxides.[13] The use of a mild catalyst like InBr3 (1 mol%) prevents the racemization of chiral epoxides or their rearrangement to carbonyl compounds.[13]
Synthesis of N-Substituted Indole Epoxides
In this strategy, an epoxypropyl group is attached directly to the indole nitrogen. These compounds are valuable building blocks, as the epoxide moiety can be subsequently opened by various nucleophiles to generate a library of derivatives.[3] A common method involves the reaction of the indole N-anion with an epihalohydrin, such as epibromohydrin.[3]
Comparative Summary of Synthetic Methodologies
| Methodology | Catalyst/Reagent | Key Transformation | Advantages | Limitations | Reference(s) |
| Domino Synthesis | Ruthenium Pincer Complexes (e.g., Ru-MACHO-BH) | Aniline + Epoxide → Substituted Indole | High atom economy, convergent, builds the core | Can lead to regioisomeric mixtures | [10][11] |
| Friedel-Crafts Alkylation | Lewis Acids (e.g., InBr3, SiO2) | Indole + Epoxide → C3-Alkylated Indole | High regioselectivity for C3, excellent enantioselectivity with chiral epoxides | Requires a pre-formed indole | [13][14] |
| N-Alkylation | Base + Epihalohydrin | Indole + Epichlorohydrin → N-(2,3-Epoxypropyl)indole | Provides intermediates for further derivatization | Limited to N-functionalization | [3] |
| Surrogates | N/A | One-pot synthesis from indole 2,3-epoxide surrogates | Access to complex furodiindolines and downstream products | Indirect method | [4] |
Visualization: Generalized Synthetic Workflow
Below is a conceptual workflow for the Ru-catalyzed domino synthesis of indoles.
Caption: Ru-Catalyzed Domino Synthesis Workflow.
Reactivity and Mechanistic Pathways
The synthetic utility of indole-based epoxides is defined by the predictable reactivity of the strained epoxide ring. Understanding the governing mechanisms is crucial for controlling reaction outcomes.
Nucleophilic Ring-Opening by Indole
As established in the Friedel-Crafts approach, the electron-rich indole ring is an excellent nucleophile for opening epoxides. The reaction's regioselectivity—attack at the less-substituted (SN2) versus the more-substituted (SN1-like) carbon of the epoxide—is a critical control point. In Lewis acid-catalyzed reactions with aromatic epoxides, the attack occurs selectively at the benzylic position (the more substituted carbon) via an SN2 pathway, affording 2-aryl-2-(3'-indolyl)ethan-1-ols with high fidelity.[13] This controlled reactivity allows for the synthesis of specific isomers, which is paramount in drug development where stereochemistry dictates biological activity.
Ring-Opening with External Nucleophiles
N-(2,3-epoxypropyl)indoles are ideal substrates for diversification. The epoxide ring readily reacts with primary and secondary amines to yield the corresponding 1,2-aminoalcohols.[3] This reaction provides a straightforward entry into pharmacologically relevant scaffolds, as the 1,2-aminoalcohol motif is present in many bioactive compounds, including beta-blockers.
Visualization: Epoxide Ring-Opening Mechanism
This diagram illustrates the Lewis acid-catalyzed nucleophilic attack of indole on an activated epoxide.
Caption: Nucleophilic Attack of Indole on an Epoxide.
Applications in Drug Discovery and Development
The translation of foundational epoxide chemistry into tangible therapeutic candidates is a primary goal for medicinal chemists. The structural motifs accessible through indole epoxide intermediates are frequently associated with potent biological activity.
Scaffolds for Anticancer Agents
The indole nucleus is a key feature in many potent anticancer agents.[5][9] For example, the vinca alkaloids (vincristine and vinblastine), derived from natural sources, are indispensable chemotherapeutic drugs that function by inhibiting tubulin polymerization.[2][5] Synthetic strategies using indole epoxide chemistry allow for the creation of novel analogues and other compounds that target diverse oncogenic pathways, including protein kinases and histone deacetylases (HDACs).[5] The ability to generate libraries of C3- and N-substituted indoles via epoxide ring-opening provides a rapid path to exploring structure-activity relationships (SAR) for optimizing potency and selectivity against cancer cells.[6]
Modulators of Inflammatory Pathways
Inflammation is a key driver of many chronic diseases. Endogenous epoxides, such as epoxyeicosatrienoic acids (EETs), are signaling molecules with potent anti-inflammatory and vasodilatory effects.[15] These beneficial molecules are metabolized and deactivated by the enzyme soluble epoxide hydrolase (sEH).[16] Developing inhibitors of sEH is a major therapeutic strategy to increase the levels of endogenous EETs. While not indole-based epoxides themselves, indole-containing compounds are actively investigated as sEH inhibitors, demonstrating the synergistic relationship between indole chemistry and epoxide-related pharmacology.
Summary of Therapeutic Applications
| Compound Class | Biological Target/Mechanism | Therapeutic Area | Reference(s) |
| Indole-derived Aminoalcohols | Various (GPCRs, enzymes) | Cardiovascular, CNS | [3] |
| Complex Indole Alkaloids | Tubulin Polymerization | Oncology | [2][5] |
| C3-Alkylated Indoles | Protein Kinases, sEH | Oncology, Inflammation | [5][13][16] |
| Furodiindolines/Biindoles | DNA Intercalation, Enzyme Inhibition | Oncology, Antimicrobial | [4] |
Visualization: sEH Inhibition Pathway
This diagram shows the therapeutic concept of inhibiting soluble epoxide hydrolase (sEH) to boost anti-inflammatory signals.
Caption: Mechanism of Action for sEH Inhibitors.
Experimental Protocols: Self-Validating Methodologies
A commitment to trustworthy and reproducible science requires robust, well-described protocols. The following methodologies are presented as self-validating systems, with clear steps and expected outcomes for characterization.
Protocol 1: InBr₃-Catalyzed Synthesis of (R)-2-(1H-indol-3-yl)-2-phenylethanol
This protocol is adapted from Bartoli et al. and describes the highly regioselective and enantioselective reaction of indole with (R)-styrene oxide.[13]
A. Materials & Reagents:
-
Indole
-
(R)-Styrene Oxide
-
Indium(III) Bromide (InBr₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
B. Reaction Setup & Execution:
-
To a dry, nitrogen-flushed round-bottom flask, add indole (e.g., 1.2 mmol, 1.2 eq).
-
Dissolve the indole in anhydrous DCM (e.g., 5 mL).
-
Add (R)-styrene oxide (e.g., 1.0 mmol, 1.0 eq) to the solution.
-
In a single portion, add InBr₃ (0.01 mmol, 1 mol%) to the stirring solution at room temperature.
-
Causality: The use of a catalytic amount of the mild Lewis acid InBr₃ is sufficient to activate the epoxide without causing side reactions. Anhydrous conditions prevent quenching of the catalyst.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting epoxide is observed (typically 1-2 hours).
C. Workup & Purification:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography using an appropriate solvent gradient (e.g., 20-40% Ethyl Acetate in Hexanes).
D. Self-Validation & Characterization:
-
Yield: Calculate the percentage yield of the isolated, pure product. Good yields (typically >80%) are expected.
-
Structure Verification: Confirm the structure using ¹H and ¹³C NMR spectroscopy. The spectra should be consistent with 2-(1H-indol-3-yl)-2-phenylethanol.
-
Enantiomeric Excess (ee): Determine the ee of the product using chiral High-Performance Liquid Chromatography (HPLC). The ee should be high (up to 99%), confirming the stereospecificity of the SN2 reaction.[13]
Protocol 2: Cell-Based Assay for Anti-Inflammatory Activity
This protocol provides a general framework for screening synthesized indole derivatives for their ability to suppress inflammatory responses in a human microglial cell line (HMC3), adapted from methodologies used to test novel compounds.[17]
A. Materials & Reagents:
-
Human Microglial Cells (HMC3)
-
Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS) and antibiotics
-
MPP⁺ (1-methyl-4-phenylpyridinium) or LPS (Lipopolysaccharide) as an inflammatory stimulus
-
Synthesized indole test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
ELISA kits for human IL-6 and TNF-α
B. Cell Culture & Treatment:
-
Culture HMC3 cells in a humidified incubator at 37°C and 5% CO₂.
-
Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Cytotoxicity Assessment: First, treat cells with various concentrations of the test compound (e.g., 1-100 µM) for 24 hours to determine non-toxic working concentrations using the MTT assay.
-
Anti-inflammatory Assay: In a separate plate, pre-treat cells with non-toxic concentrations of the test compound for 1-2 hours.
-
Causality: Pre-treatment allows the compound to enter the cells and engage its target before the inflammatory cascade is initiated.
-
Add the inflammatory stimulus (e.g., 3 mM MPP⁺) to the wells (except for the negative control) and incubate for 24 hours.[17]
C. Data Collection & Analysis:
-
After incubation, carefully collect the cell culture supernatant for cytokine analysis.
-
Measure the concentrations of IL-6 and TNF-α in the supernatant using commercial ELISA kits according to the manufacturer's instructions.
-
Perform an MTT assay on the remaining cells in the plate to confirm that the observed effects are not due to cell death.
D. Self-Validation & Interpretation:
-
Controls: The experiment must include negative controls (cells only), vehicle controls (cells + DMSO), and positive controls (cells + stimulus).
-
Validation: A successful experiment will show a significant increase in IL-6 and TNF-α in the positive control compared to the negative control.
-
Outcome: A potent anti-inflammatory compound will cause a statistically significant, dose-dependent reduction in IL-6 and TNF-α levels in the pre-treated groups compared to the positive control, without causing significant cytotoxicity in the parallel MTT assay.
Conclusion
Indole-based epoxides are not merely chemical curiosities; they are enabling tools for modern drug discovery. Their synthesis, governed by principles of catalysis and regioselectivity, provides access to a rich diversity of molecular structures. Their reactivity, centered on the predictable ring-opening of the epoxide, allows for the precise construction of complex pharmacophores. By leveraging this foundational knowledge, researchers can design and execute rational, efficient, and innovative programs aimed at developing the next generation of indole-based therapeutics to address pressing medical needs.
References
- Chan Sik Cho and Sang Chul Shim.
- Bartoli, G., et al. InBr3-Catalyzed Friedel−Crafts Addition of Indoles to Chiral Aromatic Epoxides: A Facile Route to Enantiopure Indolyl Derivatives.
- Corma, A., et al.
- Anonymous. Opening of epoxide ring by indole.
- Suzdalev, K.F. & Babakova, M.N. Synthesis of Indole 2,3-Epoxypropyl Derivatives and Their Reactions with Amines.
- Kaushik, N., et al. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. PubMed.
- Al-Zoubi, R.M., et al. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC.
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- Anonymous. A simple, highly regioselective and efficient reaction of indole with epoxides under solvent- free conditions. Semantic Scholar.
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- Anonymous. Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug Development. Technology Networks.
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- Anonymous.
- Said, I. Reaction of Indole. YouTube.
- de Sa, A., et al. Biomedical Importance of Indoles. PMC - NIH.
- Nastri, F., et al. Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme.
- Sarkar, D., et al. Synthesis of Medicinally Important Indole Derivatives: A Review.
- Anonymous. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. MDPI.
- Sarkar, D., et al. Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal.
- Sarkar, D., et al.
- de Sa, A., et al. (PDF) Biomedical Importance of Indoles.
- Anonymous. Soluble Epoxide Hydrolase Cell-Based Assay Kit. Cayman Chemical.
- Kim, I.H., et al. Development of a high-throughput screen for soluble epoxide hydrolase inhibition. NIH.
- Folkes, L.K., et al. Peroxidase-catalyzed effects of indole-3-acetic acid and analogues on lipid membranes, DNA, and mammalian cells in vitro. PubMed.
- Chen, S.J., et al. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. MDPI.
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Methodological & Application
Application Notes and Protocols for the N-Alkylation of Indoles with Epichlorohydrin
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This comprehensive guide provides a detailed exploration of the N-alkylation of indoles with epichlorohydrin, a critical transformation in synthetic chemistry for the generation of versatile intermediates in drug discovery and materials science. The resulting N-(oxiran-2-ylmethyl)-1H-indole scaffold is a valuable building block, enabling further functionalization through its reactive epoxide moiety. This document offers an in-depth analysis of the reaction mechanism, optimization of reaction conditions, detailed experimental protocols, and essential safety considerations.
Introduction and Strategic Importance
The indole nucleus is a privileged scaffold in medicinal chemistry, present in a vast array of natural products and pharmaceuticals.[1] Functionalization of the indole nitrogen (N-1 position) is a key strategy for modulating the biological activity and physicochemical properties of these molecules. The introduction of an epoxypropyl group via alkylation with epichlorohydrin is particularly significant as it provides a reactive handle for subsequent nucleophilic additions, allowing for the construction of more complex molecular architectures, such as amino alcohols, which are prevalent in many biologically active compounds.[2]
Mechanistic Insights: Achieving Regioselective N-Alkylation
The N-alkylation of indole with epichlorohydrin proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] The reaction is initiated by the deprotonation of the indole N-H by a suitable base to form the nucleophilic indolate anion. This anion then attacks the electrophilic carbon of epichlorohydrin, displacing the chloride leaving group.
dot graph "SN2_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} Caption: General SN2 mechanism for the N-alkylation of indole.
A critical aspect of this reaction is achieving high regioselectivity for N-alkylation over the competing C-3 alkylation. The indole nucleus possesses two primary nucleophilic centers: the N-1 nitrogen and the C-3 carbon. While C-3 alkylation is a common side reaction, N-alkylation can be favored by carefully selecting the reaction conditions.[4][5] Generally, the use of a strong base in a polar aprotic solvent tends to favor the formation of the indolate anion, leading to predominant N-alkylation.
Optimizing Reaction Conditions: A Comparative Overview
The choice of base, solvent, and the potential use of a phase-transfer catalyst are paramount in achieving high yields and selectivity in the N-alkylation of indoles with epichlorohydrin. The following table summarizes common reaction conditions and their implications.
| Parameter | Common Reagents/Conditions | Rationale and Field-Proven Insights | References |
| Base | Sodium Hydride (NaH), Potassium Hydroxide (KOH), Cesium Carbonate (Cs₂CO₃) | NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indole, driving the reaction to completion. KOH is a cost-effective and strong base, often used in phase-transfer catalysis (PTC) systems. Cs₂CO₃ is a milder base, useful for sensitive substrates. | [6] |
| Solvent | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), Toluene | Polar aprotic solvents like DMF and DMSO are excellent for dissolving the indolate anion and promoting SN2 reactions. THF is a less polar option, often used with stronger bases like NaH. Toluene is typically employed in PTC systems. | [7] |
| Catalyst | Tetrabutylammonium Bromide (TBAB), Tetrabutylammonium Iodide (TBAI) | Phase-transfer catalysts are essential when using an inorganic base (like KOH) with an organic solvent. The quaternary ammonium salt facilitates the transfer of the hydroxide or indolate anion into the organic phase where the reaction occurs, significantly increasing the reaction rate. | |
| Temperature | Room Temperature to 80 °C | The reaction is often initiated at room temperature and may require heating to achieve a reasonable reaction rate. The optimal temperature depends on the specific substrate and reaction conditions. | [6] |
The electronic nature of substituents on the indole ring can influence the reaction rate. Electron-withdrawing groups can increase the acidity of the N-H proton, facilitating deprotonation, but may also decrease the nucleophilicity of the resulting indolate anion. Conversely, electron-donating groups enhance the nucleophilicity of the indolate but may make the initial deprotonation slightly more difficult.[4]
Detailed Experimental Protocols
The following are two representative protocols for the N-alkylation of indole with epichlorohydrin, showcasing different reaction conditions.
Protocol 1: Phase-Transfer Catalysis (PTC) using Potassium Hydroxide
This protocol is robust, scalable, and avoids the use of highly reactive and pyrophoric reagents like sodium hydride.
dot graph "PTC_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} Caption: Experimental workflow for the PTC-mediated N-alkylation.
Materials:
-
Indole (1.0 eq)
-
Potassium Hydroxide (KOH), powdered (3.0 eq)
-
Epichlorohydrin (1.5 eq)
-
Tetrabutylammonium Bromide (TBAB) (0.1 eq)
-
Toluene
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add indole (1.0 eq) and toluene.
-
Add powdered potassium hydroxide (3.0 eq) and tetrabutylammonium bromide (0.1 eq) to the suspension.
-
Stir the mixture vigorously at room temperature for 30 minutes.
-
Slowly add epichlorohydrin (1.5 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Upon completion, carefully quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(oxiran-2-ylmethyl)-1H-indole.[6][8]
Protocol 2: Using Sodium Hydride in an Anhydrous Aprotic Solvent
This classic method is highly effective but requires stringent anhydrous conditions and careful handling of sodium hydride.
Materials:
-
Indole (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Epichlorohydrin (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl Ether
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of indole (1.0 eq) in anhydrous DMF dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add epichlorohydrin (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting indole (typically 2-4 hours).
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired product.
Characterization and Validation
The successful synthesis of N-(oxiran-2-ylmethyl)-1H-indole should be confirmed by standard analytical techniques:
-
¹H NMR: Expect characteristic signals for the epoxypropyl group, including the methylene protons adjacent to the indole nitrogen and the protons of the oxirane ring.
-
¹³C NMR: Confirmation of the carbon skeleton, including the two carbons of the oxirane ring.
-
Mass Spectrometry (MS): Determination of the molecular weight and confirmation of the elemental composition via high-resolution mass spectrometry (HRMS).
-
Infrared (IR) Spectroscopy: Presence of characteristic C-O-C stretching frequencies for the epoxide ring.
Safety and Handling Precautions
Epichlorohydrin is a highly toxic, carcinogenic, and flammable substance. [9] It is also a strong skin and respiratory irritant. All manipulations involving epichlorohydrin must be conducted in a well-ventilated chemical fume hood.
Personal Protective Equipment (PPE):
-
Wear a flame-resistant lab coat.
-
Use chemical safety goggles and a face shield.
-
Gloves: Standard nitrile gloves are not recommended as epichlorohydrin can readily permeate them. Use appropriate gloves such as butyl rubber or Viton. Always check the glove manufacturer's compatibility chart.
Handling and Storage:
-
Store epichlorohydrin in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.
-
It is incompatible with strong oxidizing agents, acids, bases, and metals such as aluminum and zinc.
Waste Disposal:
-
Dispose of all waste containing epichlorohydrin according to institutional and local regulations for hazardous chemical waste.
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion | Ineffective deprotonation of indole. | Use a stronger base or ensure anhydrous conditions if using NaH. For PTC, ensure vigorous stirring to maximize interfacial contact. |
| Low reaction temperature. | Gradually increase the reaction temperature and monitor by TLC. | |
| Formation of C-3 alkylated product | Reaction conditions favoring C-3 attack. | Ensure complete formation of the indolate anion before adding epichlorohydrin, especially when using strong bases. PTC conditions generally favor N-alkylation. |
| Formation of di-alkylated byproducts | The product's epoxide ring is opened by another indolate anion. | Use a slight excess of epichlorohydrin and add it slowly to the reaction mixture.[2] |
| Difficult purification | Residual high-boiling solvent (e.g., DMF). | After the aqueous work-up, perform multiple extractions. If DMF persists, consider azeotropic removal with toluene under reduced pressure or a thorough purification by column chromatography.[6] |
Conclusion
The N-alkylation of indoles with epichlorohydrin is a powerful and versatile reaction for the synthesis of valuable chemical intermediates. By understanding the underlying SN2 mechanism and carefully controlling the reaction parameters—particularly the choice of base, solvent, and catalyst—researchers can achieve high yields and regioselectivity. The protocols provided herein, along with the safety and troubleshooting guidelines, offer a solid foundation for the successful implementation of this important transformation in a research and development setting.
References
-
Maji, M., Borthakur, I., Srivastava, S., & Kundu, S. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603–5616. Available at: [Link]
-
Bandini, M., & Umani-Ronchi, A. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. Available at: [Link]
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Corpet, A., et al. (2021). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chemistry – A European Journal, 27(1), 259-265. Available at: [Link]
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Yadav, G. D., & Kulkarni, M. G. (2017). Selective synthesis of 1-(1-naphthyloxy)-2,3-epoxypropane from 1-naphthol and epichlorohydrin under solid–liquid phase transfer catalysis: a waste minimization strategy. CLEAN – Soil, Air, Water, 45(5), 1600498. Available at: [Link]
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Suzdalev, K. F., & Den'kina, S. V. (2011). Synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde and its reaction with active methylene compounds. Chemistry of Heterocyclic Compounds, 47(9), 1085–1091. Available at: [Link]
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Suzdalev, K. F., et al. (2011). Synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde and its transformation into amino alcohols containing an indan-1,3-dione fragment. Russian Journal of Organic Chemistry, 47(9), 1321-1327. Available at: [Link]
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Application Notes & Protocols: The Strategic Role of 4-(oxiran-2-ylmethoxy)-1H-indole in Modern Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and synthetic drugs.[1][2] When functionalized with a reactive epoxide moiety, as in 4-(oxiran-2-ylmethoxy)-1H-indole, this scaffold transforms into a highly versatile building block for constructing complex molecular architectures. This guide provides an in-depth exploration of the strategic application of 4-(oxiran-2-ylmethoxy)-1H-indole in drug discovery. We will dissect its synthesis, key chemical transformations, and its pivotal role in the development of beta-adrenergic blockers and serotonergic agents. Detailed experimental protocols are provided to empower researchers to leverage this potent intermediate in their own discovery programs.
The Molecule: A Strategic Overview
4-(oxiran-2-ylmethoxy)-1H-indole, also known as 4-(2,3-Epoxypropoxy)indole, is an aromatic heterocyclic compound featuring three key structural motifs that underpin its utility in medicinal chemistry:
-
The 1H-Indole Core: This bicyclic aromatic system is isosteric with tryptophan and is a crucial pharmacophore for interacting with a multitude of biological targets.[3][4] Its unique electronic properties allow it to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions within protein binding pockets.
-
The Ether Linkage: A flexible ether bridge connects the indole nucleus to the reactive portion of the molecule, providing optimal spatial orientation for substituent groups to engage with their targets.
-
The Oxirane (Epoxide) Ring: This strained three-membered ring is the molecule's reactive engine. It is an excellent electrophile, susceptible to ring-opening by a wide variety of nucleophiles, enabling the facile introduction of diverse functional groups and side chains.[5][6] This reaction is a cornerstone of its application, allowing for the systematic construction of compound libraries for structure-activity relationship (SAR) studies.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 35308-87-3 | |
| Molecular Formula | C₁₁H₁₁NO₂ | |
| Molecular Weight | 189.20 g/mol | |
| Appearance | Typically an off-white to pale yellow solid | Custom Synthesis Data |
| Synonyms | 4-(Oxiranylmethoxy)-1H-indole, 4-(2,3-Epoxypropoxy)indole |
Core Synthesis and Chemical Reactivity
The primary value of 4-(oxiran-2-ylmethoxy)-1H-indole lies in its straightforward synthesis and predictable reactivity, making it an ideal starting point for divergent synthesis strategies.
Synthesis of the Core Scaffold
The most common and efficient synthesis involves an O-alkylation of 4-hydroxyindole. This is a classic Williamson ether synthesis where the phenoxide of 4-hydroxyindole acts as a nucleophile, attacking an electrophilic epoxide precursor, typically epichlorohydrin.
Causality Behind the Method:
-
Base (e.g., NaOH, NaH): A base is essential to deprotonate the hydroxyl group of 4-hydroxyindole, forming the more nucleophilic phenoxide anion required to attack the electrophile.
-
Epichlorohydrin: This reagent serves as a bifunctional building block, providing both the electrophilic carbon for the initial Sₙ2 reaction and the pre-formed epoxide ring for subsequent modifications.
-
Solvent (e.g., THF, DMF): A polar aprotic solvent is typically chosen to dissolve the reactants and facilitate the nucleophilic substitution without interfering with the reaction.
Caption: Synthesis of 4-(oxiran-2-ylmethoxy)-1H-indole.
The Pivotal Reaction: Nucleophilic Epoxide Ring-Opening
The synthetic power of this intermediate is unleashed through the epoxide ring-opening reaction. This process allows for the covalent attachment of a vast array of side chains, most commonly containing a primary or secondary amine.
Mechanistic Insight: The reaction proceeds via an Sₙ2 mechanism. A nucleophile (e.g., an amine) attacks one of the electrophilic carbons of the epoxide ring, leading to the opening of the ring and the formation of a β-amino alcohol. The attack generally occurs at the less sterically hindered carbon of the epoxide, ensuring high regioselectivity.[6][7]
Caption: General workflow for library synthesis.
Case Studies in Drug Discovery
Case Study: Pindolol and Beta-Adrenergic Blockers
The synthesis of beta-blockers is a classic application of this indole intermediate.[8] Beta-blockers are a class of drugs used to manage cardiovascular conditions like hypertension by blocking the effects of adrenaline on β-adrenergic receptors.[9]
Pindolol , a non-selective beta-blocker, is synthesized directly from 4-(oxiran-2-ylmethoxy)-1H-indole.[10] The reaction involves the ring-opening of the epoxide with isopropylamine.[11] The resulting 1-(1H-indol-4-yloxy)-3-(isopropylamino)propan-2-ol structure is characteristic of many first-generation beta-blockers.[10]
-
Structure-Activity Relationship (SAR): The propan-2-ol backbone is critical for binding to the adrenergic receptor. The isopropylamine group provides optimal bulk and basicity for this interaction, while the indole nucleus contributes to the overall receptor affinity and pharmacokinetic properties of the drug.
Caption: Synthesis of the beta-blocker Pindolol.
Case Study: Serotonergic Agents
The indole core is the defining feature of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[12] Consequently, indole-based scaffolds are central to the design of ligands that target serotonin receptors, which are implicated in mood disorders, anxiety, and schizophrenia.[13][14]
By reacting 4-(oxiran-2-ylmethoxy)-1H-indole with various arylpiperazines or other amine-containing pharmacophores, researchers can generate extensive libraries of novel serotonergic agents.[15][16] The diversity of the amine nucleophile allows for fine-tuning of receptor subtype selectivity (e.g., 5-HT₁ₐ, 5-HT₂ₐ) and functional activity (agonist, antagonist, or partial agonist).[14]
-
Drug Design Rationale: The indole moiety serves as the primary recognition element for the serotonin receptor. The β-amino alcohol side chain, introduced via the epoxide opening, acts as a versatile linker to a secondary pharmacophore (like an arylpiperazine), which can probe deeper into the receptor binding pocket to enhance affinity and modulate selectivity.
Experimental Application Protocols
Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory setting. Appropriate personal protective equipment (PPE) must be worn at all times. All chemical waste should be disposed of according to institutional guidelines.
Protocol 1: Synthesis of 4-(oxiran-2-ylmethoxy)-1H-indole
Objective: To synthesize the title compound from 4-hydroxyindole and epichlorohydrin.
Materials:
-
4-Hydroxyindole (1.0 eq)
-
Epichlorohydrin (1.5 eq)
-
Sodium hydroxide (NaOH), powdered (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-hydroxyindole (1.0 eq) in anhydrous THF (approx. 10 mL per gram of indole).
-
Base Addition: Add powdered NaOH (1.2 eq) to the solution and stir the suspension at room temperature for 30 minutes. The formation of the sodium salt of 4-hydroxyindole may be observed.
-
Electrophile Addition: Add epichlorohydrin (1.5 eq) dropwise to the stirring suspension.
-
Reaction: Heat the mixture to reflux (approx. 66 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 30% EtOAc in hexanes.
-
Work-up: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with EtOAc (3x volumes of THF). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of EtOAc in hexanes to yield the pure 4-(oxiran-2-ylmethoxy)-1H-indole.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: General Protocol for Amine Nucleophilic Ring-Opening
Objective: To synthesize a library of β-amino alcohol derivatives for SAR studies.
Materials:
-
4-(oxiran-2-ylmethoxy)-1H-indole (1.0 eq)
-
Amine nucleophile of choice (e.g., isopropylamine, N-phenylpiperazine) (1.2-2.0 eq)
-
Ethanol (EtOH) or Isopropanol (IPA) as solvent
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve 4-(oxiran-2-ylmethoxy)-1H-indole (1.0 eq) in EtOH or IPA (approx. 15 mL per gram) in a round-bottom flask with a magnetic stir bar.
-
Nucleophile Addition: Add the selected amine nucleophile (1.2-2.0 eq) to the solution.
-
Reaction: Heat the mixture to 50-80 °C (depending on the reactivity of the amine) and stir for 6-18 hours. Monitor the reaction progress by TLC until the starting epoxide is consumed.
-
Concentration: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Work-up: Dissolve the residue in EtOAc. Wash the organic solution with saturated aqueous NaHCO₃ and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography on silica gel. A typical elution system involves a gradient of methanol (0-10%) in dichloromethane (DCM) to isolate the polar β-amino alcohol product.
-
Characterization: Verify the identity and purity of the final compound using NMR and MS analysis.
Conclusion and Future Outlook
4-(oxiran-2-ylmethoxy)-1H-indole is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its predictable synthesis and versatile reactivity provide a robust platform for developing novel therapeutics. The successful application in creating established drugs like Pindolol highlights its proven value.[8][10] For researchers in medicinal chemistry, mastering the use of this scaffold opens a direct and efficient route to novel chemical entities targeting a wide spectrum of diseases, from cardiovascular disorders to complex neurological conditions.[11][16] As synthetic methodologies evolve, the strategic importance of such powerful and adaptable building blocks will only continue to grow.
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Application Notes & Protocols: 4-(Oxiran-2-ylmethoxy)-1H-indole as a Versatile Synthetic Intermediate
Introduction: The Strategic Importance of the Indole-Epoxide Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2][3] Its electron-rich nature and versatile reactivity make it a privileged scaffold in drug discovery.[2][4] When functionalized with a reactive epoxide moiety, as in 4-(oxiran-2-ylmethoxy)-1H-indole, the resulting intermediate becomes a powerful building block for constructing complex molecular architectures.
This guide provides a comprehensive overview of 4-(oxiran-2-ylmethoxy)-1H-indole (also known as 4-(2,3-Epoxypropoxy)indole), focusing on its synthesis and its primary application as a key precursor in the synthesis of β-adrenergic receptor antagonists, most notably the antihypertensive drug Pindolol.[4][5][6] We will explore the underlying chemical principles governing its reactivity and provide detailed, field-proven protocols for its synthesis and subsequent use.
Synthesis of 4-(Oxiran-2-ylmethoxy)-1H-indole
The most common and efficient synthesis of the title compound involves the reaction of 4-hydroxyindole with an excess of epichlorohydrin under basic conditions. This process is a variation of the Williamson ether synthesis, followed by an intramolecular nucleophilic substitution to form the epoxide ring.
Causality of Experimental Design:
-
Base (e.g., NaOH): The base is crucial for deprotonating the phenolic hydroxyl group of 4-hydroxyindole. This generates a more potent nucleophile, the phenoxide anion, which is necessary to initiate the reaction.
-
Epichlorohydrin: This reagent serves a dual purpose. It is first attacked by the phenoxide at the primary carbon, displacing the chloride ion. The resulting chlorohydrin intermediate is then deprotonated again by the base at its hydroxyl group, leading to an intramolecular S(_N)2 attack that expels the chloride and forms the thermodynamically stable epoxide ring.
-
Solvent System: A biphasic system (e.g., Toluene/Water) or a polar aprotic solvent (e.g., 1,4-dioxane) can be used.[5][7] The choice of solvent influences reaction rates and ease of workup.
Experimental Protocol: Synthesis from 4-Hydroxyindole
This protocol is adapted from methodologies described in the literature.[5][7]
Caption: S(_N)2 mechanism for amine addition to the epoxide.
Experimental Protocol: Synthesis of Pindolol
This protocol describes the reaction of 4-(oxiran-2-ylmethoxy)-1H-indole with isopropylamine to form Pindolol.
Materials:
-
4-(Oxiran-2-ylmethoxy)-1H-indole
-
Isopropylamine
-
Ethanol or other suitable solvent
-
Glacial Acetic Acid (for salt formation/purification, optional)
Procedure:
-
Dissolve 4-(oxiran-2-ylmethoxy)-1H-indole (e.g., 1.0 mmol) in a suitable solvent like ethanol (10-15 mL) in a pressure-rated vessel or a round-bottom flask fitted with a reflux condenser.
-
Add an excess of isopropylamine (e.g., 3-5 equivalents) to the solution.
-
Seal the vessel or heat the mixture to reflux for several hours (e.g., 4-8 hours). The reaction progress can be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Evaporate the solvent and excess amine under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Alternatively, the product can be dissolved in a solvent like ethyl acetate and treated with glacial acetic acid to precipitate the acetate salt, which can be easier to purify.
Conclusion and Broader Applications
4-(oxiran-2-ylmethoxy)-1H-indole is a high-value intermediate primarily leveraged for its efficient conversion into 1-(1H-indol-4-yloxy)-3-(alkylamino)propan-2-ol structures. While its most prominent application is in the synthesis of Pindolol, the same synthetic logic applies to the creation of a library of analogous β-blockers by simply varying the amine nucleophile used in the ring-opening step. [8][9]The indole scaffold itself offers further sites for functionalization, allowing for the development of novel derivatives with modulated pharmacological profiles. [10][11]The robust and well-understood chemistry of this intermediate ensures its continued importance in the fields of medicinal chemistry and pharmaceutical development.
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Reddy, G. J., et al. (2022). Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. Acta Scientific Pharmaceutical Sciences. Available at: [Link]
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Guillaumet, G., et al. (2010). Synthesis of 4-Functionalized-1H-indoles from 2,3-Dihalophenols. ChemInform. Available at: [Link]
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Perlovich, G. L., et al. (2020). Synthesis and crystal structure of (S)-pindolol. ResearchGate. Available at: [Link]
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Paul, S., et al. (2018). Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1. PubMed Central. Available at: [Link]
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Schebb, N. H., et al. (2020). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. MDPI. Available at: [Link]
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Application Notes and Protocols: A Comprehensive Guide to Epoxide Ring-Opening Reactions
Introduction: The Strategic Importance of Epoxide Ring-Opening
Epoxides, with their strained three-membered ether rings, are powerful and versatile intermediates in organic synthesis. The inherent ring strain of approximately 13 kcal/mol provides a thermodynamic driving force for ring-opening reactions, allowing for the stereospecific and regioselective introduction of two vicinal functional groups.[1][2] This reactivity makes epoxides invaluable building blocks in the synthesis of complex molecules, including a wide array of pharmaceuticals such as β-blockers, protease inhibitors, and antifungal agents.
This guide provides a detailed exploration of the experimental procedures for epoxide ring-opening reactions. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic principles that govern these transformations. By understanding the causality behind experimental choices, researchers can better troubleshoot reactions and adapt methodologies to their specific synthetic targets.
Core Principles: Navigating the Mechanistic Dichotomy
The regiochemical and stereochemical outcome of an epoxide ring-opening reaction is critically dependent on the reaction conditions, specifically whether the reaction is conducted under acidic or basic/nucleophilic conditions. This dichotomy allows for tunable regioselectivity, providing access to different constitutional isomers from the same starting epoxide.
Base-Catalyzed and Nucleophilic Ring-Opening
Under basic or neutral conditions with a strong nucleophile, the ring-opening of an epoxide proceeds via a classic SN2 mechanism.[1][2] The nucleophile directly attacks one of the electrophilic carbons of the epoxide ring, leading to the opening of the ring and the formation of an alkoxide intermediate, which is subsequently protonated during work-up to yield the final alcohol product.[1][2]
Key Characteristics:
-
Mechanism: SN2.
-
Regioselectivity: The nucleophile attacks the less sterically hindered carbon atom.[1][2][3]
-
Stereochemistry: The reaction proceeds with an inversion of configuration at the carbon center that is attacked, resulting in an anti-addition product.[1]
-
Nucleophiles: Requires strong nucleophiles such as alkoxides, Grignard reagents, organolithium reagents, amines, azides, and hydrides (e.g., from LiAlH4).[1][3] Weakly nucleophilic neutral species like water or alcohols are generally unreactive under these conditions.[1]
Caption: Base-catalyzed epoxide ring-opening mechanism.
Acid-Catalyzed Ring-Opening
In the presence of an acid, the epoxide oxygen is first protonated, creating a much better leaving group (a neutral alcohol).[2][4] This activation makes the epoxide susceptible to attack by even weak nucleophiles. The mechanism of acid-catalyzed ring-opening is more complex and can be described as a hybrid between SN1 and SN2 pathways.[4]
Key Characteristics:
-
Mechanism: A hybrid of SN1 and SN2. The transition state has significant carbocationic character.[4]
-
Regioselectivity: The nucleophile attacks the more substituted carbon atom. This is because the more substituted carbon can better stabilize the partial positive charge that develops in the transition state.[2][4]
-
Stereochemistry: Despite the SN1-like regioselectivity, the reaction still proceeds with inversion of configuration, indicative of backside attack. The protonated oxygen atom still sterically hinders the front face of the epoxide.[4]
-
Nucleophiles: Both strong and weak nucleophiles (e.g., water, alcohols, halides) can be used.[4]
Caption: Acid-catalyzed epoxide ring-opening mechanism.
Data Presentation: Regioselectivity and Yields
The choice of catalyst and nucleophile has a profound impact on the outcome of the reaction. The following tables summarize quantitative data for the ring-opening of styrene oxide, a common model substrate, with various nucleophiles.
Table 1: Ring-Opening of Styrene Oxide with Nitrogen Nucleophiles
| Nucleophile | Catalyst/Conditions | Solvent | Temp (°C) | Time (h) | α:β Ratio | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Aniline | Sulfated tin oxide (2 mol%) | Solvent-free | RT | 0.5 | >99:1 | 98 | |
| 4-Fluoroaniline | Sulfated tin oxide (2 mol%) | Solvent-free | RT | 0.5 | >99:1 | 95 | |
| Sodium Azide | pH 9.5 | Water | 30 | 12 | 85:15 | 88 |
| Sodium Azide | pH 4.2 (Acetic Acid) | Water | 30 | 3 | 98:2 | 92 | |
Table 2: Ring-Opening of Styrene Oxide with Oxygen Nucleophiles
| Nucleophile | Catalyst/Conditions | Solvent | Temp (°C) | Time (h) | α:β Ratio | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Methanol | Ti₃C₂Tₓ MXene | Methanol | 45 | 2.5 | >95:5 | >80 | |
| Methanol | MIL-101-SO₃H | Methanol | 40 | 0.17 | 100:0 | 100 | [5] |
| Water (hydrolysis) | Acidic (trace) | Water | - | - | Major α | - | |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key epoxide ring-opening reactions. These are intended as a starting point and may require optimization for different substrates.
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Introduction: The Significance and Challenge of the 4-Substituted Indole Scaffold
An Application Guide to the Synthesis of 4-Substituted Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Among the various substitution patterns, 4-substituted indoles represent a particularly valuable, yet synthetically challenging, class of compounds. These structures are the backbone of pharmacologically significant molecules, including ergot alkaloids and their derivatives, which are potent drug candidates.[2][3]
The synthetic difficulty arises from the intrinsic electronic properties of the indole ring. Traditional electrophilic substitution reactions preferentially occur at the C3 position, followed by C2 and C5, making direct functionalization at the C4 position a non-trivial task.[2] This challenge has spurred the development of elegant and innovative synthetic strategies to achieve regioselective access to this privileged framework. This guide provides a detailed overview of both classical and modern methodologies for the synthesis of 4-substituted indoles, offering in-depth mechanistic discussions, field-proven insights, and detailed experimental protocols.
Strategic Approaches to 4-Substituted Indole Synthesis
The synthesis of 4-substituted indoles can be broadly categorized into two main approaches: constructing the indole ring with the C4-substituent already in place, or the direct, regioselective functionalization of a pre-formed indole core. The choice of strategy depends on the availability of starting materials, desired substitution patterns, and functional group tolerance.
Diagram: Synthetic Strategy Selection
Caption: A decision-making workflow for selecting an appropriate synthetic strategy.
Part 1: Classical Ring-Forming Strategies
These methods construct the indole core from acyclic precursors, incorporating the C4-substituent from the starting materials.
The Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, this reaction remains one of the most fundamental methods for indole synthesis.[4] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[4][5][6]
Causality & Mechanistic Insight: The reaction proceeds via a critical[7][7]-sigmatropic rearrangement of the protonated ene-hydrazine tautomer.[4][8] This step breaks the aromaticity of the benzene ring temporarily to form a di-imine intermediate. Subsequent cyclization, elimination of ammonia, and rearomatization yield the final indole product.[4] To synthesize a 4-substituted indole, one must start with a meta-substituted phenylhydrazine. The regioselectivity of the cyclization with unsymmetrical ketones can be a challenge, often influenced by the steric environment and the acidity of the catalyst.[9]
General Protocol: Fischer Indole Synthesis
| Step | Procedure | Rationale / Insight |
| 1 | In a round-bottom flask, dissolve the meta-substituted phenylhydrazine (1.0 equiv) and the carbonyl compound (1.1 equiv) in a suitable solvent (e.g., acetic acid, ethanol, or toluene). | The initial step is the formation of the arylhydrazone. Acetic acid can serve as both a solvent and a catalyst for this condensation. |
| 2 | Add the acid catalyst (e.g., polyphosphoric acid (PPA), ZnCl₂, or H₂SO₄) portion-wise while monitoring the temperature. | The choice of acid is critical. Brønsted acids (H₂SO₄) and Lewis acids (ZnCl₂) are common.[4] PPA is often effective for driving the cyclization at elevated temperatures. |
| 3 | Heat the reaction mixture to the required temperature (typically 80-160 °C) and monitor by TLC until the starting material is consumed. | The high temperature provides the activation energy for the[7][7]-sigmatropic rearrangement and subsequent cyclization. |
| 4 | Cool the reaction to room temperature and carefully quench by pouring it onto ice water or a basic solution (e.g., sat. NaHCO₃). | Neutralization of the strong acid is crucial for a safe and effective workup. The product often precipitates upon quenching. |
| 5 | Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM). Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo. | Standard workup procedure to isolate the crude product. |
| 6 | Purify the crude product by silica gel column chromatography or recrystallization. | Purification is necessary to remove byproducts and unreacted starting materials. |
The Bartoli Indole Synthesis
The Bartoli synthesis is a powerful method for converting ortho-substituted nitroarenes into 7-substituted indoles using vinyl Grignard reagents.[10][11] While its primary application is for 7-substituted indoles, recent modifications using different alkenyl Grignards have expanded its scope to include 4- and 6-substituted indoles.[10]
Causality & Mechanistic Insight: This reaction requires three equivalents of the vinyl Grignard reagent.[12][13] The first equivalent reduces the nitro group to a nitroso group.[11][14] The second equivalent adds to the nitroso intermediate, setting the stage for a key[7][7]-sigmatropic rearrangement that forms the C-C bond of the pyrrole ring.[11][12] The third equivalent acts as a base to facilitate the final aromatization steps.[13][14] The presence of a bulky ortho substituent on the nitroarene is often crucial, as it sterically promotes the required[7][7]-sigmatropic rearrangement, leading to higher yields.[11][12]
General Protocol: Bartoli Indole Synthesis
| Reagent/Parameter | Typical Conditions |
| Substrate | ortho-Substituted Nitroarene (1.0 equiv) |
| Reagent | Vinylmagnesium Bromide (3.0-3.5 equiv, 1M in THF) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | -40 °C to 0 °C |
| Workup | Saturated aqueous NH₄Cl |
Step-by-Step Procedure:
-
To a stirred, cooled (-40 °C) solution of the ortho-substituted nitroarene in anhydrous THF under an inert atmosphere (N₂ or Ar), add the vinyl Grignard reagent dropwise over 30 minutes.
-
Maintain the reaction at low temperature and stir for 1-2 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to afford the target indole.
Part 2: Modern Transition Metal-Catalyzed Strategies
Modern synthetic organic chemistry has provided powerful new tools for indole synthesis, including methods that allow for the direct functionalization of the indole core with high regioselectivity.
Directed C-H Activation
Transition metal-catalyzed C-H activation has emerged as a highly atom-economical and efficient strategy for forming C-C bonds without the need for pre-functionalized substrates.[1] For 4-substituted indoles, this is achieved by using a directing group (DG) that positions the metal catalyst in proximity to the C4-H bond.
Causality & Mechanistic Insight: A highly effective strategy employs an aldehyde group at the C3 position of the indole as a directing group.[2][15] The carbonyl oxygen coordinates to a ruthenium catalyst, forming a stable six-membered metallacyclic intermediate.[1] This intermediate brings the catalyst close to the C4-H bond, facilitating its cleavage (activation) and subsequent coupling with a reaction partner, such as an olefin (alkenylation).[1][2] This method provides excellent regioselectivity for the C4 position under relatively mild conditions.[15]
Diagram: Ruthenium-Catalyzed C4 C-H Alkenylation
Caption: Simplified mechanism for directed C4 C-H activation.
General Protocol: Ruthenium-Catalyzed C4-Alkenylation
| Reagent/Parameter | Typical Conditions |
| Substrate | Indole-3-carbaldehyde (1.0 equiv) |
| Coupling Partner | Activated Olefin (e.g., acrylate, 2.0 equiv) |
| Catalyst | [RuCl₂(p-cymene)]₂ (5-10 mol%) |
| Oxidant | Cu(OAc)₂·H₂O (1.0 equiv) |
| Solvent | Dichloroethane (DCE) or t-AmylOH |
| Temperature | 60-100 °C |
Step-by-Step Procedure:
-
To an oven-dried reaction vessel, add indole-3-carbaldehyde, the ruthenium catalyst, and the copper acetate oxidant.
-
Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar).
-
Add the anhydrous solvent, followed by the olefin coupling partner via syringe.
-
Heat the reaction mixture to the specified temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove metal residues.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
This strategy relies on a pre-functionalized indole, typically a 4-haloindole (e.g., 4-bromo- or 4-iodoindole), which is then coupled with a suitable partner using a palladium catalyst. This is a versatile and reliable approach for introducing a wide variety of substituents.
While a classical ring-forming reaction, the Larock synthesis is a palladium-catalyzed process that builds the indole from an o-haloaniline and an alkyne.[7][16] To obtain a 4-substituted indole, one would start with a 3-substituted-ortho-iodoaniline.
Causality & Mechanistic Insight: The catalytic cycle begins with the oxidative addition of a Pd(0) species into the C-I bond of the aniline.[7] The alkyne then coordinates to the resulting Pd(II) complex and undergoes migratory insertion into the aryl-palladium bond. The final step is an intramolecular C-N bond formation (reductive elimination) to form the pyrrole ring and regenerate the Pd(0) catalyst.[7] The reaction's regioselectivity is generally high, with the bulkier alkyne substituent typically ending up at the C2 position of the indole.[17]
Diagram: Larock Indole Synthesis Catalytic Cycle
Caption: Catalytic cycle of the Larock heteroannulation.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds. It is exceptionally useful for synthesizing 4-arylindoles.
General Protocol: Suzuki-Miyaura Coupling
| Reagent/Parameter | Typical Conditions |
| Substrates | 4-Bromoindole (1.0 equiv), Arylboronic Acid (1.2-1.5 equiv) |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ |
| Base | 2M aq. Na₂CO₃ or K₂CO₃ (2.0-3.0 equiv) |
| Solvent | Toluene, Dioxane, or DME/H₂O mixture |
| Temperature | 80-110 °C |
Step-by-Step Procedure:
-
Combine the 4-bromoindole, arylboronic acid, palladium catalyst, and base in a reaction flask.
-
Add the solvent system. If using a biphasic system, ensure vigorous stirring.
-
De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction under an inert atmosphere until the starting material is consumed (monitor by TLC).
-
Cool to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the 4-arylindole.
Safety, Purification, and Characterization
General Safety Precautions:
-
Always work in a well-ventilated fume hood.[18]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[19][20]
-
Handle organolithium reagents and Grignard reagents with extreme care, as they are pyrophoric and react violently with water.
-
Many reagents, like Kovac's reagent used in some indole tests, are toxic and flammable.[19][21] Always consult the Safety Data Sheet (SDS) before use.[20]
-
Dispose of all chemical waste according to institutional and local regulations.[18][22]
Purification and Characterization:
-
Purification: The primary method for purifying indole derivatives is silica gel column chromatography. A gradient elution system (e.g., hexanes/ethyl acetate) is typically employed. Recrystallization can also be effective for solid products.
-
Characterization: The structure and purity of synthesized compounds must be confirmed.
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The signals for indole protons and carbons are well-documented and can confirm substitution patterns.[23][24]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the N-H stretch (around 3400 cm⁻¹) and any carbonyls or other groups on the substituent.
-
TLC and Melting Point: Used to assess reaction progress and the purity of the final product.[25]
-
References
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Wikipedia contributors. (n.d.). Larock indole synthesis. Wikipedia. [Link]
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Li, X., et al. (2022). Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives. Molecules, 27(19), 6543. [Link]
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Prabhu, K. R., et al. (2013). Regioselective synthesis of 4-substituted indoles via C-H activation: a ruthenium catalyzed novel directing group strategy. PubMed. [Link]
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Grokipedia. (n.d.). Bartoli indole synthesis. Grokipedia. [Link]
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Anonymous. (n.d.). The Bartoli Indole Synthesis. Synfacts. [Link]
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Prabhu, K. R., et al. (2013). ChemInform Abstract: Regioselective Synthesis of 4-Substituted Indoles via C-H Activation: A Ruthenium Catalyzed Novel Directing Group Strategy. ResearchGate. [Link]
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Online Organic Chemistry Tutor. (n.d.). Bartoli Indole Synthesis. Online Organic Chemistry Tutor. [Link]
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Wikipedia contributors. (n.d.). Fischer indole synthesis. Wikipedia. [Link]
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Wikipedia contributors. (n.d.). Bartoli indole synthesis. Wikipedia. [Link]
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Grokipedia. (n.d.). Larock indole synthesis. Grokipedia. [Link]
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Chem-Station. (2014). Fischer Indole Synthesis. Chem-Station International Edition. [Link]
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Natsume, M. (2007). Development of Synthetic Methods for 4-Substituted Indoles and Their Applications for the Syntheses of Natural Products. ResearchGate. [Link]
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Arcadi, A., & Cacchi, S. (2011). Larock Reaction in the Synthesis of Heterocyclic Compounds. Arkivoc, 2011(1), 22-45. [Link]
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Larock, R. C., et al. (2008). Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support. Journal of Combinatorial Chemistry, 10(1), 19-28. [Link]
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Carolina Biological Supply. (n.d.). Bacteria: The Indole Test. Carolina Biological Supply. [Link]
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Snieckus, V. (2010). Metalation of Indole. ResearchGate. [Link]
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Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. [Link]
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Cátia, S. G., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts, 8(10), 464. [Link]
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Ponticello, G. S., & Baldwin, J. J. (1984). Useful synthesis of 4-substituted indoles. The Journal of Organic Chemistry, 49(21), 4003-4005. [Link]
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Singh, N., & Kumar, K. (2017). Synthesis of 4-aminophenyl substituted indole derivatives for the instrumental analysis and molecular docking evaluation studies. AIP Conference Proceedings, 1860(1), 020058. [Link]
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Snieckus, V., et al. (2001). Directed ortho Metalation Approach to C-7-Substituted Indoles. Suzuki−Miyaura Cross Coupling and the Synthesis of Pyrrolophenanthridone Alkaloids. Organic Letters, 3(22), 3465-3468. [Link]
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Snieckus, V. (n.d.). Directed (ortho) Metallation. University of Illinois Urbana-Champaign. [Link]
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Singh, N., & Kumar, K. (2017). Synthesis of 4-aminophenyl substituted indole derivatives for the instrumental analysis and molecular docking evaluation studies. AIP Publishing. [Link]
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Organic Syntheses. (n.d.). Indole-3-acetic Acid. Organic Syntheses. [Link]
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Yelwa, J. M., et al. (2024). Synthesis of Indoles through Larock Annulation: Recent Advances. ResearchGate. [Link]
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Kumar, A., et al. (2023). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Catalysts, 13(2), 304. [Link]
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Mortier, J. (n.d.). DIRECTED ORTHO METALATION. Unblog.fr. [Link]
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Denmark, S. E., & Baird, J. D. (2006). Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. Organic Letters, 8(4), 793-795. [Link]
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Ragaini, F. (2020). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Catalysts, 10(3), 296. [Link]
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Cacchi, S., & Fabrizi, G. (2010). Metal-Catalyzed Cross-Coupling Reactions for Indoles. ChemInform, 36(45). [Link]
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SpectraBase. (n.d.). Indole. SpectraBase. [Link]
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Gribble, G. W., et al. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(9), 754-769. [Link]
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UCSN. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. [Link]
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Application Notes and Protocols for the Quantification of Indole Alkaloids
Preamble: A Strategic Approach to Indole Alkaloid Quantification
Indole alkaloids represent a vast and structurally diverse class of secondary metabolites with significant pharmacological activities. Their accurate quantification is paramount in drug discovery, quality control of herbal medicines, and various fields of biological research. This document provides a comprehensive guide to the principal analytical methodologies for the quantification of indole alkaloids, designed for researchers, scientists, and drug development professionals. The following sections are structured to provide not only step-by-step protocols but also the underlying scientific rationale to empower the user to make informed decisions in method development and application.
Foundational Principles: Selecting the Right Analytical Tool
The choice of an analytical technique for indole alkaloid quantification is dictated by the specific research question, the complexity of the sample matrix, and the required sensitivity and selectivity. The most prominent techniques include High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
A comparative overview of these techniques is presented below:
| Technique | Principle | Advantages | Disadvantages | Typical Applications |
| HPLC-UV/PDA | Separation based on polarity, with detection via UV-Vis absorbance. | Robust, cost-effective, widely available, good for high-concentration analytes. | Lower sensitivity and selectivity compared to MS, co-elution can be an issue. | Routine quality control, quantification of major alkaloids in plant extracts and pharmaceutical formulations.[1][2] |
| UPLC-MS/MS | High-resolution separation coupled with highly sensitive and selective mass detection. | Excellent sensitivity and selectivity, suitable for complex matrices, allows for structural elucidation. | Higher cost of instrumentation and maintenance, requires skilled operators. | Quantification of trace-level alkaloids in biological fluids, metabolomics studies, impurity profiling.[1][3] |
| GC-MS | Separation of volatile or derivatized compounds based on boiling point and polarity, with mass detection. | Excellent for volatile and thermally stable alkaloids, high resolving power. | Requires derivatization for non-volatile compounds, potential for thermal degradation of labile alkaloids. | Analysis of specific classes of indole alkaloids like terpenoid indole alkaloids.[3][4][5] |
| CE | Separation based on charge-to-size ratio in an electric field. | High separation efficiency, low sample and solvent consumption, suitable for charged molecules. | Lower sensitivity for some detectors, reproducibility can be challenging. | Chiral separation of alkaloids, analysis of complex mixtures.[6][7][8] |
Logical Workflow for Method Selection and Development
The process of analyzing indole alkaloids can be visualized as a series of sequential steps, each with critical considerations.
Figure 1: General workflow for the quantification of indole alkaloids.
High-Performance Liquid Chromatography (HPLC) with UV/PDA Detection
HPLC is a cornerstone technique for the routine analysis of indole alkaloids. Its robustness and cost-effectiveness make it ideal for quality control applications.[2]
Application Note: HPLC for Indole Alkaloid Quantification
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 silica gel) and a liquid mobile phase. The choice of stationary and mobile phases is critical for achieving optimal separation. For indole alkaloids, which are generally basic and moderately polar, reversed-phase chromatography is most common. A photodiode array (PDA) detector is highly recommended as it provides spectral information, aiding in peak identification and purity assessment.
Causality in Experimental Choices:
-
Column Chemistry: A C18 column is the workhorse for reversed-phase separation of indole alkaloids due to its hydrophobic nature, which provides good retention for these compounds.
-
Mobile Phase: A mixture of water (often with a pH modifier like formic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol is typically used.[1] The acidic modifier helps to protonate the basic nitrogen in the indole alkaloids, leading to sharper peaks and better chromatographic performance. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to resolve a wide range of alkaloids with different polarities in a single run.[1]
-
Detection Wavelength: The indole chromophore exhibits characteristic UV absorbance maxima. Monitoring at multiple wavelengths or using a PDA detector allows for the simultaneous quantification of different alkaloids and the assessment of peak purity. A common detection wavelength is around 280 nm.[2]
Protocol: Quantification of Indole Alkaloids in Plant Material by HPLC-PDA
1. Sample Preparation:
-
Drying and Grinding: Dry the plant material at a controlled temperature (e.g., 40-60°C) to a constant weight to prevent enzymatic degradation.[9] Grind the dried material to a fine powder (e.g., 40-60 mesh) to ensure efficient extraction.
-
Extraction:
-
Accurately weigh approximately 1.0 g of the powdered plant material into a conical flask.
-
Add 20 mL of methanol (HPLC grade). Methanol is a common and effective solvent for extracting a broad range of indole alkaloids.[1][10]
-
For improved extraction efficiency, pre-alkalize the sample with a small amount of ammonia solution before adding the organic solvent.[9] This converts alkaloid salts into their free base form, which is more soluble in organic solvents.
-
Perform ultrasonic-assisted extraction (UAE) for 30-60 minutes at room temperature. UAE is a rapid and efficient extraction method.[9]
-
Filter the extract through a Whatman No. 1 filter paper.
-
Repeat the extraction process twice more with fresh solvent.
-
Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in a known volume (e.g., 5 mL) of the initial mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection to protect the HPLC column from particulate matter.[9]
-
2. HPLC-PDA Conditions:
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for reversed-phase separation of moderately polar compounds.[2] |
| Mobile Phase A | 0.1% Formic acid in Water | Acidic modifier for improved peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency.[1] |
| Gradient | 0-5 min, 10% B; 5-30 min, 10-80% B; 30-35 min, 80% B; 35-40 min, 10% B | To elute a range of alkaloids with varying polarities. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column.[2] |
| Column Temperature | 30 °C | For reproducible retention times. |
| Injection Volume | 10 µL | |
| Detection | PDA at 210-400 nm, with specific monitoring at 280 nm. | Provides spectral data for peak identification and purity.[2] |
3. Calibration and Quantification:
-
Prepare a stock solution of the reference standard (e.g., yohimbine, reserpine) in methanol.
-
Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared sample and determine the concentration of the analyte from the calibration curve.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
For complex samples or when high sensitivity is required, UPLC-MS is the method of choice. The enhanced resolution of UPLC combined with the selectivity and sensitivity of mass spectrometry allows for the quantification of a wide array of indole alkaloids, even at trace levels.[1][3]
Application Note: UPLC-MS for High-Throughput Indole Alkaloid Analysis
Principle: UPLC utilizes smaller particle size columns (<2 µm) to achieve higher separation efficiency and faster analysis times compared to conventional HPLC. The eluent is then introduced into a mass spectrometer, where molecules are ionized and separated based on their mass-to-charge ratio (m/z). Electrospray ionization (ESI) is the most common ionization technique for indole alkaloids, typically in positive ion mode due to the presence of basic nitrogen atoms.[1] Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity for quantification.
Causality in Experimental Choices:
-
UPLC Column: A sub-2 µm particle size C18 column is typically used to leverage the high efficiency of UPLC systems.
-
Ionization Source: ESI in positive mode is preferred as the basic nitrogen in the indole alkaloid structure is readily protonated.
-
MS/MS for Quantification: MRM involves selecting a specific precursor ion (the protonated molecule [M+H]+) and then fragmenting it to produce a characteristic product ion. This transition is highly specific to the analyte of interest, minimizing interference from the matrix and enhancing sensitivity.
Protocol: UPLC-MS/MS Quantification of Indole Alkaloids in Biological Fluids
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a deuterated analog of the analyte). Acetonitrile is an effective protein precipitating agent.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
2. UPLC-MS/MS Conditions:
| Parameter | Condition | Rationale |
| Column | Acquity UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) | Sub-2 µm particles for high resolution and speed. |
| Mobile Phase A | 0.1% Formic acid in Water | |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | |
| Gradient | 0-0.5 min, 5% B; 0.5-3.0 min, 5-95% B; 3.0-4.0 min, 95% B; 4.0-4.1 min, 95-5% B; 4.1-5.0 min, 5% B | A rapid gradient for high-throughput analysis. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | |
| Injection Volume | 5 µL | |
| Ionization | ESI Positive | For protonation of basic alkaloids.[1] |
| MS Mode | MRM | For high selectivity and sensitivity. |
| Example MRM Transitions | Analyte-specific (e.g., for Yohimbine: Precursor m/z 355.2 -> Product m/z 144.1) |
3. Method Validation:
A rigorous method validation according to ICH Q2(R1) and FDA guidelines is crucial, especially for drug development applications.[11][12][13][14]
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity/Selectivity | Ability to assess the analyte in the presence of other components. | No significant interfering peaks at the retention time of the analyte. |
| Linearity | Proportionality of the response to the concentration. | Correlation coefficient (r²) > 0.99. |
| Range | The concentration interval over which the method is precise and accurate. | Defined by the linearity study. |
| Accuracy | Closeness of the measured value to the true value. | Recovery of 80-120% (or tighter depending on application). |
| Precision | Repeatability and intermediate precision. | Relative Standard Deviation (RSD) < 15%. |
| Limit of Detection (LOD) | Lowest amount of analyte that can be detected. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Lowest amount of analyte that can be quantitatively determined. | Signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable indole alkaloids. For non-volatile alkaloids, derivatization is often required to increase their volatility.
Application Note: GC-MS for Terpenoid Indole Alkaloid Profiling
Principle: In GC, a gaseous mobile phase carries the vaporized sample through a capillary column coated with a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. The separated compounds are then detected by a mass spectrometer.
Causality in Experimental Choices:
-
Derivatization: Silylation is a common derivatization technique for alkaloids containing hydroxyl or amine groups. This process replaces active hydrogens with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.
-
GC Column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane) is generally suitable for the separation of derivatized alkaloids.
-
Injection Mode: Splitless injection is often used for trace analysis to ensure that the entire sample is transferred to the column, maximizing sensitivity.
Protocol: GC-MS Analysis of Indole Alkaloids
1. Sample Preparation and Derivatization:
-
Perform an extraction as described in the HPLC section.
-
Evaporate the extract to complete dryness. It is crucial to remove all water and protic solvents as they will react with the silylating agent.
-
Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of pyridine (as a catalyst).
-
Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.
-
Cool to room temperature before injection.
2. GC-MS Conditions:
| Parameter | Condition | Rationale |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A robust, general-purpose column. |
| Carrier Gas | Helium at a constant flow of 1 mL/min | Inert and provides good efficiency. |
| Inlet Temperature | 280 °C | To ensure rapid vaporization of the derivatized analytes. |
| Injection Mode | Splitless | For trace analysis. |
| Oven Program | Start at 100°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 10 min | To separate compounds with a range of boiling points. |
| MS Transfer Line | 290 °C | To prevent condensation of analytes. |
| Ion Source Temp | 230 °C | |
| Ionization | Electron Ionization (EI) at 70 eV | Standard ionization mode for GC-MS, provides reproducible fragmentation patterns. |
| Mass Range | 50-600 amu | To cover the expected mass range of the derivatized alkaloids. |
Workflow for Sample Preparation in GC-MS Analysis
Figure 2: Workflow for the derivatization of indole alkaloids for GC-MS analysis.
Concluding Remarks and Future Perspectives
The methodologies outlined in this guide provide a robust framework for the accurate quantification of indole alkaloids. The choice of technique should be guided by a thorough understanding of the analytical objectives and the nature of the sample. As analytical instrumentation continues to evolve, we can anticipate further improvements in sensitivity, resolution, and throughput, enabling deeper insights into the complex world of indole alkaloids. It is imperative that all analytical methods are properly validated to ensure the generation of reliable and reproducible data, adhering to the principles of scientific integrity.[15][16]
References
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Lakshmipriya M, Kokilambigai S, Ilango K. (2023). A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. Research Journal of Pharmacognosy, 10(1): 57–66. [Link]
-
Liu, Y., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science, 51(7), 638-645. [Link]
-
Microbe Online. (2022). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. [Link]
-
Wang, Y., et al. (2024). Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. Molecules, 29(9), 2055. [Link]
-
A-ur-Rehman, et al. (2018). Analysis of Indole Alkaloids from Rhazya stricta Hairy Roots by Ultra-Performance Liquid Chromatography-Mass Spectrometry. Molecules, 23(11), 2995. [Link]
-
Li, S. L., et al. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. Journal of Natural Products, 84(12), 3127-3135. [Link]
-
Dey, P., et al. (2020). Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). In Pharmacognosy, 1-42. [Link]
-
Pereira, P. S., et al. (2005). Qualitative determination of indole alkaloids of Tabernaemontana fuchsiaefolia (Apocynaceae). Journal of the Brazilian Chemical Society, 16(6B), 1372-1377. [Link]
-
D'Agostino, A., et al. (2023). Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. Foods, 12(3), 648. [Link]
-
Verpoorte, R., et al. (2013). New Methods of Analysis and Investigation of Terpenoid Indole Alkaloids. Leiden University Scholarly Publications. [Link]
-
Liu, Y., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. SciSpace. [Link]
-
Gotti, R. (2007). Capillary electrophoresis of tropane alkaloids and glycoalkaloids occurring in Solanaceae plants. Journal of Chromatography B, 846(1-2), 1-17. [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
-
Kowalczyk, M., et al. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. ResearchGate. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Piszcz, P., et al. (2021). Application of Capillary Electrophoresis to the Analysis of Bioactive Compounds in Herbal Raw Materials. Molecules, 26(23), 7247. [Link]
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American Pharmaceutical Review. (2015). New FDA Guidance on Analytical Methods Provides General Approach, but Few Details. [Link]
-
ECA Academy. (2015). FDA Guidance on analytical procedures and methods validation published. [Link]
-
Thuan, N. T., et al. (2003). Application of capillary zone electrophoresis in the separation and determination of the principal gum opium alkaloids. Electrophoresis, 24(9), 1437-41. [Link]
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Wikipedia. (n.d.). Capillary electrophoresis. [Link]
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U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Kowalczyk, M., et al. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. Semantic Scholar. [Link]
-
Gáspár, A., et al. (2023). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Molecules, 28(13), 5152. [Link]
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Application Notes and Protocols for the HPLC Analysis of Indole-Containing Compounds
Introduction: The Ubiquity and Analytical Challenge of Indole-Containing Compounds
The indole nucleus is a privileged structural motif found in a vast array of biologically significant molecules, from the essential amino acid tryptophan and the neurotransmitter serotonin to potent plant-derived alkaloids like vinblastine and reserpine.[1] In the pharmaceutical industry, this heterocyclic scaffold forms the core of numerous therapeutic agents.[2] The accurate and precise quantification of these compounds is paramount for research, quality control, and clinical diagnostics. High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility for the analysis of these often complex matrices.[3][4]
This comprehensive guide provides detailed, field-proven insights and protocols for the successful HPLC analysis of various indole-containing compounds. We will delve into the causality behind methodological choices, from column and mobile phase selection to detection strategies, ensuring that the described protocols are not just a series of steps, but a self-validating system grounded in scientific principles.
Pillar 1: Expertise & Experience - The "Why" Behind the Method
The successful separation of indole-containing compounds by HPLC hinges on a fundamental understanding of their physicochemical properties and how these interact with the chromatographic system. Most indoles possess moderate polarity and are UV-active and/or fluorescent, which dictates our strategic choices.
Chromatographic System Selection: A Causal Approach
-
Stationary Phase (Column): Reversed-phase (RP) chromatography is the dominant mode for indole analysis.[5]
-
C18 (Octadecylsilane) Columns: These are the workhorses for most applications. Their high hydrophobicity provides excellent retention for a wide range of indole derivatives. A standard C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a robust starting point for method development.[2][5]
-
C8 (Octylsilane) Columns: For more polar indoles or when shorter run times are desired, a C8 column can be advantageous. The shorter alkyl chain reduces retention, leading to earlier elution. A study on the simultaneous determination of seven indoles successfully utilized a Symmetry C8 column.[6]
-
Core-Shell Columns: For rapid and high-efficiency separations, core-shell particle columns can be employed. A method for indole-3-carbinol utilized a Kinetex core-shell C18 column to achieve fast analysis times.[7]
-
-
Mobile Phase: The mobile phase composition is critical for achieving optimal selectivity and peak shape.
-
Organic Modifier: Acetonitrile and methanol are the most common organic solvents. Acetonitrile often provides better peak shape and lower UV cutoff, while methanol can offer different selectivity. The choice between them is often determined empirically during method development.[7][8]
-
Aqueous Phase & pH Control: The ionization state of many indole compounds, especially those with acidic or basic functional groups (like indole-3-acetic acid or tryptamine), is pH-dependent. Controlling the mobile phase pH is therefore essential for reproducible retention times and good peak symmetry.
-
Acidic Modifiers: Formic acid (0.1%), trifluoroacetic acid (TFA) (0.1%), or phosphoric acid are frequently added to the aqueous phase.[2][9] These modifiers suppress the ionization of silanol groups on the silica support, reducing peak tailing, and ensure that acidic indoles are in their protonated, less polar form, leading to better retention on a reversed-phase column.
-
Buffers: For precise pH control, especially near the pKa of an analyte, buffers such as sodium acetate or phosphate buffers are used.[10][11] A method for tryptophan in plasma, for instance, employed a 5 mM sodium acetate mobile phase.[10]
-
-
-
Detection Methods: The choice of detector depends on the analyte's properties and the required sensitivity.
-
UV/Vis Detection: The indole ring possesses a strong chromophore, making UV detection a universal and robust choice. A detection wavelength of around 280 nm is often a good starting point, as it provides a good response for many indole compounds.[2][12] A Diode Array Detector (DAD) is highly recommended as it allows for the simultaneous acquisition of spectra across a range of wavelengths, which is invaluable for peak purity assessment and method development.
-
Fluorescence Detection (FLD): Many indole-containing compounds, such as tryptophan and serotonin, are naturally fluorescent.[6][13] FLD offers significantly higher sensitivity and selectivity compared to UV detection for these molecules.[14][15] A typical excitation wavelength (λex) is around 280 nm, with emission (λem) monitored around 350 nm.[6]
-
Mass Spectrometry (MS) Detection: For the highest level of sensitivity and specificity, and for unequivocal identification, coupling HPLC with a mass spectrometer (LC-MS/MS) is the gold standard.[12][16] This is particularly useful for analyzing complex biological matrices or for identifying unknown metabolites and degradation products.[16][17]
-
Pillar 2: Trustworthiness - Self-Validating Protocols
A trustworthy analytical method is one that has been rigorously validated to prove it is fit for its intended purpose. All protocols described herein are designed with validation in mind, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[18][19]
Workflow for a Validated HPLC Method
Caption: Workflow for HPLC Method Development and Validation.
Key Validation Parameters
-
Specificity & Stability-Indicating Method: This is arguably the most critical parameter. The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[20] Forced degradation studies (stress testing) are integral to proving specificity.[21][22][23] The drug substance or product is subjected to stress conditions like acid/base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[24][25] The HPLC method must then demonstrate the ability to separate the intact analyte peak from all generated degradant peaks.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A minimum of five concentrations are typically analyzed, and the correlation coefficient (r²) should be ≥ 0.998.[6]
-
Accuracy: The closeness of the test results to the true value. This is often determined by spike recovery experiments, where a known amount of analyte is added to a blank matrix and analyzed. Recoveries are typically expected to be within 80-120%.[26][27]
-
Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Analysis of replicate samples under the same operating conditions over a short interval of time.[3]
-
Intermediate Precision: Assesses the influence of random events on the precision of the procedure within a laboratory (e.g., different days, different analysts, different equipment).[19][28] The relative standard deviation (RSD) should typically be less than 2%.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature). This provides an indication of its reliability during normal usage.
Pillar 3: Authoritative Grounding - Protocols & Applications
The following protocols are synthesized from established literature and represent robust starting points for the analysis of different classes of indole-containing compounds.
Application 1: Quantification of Tryptophan and Serotonin in Biological Matrices
This protocol is designed for the simultaneous analysis of tryptophan (Trp) and serotonin (5-HT) in plasma or brain tissue, a common requirement in neuroscience and clinical research.[13][26][27]
Step-by-Step Protocol:
-
Sample Preparation (Plasma):
-
Thaw frozen plasma samples on ice.
-
To 500 µL of plasma in a microcentrifuge tube, add 50 µL of 8% perchloric acid to precipitate proteins.[10] An internal standard (e.g., N-methylserotonin) should be added at this stage for improved quantitation.[11]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: Standard system with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 5 mM Sodium Acetate and Acetonitrile (92:8, v/v).[10] Adjust pH to ~4.5 with acetic acid if needed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Fluorescence Detector Settings: Excitation: 285 nm, Emission: 345 nm.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations prepared in a blank matrix.
-
Quantify Trp and 5-HT in samples by comparing their peak areas to the calibration curve.
-
Application 2: Purity Assessment of an Indole-Containing Active Pharmaceutical Ingredient (API)
This protocol outlines a stability-indicating method for determining the purity of a synthesized indole-based drug substance.
Step-by-Step Protocol:
-
Forced Degradation Study (for method development and specificity):
-
Acid Hydrolysis: Dissolve API in a suitable solvent and add 0.1 M HCl. Heat at 60°C for several hours.
-
Base Hydrolysis: Dissolve API in a suitable solvent and add 0.1 M NaOH. Heat at 60°C for several hours.
-
Oxidative Degradation: Dissolve API in a suitable solvent and add 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Store the solid API in an oven at 105°C for 24 hours.
-
Photolytic Degradation: Expose the API (solid and in solution) to UV light (e.g., 254 nm) for 24 hours.
-
Analyze all stressed samples to ensure the method separates the main peak from all degradation products.
-
-
Sample Preparation (for Purity Assay):
-
Accurately weigh and dissolve the API in a suitable diluent (e.g., mobile phase or Acetonitrile/Water mixture) to a final concentration of ~0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: Standard system with a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Gradient elution is often preferred to separate a wide range of potential impurities.
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: A typical gradient might run from 10% B to 90% B over 30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
DAD Settings: Monitor at a primary wavelength (e.g., 280 nm) and collect spectra from 200-400 nm to check for peak purity.
-
-
Data Analysis:
-
Determine the area percentage of the main peak relative to the total area of all peaks to calculate purity.
-
Use the DAD to assess the peak purity of the main API peak.
-
Visualization & Data Presentation
Troubleshooting Common HPLC Issues for Indole Analysis
Caption: A decision tree for troubleshooting common HPLC problems.
Quantitative Data Summary Table
| Analyte Class | Typical Column | Mobile Phase Example | Detection Method | LOD Example | Reference |
| Amino Acids & Neurotransmitters (Tryptophan, Serotonin) | C18, 4.6x150mm | 5mM Na-Acetate:ACN (92:8) | FLD (Ex:285/Em:345) | < 0.015 µg/mL | [6][10] |
| Plant Auxins (Indole-3-Acetic Acid) | C8, 4.6x150mm | Gradient: Water (0.1% HCOOH) vs ACN | UV (280nm) / FLD | ~ 0.01 µg/mL | [6] |
| Indole Alkaloids (Reserpine, Vinblastine) | C18, 4.6x250mm | Gradient: Water (buffer) vs ACN/MeOH | UV (280nm) / MS | Varies by compound | [29][30][31] |
| Pharmaceutical APIs (Indole derivatives) | C18, 4.6x250mm | Gradient: Water (0.1% TFA) vs ACN | DAD (280nm) | N/A (Purity) | [5][32] |
References
-
Stuper-Szablewska, K., et al. (2014). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Plant Growth Regulation, 72(3), 233-241. [Link]
-
Vécsei, L., et al. (2019). HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector. Analytical Biochemistry, 574, 7-14. [Link]
-
Szabó, A., et al. (2019). HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector. ScienceDirect. [Link]
-
Cilliers, J., et al. (2021). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 89, 1399-1404. [Link]
-
Wolf, W. A., & Kuhn, D. M. (1986). Uptake and release of tryptophan and serotonin: an HPLC method to study the flux of endogenous 5-hydroxyindoles through synaptosomes. Journal of Neurochemistry, 46(1), 61-67. [Link]
-
de Faria, M. J. S., et al. (2012). Quantification of tryptophan in plasma by high performance liquid chromatography. Química Nova, 35(8), 1668-1671. [Link]
-
Talele, N., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Molecules, 27(15), 5003. [Link]
-
Payne, J., et al. (1982). An isocratic HPLC method for the analysis of indole alkaloids of Catharanthus roseus. Journal of Chromatography A, 243(1), 154-158. [Link]
-
Kovács, G. L., et al. (2006). HPLC Determination of Serotonin and Its Metabolites From Human Platelet-Rich Plasma; Shift to 5-Hydroxytryptophol Formation. Journal of Chromatographic Science, 44(6), 320-324. [Link]
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Young, J. C. (1981). Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. Clinical Chemistry, 27(5), 791-793. [Link]
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Yong, K. W. J., et al. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 22(1), 115. [Link]
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SIELC Technologies. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. SIELC. [Link]
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Lund, E. D. (1981). Determination of indole and skatole in seafood using high performance liquid chromatography (HPLC). Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 173(4), 284-287. [Link]
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Roy, A. (2017). Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). In Novel Drug Delivery Systems. Academic Press. [Link]
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Lakshmipriya, M., et al. (2022). A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. Research Journal of Pharmacognosy, 9(4), 57-66. [Link]
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SIELC Technologies. Separation of Indole on Newcrom R1 HPLC column. SIELC. [Link]
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da Silva, L. C., et al. (2022). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega, 7(18), 15757-15764. [Link]
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Hong, B., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science, 51(7), 621-627. [Link]
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Skálová, L., et al. (2016). A New Method for Rapid Determination of indole-3-carbinol and Its Condensation Products in Nutraceuticals Using Core-Shell Column Chromatography Method. Journal of Pharmaceutical and Biomedical Analysis, 121, 163-169. [Link]
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Kiseleva, M. P., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia, 68(2), 433-438. [Link]
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Aryal, S. (2022). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Microbiology Info. [Link]
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Tevfik, B. (2015). Forced degradation as an integral part of HPLC stability-indicating method development. ResearchGate. [Link]
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Bae, J. H., et al. (2015). Systematic profiling of indole-3-acetic acid biosynthesis in bacteria using LC–MS/MS. Journal of Chromatography B, 988, 53-58. [Link]
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Garner, C. E., et al. (2009). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 75(15), 5051-5054. [Link]
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Application Notes and Protocols for the Solid-Phase Synthesis of Substituted Indole Libraries Utilizing 4-(Oxiran-2-ylmethoxy)-1H-indole
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-(oxiran-2-ylmethoxy)-1H-indole as a versatile scaffold in solid-phase organic synthesis (SPOS). The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives are of significant interest for the development of novel therapeutics.[1][2] This guide details the immobilization of this key building block onto a solid support via its reactive epoxide functionality, subsequent on-resin chemical modifications to generate a library of diverse indole derivatives, and the final cleavage of the products from the resin. The protocols provided are designed to be robust and adaptable, with in-depth explanations of the chemical principles and experimental considerations underpinning each step.
Introduction: The Strategic Advantage of 4-(Oxiran-2-ylmethoxy)-1H-indole in SPOS
Solid-phase organic synthesis (SPOS) has revolutionized the process of drug discovery by enabling the rapid and efficient generation of large libraries of small molecules.[3][4] The choice of the initial building block is critical to the success of any combinatorial synthesis endeavor. 4-(Oxiran-2-ylmethoxy)-1H-indole is a particularly attractive scaffold for SPOS for several key reasons:
-
Privileged Indole Core: The indole moiety is a common feature in a vast number of biologically active natural products and synthetic drugs.[1][5]
-
Reactive Epoxide Handle: The oxirane (epoxide) ring provides a convenient and chemoselective point of attachment to a solid support, allowing for the directional immobilization of the indole scaffold.[6]
-
Multiple Points for Diversification: Once immobilized, the indole ring presents several positions (N-1, C-2, C-3, and the benzene ring) for subsequent chemical modifications, enabling the generation of a diverse library of analogues from a single immobilized precursor.[7][8]
-
Relevance to Known Bioactive Molecules: This scaffold is a key component in the synthesis of pindolol, a well-known beta-blocker, highlighting its potential for generating compounds with interesting pharmacological properties.[9][10]
This guide will walk you through a complete workflow for the solid-phase synthesis of a library of substituted indoles, starting from the immobilization of 4-(oxiran-2-ylmethoxy)-1H-indole.
Chemical Properties and Reactivity Profile
4-(Oxiran-2-ylmethoxy)-1H-indole, also known as 4-(2,3-epoxypropoxy)indole, possesses two key reactive sites: the epoxide ring and the indole nucleus.
-
Epoxide Reactivity: The strained three-membered ether ring of the epoxide is susceptible to nucleophilic attack, leading to ring-opening. This reaction can be catalyzed by both acid and base.[11][12][13] Under basic or nucleophilic conditions, the attack typically occurs at the less sterically hindered carbon of the epoxide in an SN2 fashion.[13] This reactivity is harnessed for the immobilization of the molecule onto a solid support.
-
Indole Reactivity: The indole ring is an electron-rich aromatic system. The N-H proton is weakly acidic and can be deprotonated with a suitable base to allow for N-alkylation or N-acylation. The C-3 position is the most nucleophilic carbon and is prone to electrophilic substitution. The C-2 position can also be functionalized, often after N-protection.[8][14]
Solid-Phase Synthesis Workflow
The overall strategy for the solid-phase synthesis of a substituted indole library using 4-(oxiran-2-ylmethoxy)-1H-indole is depicted in the workflow diagram below.
Caption: Workflow for the solid-phase synthesis of an indole library.
PART 1: Immobilization of 4-(Oxiran-2-ylmethoxy)-1H-indole
The first critical step is the covalent attachment of the indole scaffold to the solid support. For this, a resin with a nucleophilic handle is required to react with the epoxide. Aminomethyl polystyrene resin is a suitable choice.
Protocol 1: Immobilization on Aminomethyl Resin
-
Resin Swelling: Swell aminomethyl polystyrene resin (1.0 g, nominal loading 1.0 mmol/g) in anhydrous N,N-dimethylformamide (DMF, 10 mL) for 1 hour in a peptide synthesis vessel.
-
Reagent Solution Preparation: In a separate flask, dissolve 4-(oxiran-2-ylmethoxy)-1H-indole (3 equivalents relative to resin loading) in anhydrous DMF.
-
Coupling Reaction: Drain the solvent from the swollen resin and add the solution of 4-(oxiran-2-ylmethoxy)-1H-indole. Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA, 0.1 equivalents) to catalyze the reaction. Agitate the mixture at 60 °C for 24-48 hours.
-
Rationale: The amine groups on the resin act as nucleophiles, attacking the less sterically hindered carbon of the epoxide to form a stable secondary amine linkage. The reaction is heated to overcome the generally slow kinetics of epoxide opening by solid-supported amines.[6]
-
-
Washing: After the coupling reaction, drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), dichloromethane (DCM, 3 x 10 mL), and methanol (MeOH, 3 x 10 mL).
-
Drying: Dry the resin under high vacuum to a constant weight.
-
Confirmation of Immobilization (Optional): The success of the immobilization can be qualitatively assessed using a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates the consumption of the primary amine groups on the resin.
PART 2: On-Resin Diversification of the Indole Scaffold
With the indole scaffold securely attached to the solid support, the next phase involves a series of chemical transformations to introduce molecular diversity. The following protocols are examples of common modifications at the N-1 and C-3 positions of the indole ring.
Protocol 2: N-Alkylation of the Immobilized Indole
-
Resin Preparation: Swell the immobilized indole resin (from Protocol 1) in anhydrous tetrahydrofuran (THF, 10 mL) for 1 hour.
-
Deprotonation: Add a solution of sodium hydride (NaH, 5 equivalents) in THF to the resin suspension. Agitate the mixture at room temperature for 2 hours.
-
Rationale: NaH is a strong, non-nucleophilic base that will deprotonate the indole N-H, forming the corresponding sodium salt, which is a potent nucleophile.
-
-
Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, methyl iodide, 10 equivalents) to the reaction mixture. Agitate at room temperature for 12-24 hours.
-
Washing and Drying: Wash the resin as described in Protocol 1 and dry under vacuum.
Protocol 3: C-3 Formylation (Vilsmeier-Haack Reaction)
-
Resin Preparation: Swell the N-alkylated indole resin (from Protocol 2) in anhydrous 1,2-dichloroethane (DCE, 10 mL) for 1 hour.
-
Vilsmeier Reagent Formation: In a separate flask, cool a solution of anhydrous DMF (10 equivalents) in DCE to 0 °C. Slowly add phosphorus oxychloride (POCl3, 10 equivalents) and stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Formylation Reaction: Add the pre-formed Vilsmeier reagent to the resin suspension at 0 °C. Allow the reaction to warm to room temperature and then heat to 60 °C for 6-12 hours.
-
Hydrolysis: Cool the reaction to room temperature and quench by the slow addition of an aqueous solution of sodium acetate.
-
Washing and Drying: Wash the resin as described in Protocol 1 and dry under vacuum.
Further diversification can be achieved by reacting the newly introduced aldehyde at C-3 with various nucleophiles (e.g., in Wittig or reductive amination reactions).
PART 3: Cleavage of the Final Product from the Solid Support
The final step is the release of the synthesized indole derivatives from the solid support. The ether linkage formed during the initial immobilization is robust and typically requires strong acidic conditions for cleavage.[15][16][17]
Protocol 4: Acidic Cleavage of the Ether Linkage
-
Resin Preparation: Swell the dried, functionalized resin in DCM (10 mL) for 1 hour.
-
Cleavage Cocktail: Prepare a cleavage cocktail of hydrobromic acid (HBr) in acetic acid (33% w/w) or a solution of trimethylsilyl iodide (TMSI) in DCM.
-
Caution: These are highly corrosive and moisture-sensitive reagents. Handle with appropriate personal protective equipment in a fume hood.
-
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 4-12 hours.
-
Product Collection: Filter the resin and collect the filtrate. Wash the resin with additional DCM (3 x 5 mL) and combine the filtrates.
-
Work-up: Neutralize the acidic filtrate with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired substituted 4-hydroxyindole derivative.
Table 1: Summary of Key Reaction Parameters
| Step | Reagents and Conditions | Purpose |
| Immobilization | 4-(oxiran-2-ylmethoxy)-1H-indole, Aminomethyl resin, DIEA, DMF, 60 °C | Covalent attachment of the indole scaffold to the solid support. |
| N-Alkylation | NaH, Alkyl halide, THF, RT | Introduction of diversity at the N-1 position of the indole. |
| C-3 Formylation | POCl3, DMF, DCE, 60 °C | Introduction of a reactive handle at the C-3 position for further diversification. |
| Cleavage | HBr in Acetic Acid or TMSI, DCM, RT | Release of the final product from the solid support. |
Troubleshooting and Key Considerations
-
Incomplete Immobilization: If the Kaiser test is positive after the immobilization step, the reaction may be incomplete. Extend the reaction time or increase the temperature. Ensure all reagents and solvents are anhydrous.
-
Low Yields in Diversification Steps: For on-resin reactions, it is often necessary to use a significant excess of reagents to drive the reaction to completion.[18]
-
Harsh Cleavage Conditions: The strong acidic conditions required for cleavage may not be suitable for all functional groups on the synthesized molecules. It is important to consider the compatibility of the target molecules with the cleavage cocktail.
-
Alternative Cleavage Strategies: While challenging for this specific ether linkage, for other systems, alternative cleavage methods such as photolytic cleavage or fluoride-mediated cleavage of silyl ether linkers could be explored if a different linker strategy is employed from the outset.
Conclusion
4-(Oxiran-2-ylmethoxy)-1H-indole is a highly valuable and versatile building block for the solid-phase synthesis of diverse indole libraries. The protocols outlined in this application note provide a robust framework for its successful implementation in a drug discovery program. By leveraging the unique reactivity of the epoxide for immobilization and the rich chemistry of the indole nucleus for diversification, researchers can efficiently generate novel compounds for biological screening.
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Application Notes and Protocols: Nucleophilic Ring-Opening of 4-(Oxiran-2-ylmethoxy)-1H-indole
Abstract
This technical guide provides a comprehensive overview of the reaction of 4-(oxiran-2-ylmethoxy)-1H-indole with various nucleophiles. 4-(Oxiran-2-ylmethoxy)-1H-indole, an aryl glycidyl ether, is a high-value intermediate in synthetic and medicinal chemistry, most notably as a direct precursor to the β-adrenergic blocker, Pindolol.[1][2] The indole scaffold is a privileged structure in pharmacology, appearing in numerous natural products and synthetic drugs.[3][4][5] The inherent ring strain of the epoxide moiety makes this molecule an excellent electrophile for reactions with a wide range of nucleophiles. This document elucidates the underlying reaction mechanisms, focusing on the predictable regio- and stereoselectivity of the epoxide ring-opening. Detailed, field-tested protocols for reactions with amine and thiol nucleophiles are provided, supported by quantitative data and workflow diagrams to guide researchers in the synthesis of diverse β-amino alcohols and β-hydroxy thioethers for applications in drug discovery and materials science.
Mechanistic Principles: Regio- and Stereoselectivity
The reactivity of 4-(oxiran-2-ylmethoxy)-1H-indole is dominated by the electrophilic nature of its strained three-membered epoxide ring.[6] Nucleophilic attack relieves this strain, leading to a stable ring-opened product. The regiochemical and stereochemical outcomes of this reaction are highly predictable and depend on the nature of the nucleophile and the reaction conditions.
Under basic or neutral conditions, which are typical for reactions with strong nucleophiles like amines and thiolates, the reaction proceeds via a classic SN2 mechanism .[7][8] The nucleophile preferentially attacks the less sterically hindered carbon atom of the epoxide. In the case of 4-(oxiran-2-ylmethoxy)-1H-indole, this is the terminal primary carbon (C-3 of the epoxypropoxy chain). This backside attack results in a stereospecific inversion of configuration at the electrophilic carbon, yielding a trans (or anti) addition product.[6]
While acid-catalyzed ring-opening can sometimes favor attack at the more substituted carbon due to electronic stabilization of a partial positive charge in the transition state, for terminal epoxides like this, attack at the primary carbon remains a significant pathway.[7][9] However, for the applications discussed herein, reactions are conducted under basic or neutral conditions, ensuring high regioselectivity for attack at the terminal position.
Caption: General SN2 mechanism for nucleophilic epoxide ring-opening.
Reaction with Amine Nucleophiles: Synthesis of β-Amino Alcohols
The reaction of 4-(oxiran-2-ylmethoxy)-1H-indole with primary or secondary amines is a cornerstone transformation, yielding 1,2-amino alcohols. These motifs are prevalent in pharmaceuticals, most famously in the class of drugs known as "beta-blockers."[10]
Case Study: The Synthesis of Pindolol
Pindolol, 1-(1H-indol-4-yloxy)-3-(isopropylamino)propan-2-ol, is a non-selective beta-blocker used in the management of hypertension.[11] Its synthesis is a classic demonstration of the regioselective opening of 4-(oxiran-2-ylmethoxy)-1H-indole with isopropylamine.[1][12] The amine nitrogen acts as the nucleophile, attacking the terminal carbon of the epoxide ring.
Caption: Experimental workflow for the synthesis of Pindolol.
Protocol 1: Synthesis of Pindolol
This protocol is adapted from established synthetic procedures for Pindolol and related β-amino alcohols.[1][12]
Materials:
-
4-(oxiran-2-ylmethoxy)-1H-indole (1.0 eq)
-
Isopropylamine (3.0-5.0 eq)
-
Ethanol (or other suitable solvent like water)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve 4-(oxiran-2-ylmethoxy)-1H-indole (1.0 eq) in ethanol.
-
Add isopropylamine (3.0-5.0 eq) to the solution. The excess amine serves as both the nucleophile and a base to facilitate the reaction.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol) with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8-14 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent and excess amine under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to yield pure Pindolol.
Data Presentation: Reaction with Various Amines
The protocol described above is robust and applicable to a range of amine nucleophiles. The table below summarizes typical outcomes.
| Entry | Amine Nucleophile | Solvent | Time (h) | Yield (%) | Product Class |
| 1 | Isopropylamine | Ethanol | 14 | ~89%[12] | β-Amino Alcohol |
| 2 | Aniline | Acetonitrile | 4 | ~92%[10] | β-Amino Alcohol |
| 3 | Pyrrolidine | Ethanol | 6 | ~88%[10] | β-Amino Alcohol |
| 4 | Cyclohexylamine | Propan-2-ol | - | High | β-Amino Alcohol |
Yields for entries 2 and 3 are based on reactions with a structurally similar epoxide and are representative.[10]
Reaction with Thiol Nucleophiles: Synthesis of β-Hydroxy Thioethers
The ring-opening of epoxides with thiols (thiolysis) is an efficient and highly regioselective method for synthesizing β-hydroxy thioethers, which are valuable intermediates in organic synthesis and drug development.[13] This reaction often proceeds under mild, catalyst-free conditions, and can even be conducted in water, aligning with green chemistry principles.[13]
Protocol 2: General Procedure for Thiolysis
This general protocol describes the reaction of 4-(oxiran-2-ylmethoxy)-1H-indole with a representative thiol, such as thiophenol.
Materials:
-
4-(oxiran-2-ylmethoxy)-1H-indole (1.0 eq)
-
Thiophenol (or other thiol) (1.1-1.2 eq)
-
Water or Ethanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Suspend 4-(oxiran-2-ylmethoxy)-1H-indole (1.0 eq) in water or ethanol in a round-bottom flask.
-
Add the thiol (e.g., thiophenol, 1.1 eq) to the suspension.
-
Stir the mixture vigorously at room temperature or with gentle heating (40-50°C) to increase the rate of reaction.
-
The reaction is typically heterogeneous at the start and becomes homogeneous as the product forms. Monitor by TLC until the starting epoxide is consumed (typically 5-7 hours).[13]
-
Upon completion, if water is used as the solvent, the product often precipitates or can be extracted with an organic solvent like ethyl acetate.
-
If an organic solvent is used, it can be removed under reduced pressure.
-
The crude product is then purified via column chromatography or recrystallization to afford the pure β-hydroxy thioether.
Data Presentation: Reaction with Various Thiols
The thiolysis reaction is broadly applicable to various aromatic and aliphatic thiols.
| Entry | Thiol Nucleophile | Solvent | Time (h) | Expected Yield (%) | Product Class |
| 1 | Thiophenol | Water | 5 | >90%[13] | β-Hydroxy Thioether |
| 2 | p-Thiocresol | Water | 5 | >90%[13] | β-Hydroxy Thioether |
| 3 | 2-Naphthalenethiol | Water | 6 | >90%[13] | β-Hydroxy Thioether |
Yields are based on catalyst-free reactions in water with structurally similar epoxides.[13]
Summary and Outlook
4-(Oxiran-2-ylmethoxy)-1H-indole is a versatile and reactive building block for chemical synthesis. Its reactions with nucleophiles are governed by the predictable SN2 ring-opening of the epoxide, which occurs with high regioselectivity at the terminal carbon and results in trans-stereochemistry. The protocols detailed herein for the synthesis of β-amino alcohols and β-hydroxy thioethers are robust, high-yielding, and applicable to a wide array of nucleophiles. These characteristics make 4-(oxiran-2-ylmethoxy)-1H-indole an ideal substrate for the generation of compound libraries in drug discovery programs targeting a range of therapeutic areas.
References
-
Title: Epoxides Ring-Opening Reactions Source: Chemistry Steps URL: [Link]
-
Title: Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol Source: Acta Scientific URL: [Link]
-
Title: Nickel-Catalyzed Regiodivergent Opening of Epoxides with Aryl Halides: Co-Catalysis Controls Regioselectivity Source: Journal of the American Chemical Society URL: [Link]
-
Title: 15.8: Opening of Epoxides Source: Chemistry LibreTexts URL: [Link]
-
Title: Reaction of 1-(Oxiran-2-ylmethyl)-1H-indole-3-carboxaldehyde with Amines Source: ResearchGate URL: [Link]
-
Title: Regioselectivity of acid-catalyzed ring-opening of epoxides Source: Chemistry Stack Exchange URL: [Link]
-
Title: Regioselectivity of epoxide ring-opening Source: YouTube URL: [Link]
-
Title: 4-(Oxiran-2-ylmethoxy)-1H-indole | CAS 35308-87-3 Source: Veeprho URL: [Link]
-
Title: Synthesis and crystal structure of ( S )-pindolol Source: ResearchGate URL: [Link]
- Title: Method for synthesizing 4-hydroxyindole Source: Google Patents URL
-
Title: Applications of the Indole Scaffold in Medicinal Chemistry Source: University of Porto Repository URL: [Link]
-
Title: Regioselective ring opening of epoxides with thiols in water Source: Arkivoc URL: [Link]
-
Title: Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review Source: Preprints.org URL: [Link]
-
Title: Synthesis of Medicinally Important Indole Derivatives: A Review Source: The Open Medicinal Chemistry Journal URL: [Link]
-
Title: Synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde and its transformation into amino alcohols containing an indan-1,3-dione fragment Source: ResearchGate URL: [Link]
-
Title: Synthesis of indoles Source: Organic Chemistry Portal URL: [Link]
-
Title: ChemInform Abstract: Synthesis of 4-Functionalized-1H-indoles from 2,3-Dihalophenols Source: ResearchGate URL: [Link]
-
Title: Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry Source: MDPI URL: [Link]
-
Title: Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis and Characterization of Pindolol Imprinted Polymer Source: ResearchGate URL: [Link]
Sources
- 1. actascientific.com [actascientific.com]
- 2. CN113321609A - Method for synthesizing 4-hydroxyindole - Google Patents [patents.google.com]
- 3. biosynth.com [biosynth.com]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 6. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. S(-)-PINDOLOL synthesis - chemicalbook [chemicalbook.com]
- 13. arkat-usa.org [arkat-usa.org]
developing assays for screening indole derivatives' activity
Application Note & Protocols
Topic: Developing Robust Assays for Screening the Biological Activity of Indole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of natural products and FDA-approved drugs.[1][2][3] Its versatile structure enables interaction with a wide array of biological targets, leading to diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6] The successful identification of novel, potent indole-based therapeutics is critically dependent on the development and implementation of robust, reliable, and scalable screening assays. This guide provides an in-depth framework for designing and executing such assays, moving beyond simple step-by-step instructions to explain the underlying principles and critical decision points in the assay development workflow. We present detailed protocols for both a target-based biochemical assay and a pathway-focused cell-based assay, complete with data analysis guidelines and troubleshooting insights to empower researchers in their drug discovery efforts.
The Strategic Framework for Screening Indole Derivatives
The journey from a library of indole derivatives to a validated hit compound follows a structured, multi-stage process known as a screening cascade. The primary goal is to efficiently triage large numbers of compounds to identify those with the desired biological activity and drug-like properties. The design of this cascade is a critical strategic decision, balancing throughput, cost, and biological relevance.
Figure 1: The Drug Discovery Screening Cascade. A typical workflow for identifying and validating lead candidates from a compound library.
Choosing the Right Assay: A Critical Decision
The choice of the primary screening assay is arguably the most important step in the campaign. It dictates the type of hits you will identify and the resources required. The decision hinges on the specific research question, knowledge of the biological target, and desired throughput.
| Feature | Biochemical (Target-Based) Assays | Cell-Based (Phenotypic) Assays |
| Principle | Measures direct interaction with a purified molecular target (e.g., enzyme, receptor). | Measures a downstream cellular event or phenotype (e.g., gene expression, cell death). |
| Pros | - Mechanistically defined. - Lower variability. - Easier to troubleshoot. - Higher throughput. | - Higher biological relevance (accounts for cell permeability, metabolism, toxicity). - Can discover novel mechanisms. - No need for a purified target. |
| Cons | - May miss compounds requiring metabolic activation. - Lacks cellular context (permeability, off-target effects). - Target may not be druggable. | - More complex, higher variability. - "Black box" nature requires extensive follow-up to identify the target (deconvolution). - Lower throughput. |
| Example | Kinase inhibition assay using a purified enzyme. | Luciferase reporter assay measuring transcription factor activity. |
Expert Insight: For indole libraries where a specific target class is suspected (e.g., protein kinases), a biochemical assay is a logical starting point for its clarity and throughput.[2][4] However, if the goal is to discover compounds that reverse a disease phenotype without a preconceived mechanism, a cell-based phenotypic screen is more appropriate.
Protocol 1: Biochemical Screening for Kinase Inhibitors
Application: To identify indole derivatives that inhibit the activity of a specific protein kinase, a common target in oncology.[2] This protocol uses a luminescence-based ATP detection method, which is a gold standard for HTS due to its high sensitivity and broad applicability.[7]
Principle: Kinase activity is measured by quantifying the amount of ATP consumed during the phosphorylation reaction. A potent inhibitor will result in less ATP consumption, leaving more ATP in the well. The remaining ATP is used by luciferase to generate a luminescent signal that is directly proportional to the amount of ATP and therefore inversely proportional to kinase activity.
Figure 2: Principle of Luminescence-Based Kinase Assay. Inhibition of the kinase leads to higher levels of remaining ATP, resulting in a stronger light signal.
Detailed Step-by-Step Protocol: Kinase-Glo® Assay
Materials:
-
White, opaque 384-well assay plates (low-volume)
-
Purified active kinase and its corresponding substrate
-
Kinase-Glo® Max Luminescent Kinase Assay Kit (Promega, Cat. No. V6071 or similar)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution (at a concentration near the Kₘ for the specific kinase)
-
Indole derivative library (solubilized in 100% DMSO)
-
Acoustic liquid handler or pin tool for compound dispensing
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating:
-
Using an acoustic liquid handler (e.g., Echo®) or pin tool, transfer 25-50 nL of each indole derivative from the library source plate to the 384-well assay plate.
-
Control Wells: Designate columns for controls:
-
Negative Control (0% Inhibition): Add DMSO vehicle only.
-
Positive Control (100% Inhibition): Add a known potent inhibitor for the target kinase (e.g., Staurosporine).
-
-
-
Kinase/Substrate Addition:
-
Prepare a 2X Kinase/Substrate master mix in pre-chilled Kinase Buffer. The final concentration of kinase and substrate should be optimized for robust signal-to-background.
-
Add 5 µL of the 2X Kinase/Substrate mix to all wells.
-
-
Initiating the Reaction:
-
Prepare a 2X ATP solution in Kinase Buffer.
-
To start the reaction, add 5 µL of the 2X ATP solution to all wells. The total reaction volume is now 10 µL.
-
Briefly centrifuge the plate (e.g., 1 min at 1000 rpm) to ensure all components are mixed.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes. The optimal time may vary depending on the kinase's turnover rate and should be determined during assay development.
-
-
Signal Detection:
-
Prepare the Kinase-Glo® Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.
-
Add 10 µL of the Kinase-Glo® Reagent to all wells. This simultaneously stops the kinase reaction and initiates the luminescent signal generation.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Read the luminescence on a plate reader.
-
Protocol 2: Cell-Based Screening for NF-κB Pathway Inhibitors
Application: To identify indole derivatives that inhibit the pro-inflammatory NF-κB signaling pathway, a key target in inflammation and cancer.[8] This protocol uses a stable cell line expressing a luciferase reporter gene driven by an NF-κB response element.
Principle: In resting cells, the transcription factor NF-κB is held inactive in the cytoplasm. Upon stimulation (e.g., with TNFα), a signaling cascade is initiated, leading to the translocation of NF-κB into the nucleus. There, it binds to specific DNA sequences (NF-κB response elements) and drives the transcription of target genes. In this assay, one of those genes is firefly luciferase. An effective indole derivative will block this cascade, resulting in less luciferase expression and a lower luminescent signal.
Figure 3: Simplified NF-κB Reporter Assay Pathway. An inhibitor blocks the signaling cascade, preventing NF-κB translocation and subsequent luciferase expression.
Detailed Step-by-Step Protocol: NF-κB Luciferase Reporter Assay
Materials:
-
HEK293T or similar cell line stably expressing an NF-κB-luciferase reporter construct.
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep).
-
White, clear-bottom 384-well cell culture plates.
-
Tumor Necrosis Factor-alpha (TNFα) or other appropriate stimulus.
-
ONE-Glo™ Luciferase Assay System (Promega, Cat. No. E6110 or similar).
-
Indole derivative library (in 100% DMSO).
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium to a density of 200,000 cells/mL (optimize as needed).
-
Dispense 25 µL of the cell suspension into each well of the 384-well plate (5,000 cells/well).
-
Incubate overnight (16-24 hours) at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Addition:
-
Perform a serial dilution of the indole derivatives in cell culture medium.
-
Carefully remove the old medium from the cells and add 20 µL of medium containing the test compounds.
-
Controls:
-
Unstimulated Control: Medium + DMSO.
-
Stimulated Control (0% Inhibition): Medium + DMSO + TNFα.
-
Positive Control (100% Inhibition): Medium + known NF-κB inhibitor + TNFα.
-
-
Incubate for 1 hour at 37°C, 5% CO₂. This allows the compounds to enter the cells before stimulation.
-
-
Cell Stimulation:
-
Prepare a stock of TNFα in culture medium at 10X the final desired concentration (e.g., 100 ng/mL for a final concentration of 10 ng/mL).
-
Add 2.5 µL of the 10X TNFα solution to all wells except the "Unstimulated Control" wells. Add 2.5 µL of plain medium to the unstimulated wells.
-
Incubate for 6-8 hours at 37°C, 5% CO₂.
-
-
Signal Detection:
-
Remove plates from the incubator and allow them to equilibrate to room temperature for 15 minutes.
-
Prepare the ONE-Glo™ reagent according to the manufacturer's protocol.
-
Add 25 µL of ONE-Glo™ reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light, to ensure complete cell lysis and signal stabilization.
-
Read luminescence on a plate reader.
-
Data Analysis and Hit Validation
Raw data from the plate reader must be normalized and analyzed to identify statistically significant hits.
A. Primary Data Analysis & Quality Control:
The first step is to assess the quality of the assay run using the Z-factor (Z'). This metric reflects the separation between the positive and negative controls and is a measure of assay robustness.
-
Formula: Z' = 1 - [ (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| ]
-
SD_pos and SD_neg are the standard deviations of the positive and negative controls.
-
Mean_pos and Mean_neg are the means of the positive and negative controls.
-
-
Interpretation:
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' < 0.5: A marginal assay, may require optimization.
-
Z' < 0: The assay is not viable for screening.
-
B. Hit Identification:
For each compound well, calculate the percent inhibition:
-
Formula: % Inhibition = 100 * [ (Signal_stim_control - Signal_compound) / (Signal_stim_control - Signal_pos_control) ]
A "hit" is typically defined as a compound that produces an inhibition value greater than a set threshold, often three times the standard deviation of the stimulated (negative) control wells.
C. Dose-Response and IC₅₀ Determination:
Primary hits must be confirmed. This involves re-testing the compounds over a range of concentrations (e.g., an 8-point, 3-fold serial dilution) to determine their potency. The resulting data is plotted as % Inhibition versus log[Inhibitor], and a sigmoidal curve is fitted to determine the IC₅₀ value (the concentration at which 50% of the biological activity is inhibited).
| Compound | IC₅₀ (µM) | Max Inhibition (%) | Curve Hill Slope |
| Indole-A01 (Hit) | 1.25 | 98.5 | 1.1 |
| Indole-B04 (Hit) | 8.7 | 95.2 | 0.9 |
| Indole-C11 (Inactive) | > 100 | 15.3 | N/A |
| Staurosporine (Control) | 0.02 | 100 | 1.0 |
Expert Insight: A crucial step in hit validation is running an orthogonal assay. This is a different assay format that measures the same biological endpoint. For example, if a kinase inhibitor hit is identified in the Kinase-Glo assay, it should be confirmed using a method that directly measures substrate phosphorylation, such as an antibody-based ELISA. This helps eliminate false positives that interfere with the assay technology itself (e.g., compounds that inhibit luciferase).
References
-
ResearchGate. (n.d.). New bioactive indole derivatives. Retrieved from ResearchGate. [Link]
-
MDPI. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI. [Link]
-
UNL Digital Commons. (n.d.). Evaluation of Indole-Based Probes for High throughput Screening Of Drug Binding To Human Serum Albumin. Retrieved from UNL Digital Commons. [Link]
-
National Center for Biotechnology Information. (n.d.). Biomedical Importance of Indoles. PMC - NIH. [Link]
-
MDPI. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. MDPI. [Link]
-
R Discovery. (2020). A brief review of the biological potential of indole derivatives. R Discovery. [Link]
-
Frontiers. (n.d.). Translational Detection of Indole by Complementary Cell-free Protein Synthesis Assay. Retrieved from Frontiers. [Link]
-
National Center for Biotechnology Information. (2022). Translational Detection of Indole by Complementary Cell-free Protein Synthesis Assay. PMC - NIH. [Link]
-
National Center for Biotechnology Information. (n.d.). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. PMC. [Link]
-
Cell Biolabs, Inc. (n.d.). Indole Assay Kit. Retrieved from Cell Biolabs, Inc. [Link]
-
PubMed. (2014). Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. Retrieved from PubMed. [Link]
-
ResearchGate. (2025). Development and Characterization of Indole-Responsive Whole-Cell Biosensor Based on the Inducible Gene Expression System from Pseudomonas putida KT2440. Retrieved from ResearchGate. [Link]
-
MDPI. (n.d.). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Retrieved from MDPI. [Link]
-
Microbe Online. (2022). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Retrieved from Microbe Online. [Link]
-
RSC Publishing. (2023). Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines. Retrieved from RSC Publishing. [Link]
-
Biochemical Journal. (1961). A new reagent for the assay of indole in the tryptophanase reaction. Retrieved from Biochemical Journal. [Link]
-
PubMed. (n.d.). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Retrieved from PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment | MDPI [mdpi.com]
- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(oxiran-2-ylmethoxy)-1H-indole
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 4-(oxiran-2-ylmethoxy)-1H-indole. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and improve the yield and purity of this important synthetic intermediate. We provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 4-(oxiran-2-ylmethoxy)-1H-indole?
The most prevalent and direct method for synthesizing 4-(oxiran-2-ylmethoxy)-1H-indole is through a Williamson ether synthesis.[1][2][3][4] This reaction involves the O-alkylation of 4-hydroxyindole with an electrophilic three-carbon building block, typically epichlorohydrin. The core of this process is the deprotonation of the hydroxyl group on 4-hydroxyindole to form a nucleophilic indoloxide anion, which then attacks the electrophilic carbon of epichlorohydrin in an SN2 reaction, displacing the chloride leaving group.
Caption: Simplified mechanism of Phase-Transfer Catalysis.
Issue 3: Product Degradation or Diol Formation
Symptom: Besides the starting material and product, other spots appear on the TLC plate, potentially at the baseline, indicating highly polar impurities like the corresponding diol.
-
Potential Cause: Epoxide Ring-Opening. The epoxide is susceptible to nucleophilic attack by water or hydroxide, especially under harsh basic or acidic conditions or at elevated temperatures.
-
Solution:
-
Maintain Anhydrous Conditions: As mentioned for improving yield, dry solvents and an inert atmosphere (N₂ or Ar) will prevent water from hydrolyzing the epoxide.
-
Careful Workup: After the reaction is complete, cool the mixture to room temperature. Quench by adding it to cold water and extract with a suitable organic solvent (e.g., ethyl acetate). Avoid using strong acids or bases during the workup. A gentle wash with saturated sodium bicarbonate solution followed by brine is usually sufficient.
-
-
Optimized Experimental Protocols
Protocol 1: Standard Synthesis using Potassium Carbonate
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add 4-hydroxyindole (1.0 eq).
-
Solvent & Base: Add anhydrous DMF (approx. 10 mL per gram of 4-hydroxyindole) and finely ground potassium carbonate (K₂CO₃, 2.0 eq).
-
Reagent Addition: Stir the suspension vigorously for 15 minutes at room temperature. Add epichlorohydrin (1.2 eq) dropwise via syringe.
-
Reaction: Heat the mixture to 70-80 °C and stir for 6-12 hours. Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexanes).
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into ice-cold water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
[5]#### Protocol 2: High-Selectivity Synthesis using Phase-Transfer Catalysis (PTC)
-
Setup: To a round-bottom flask, add 4-hydroxyindole (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Solvent & Reagent: Add acetonitrile or toluene as the solvent. Add epichlorohydrin (1.1 eq).
-
Reaction: Heat the mixture to 60 °C and stir vigorously for 4-8 hours. The biphasic system requires efficient stirring. Monitor by TLC.
-
Workup & Purification: Follow steps 5-7 from Protocol 1. The PTC method often results in a cleaner crude product, simplifying purification.
References
- PrepChem. (n.d.). Synthesis of 4-hydroxyindole.
- Google Patents. (2021). CN113321609A - Method for synthesizing 4-hydroxyindole.
- Patsnap. (n.d.). 4-hydroxyindole preparation method suitable for industrial production.
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). Reaction of epichlorohydrin and epibromohydrin with synthetic DNA oligomers. Retrieved from [Link]
-
Eurochem Engineering. (n.d.). Dehydrochlorination of chlorohydrins to epichlorohydrin. Retrieved from [Link]
-
National Institutes of Health. (2021). A new synthetic approach to the 3,4-dihydro-1H-ox[1][6]azino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate. Retrieved from [Link]
- Google Patents. (2009). WO2009157015A2 - Synthesis of 1-(carbazol-4-yloxy)-3-[[2-(o-methoxyphenoxy)ethyl]amino].
-
ResearchGate. (n.d.). (PDF) Synthesis and characterisation of novel 4,6-dimethoxyindole-7- and -2-thiosemicarbazone derivatives: Biological evaluation as antioxidant and anticholinesterase candidates. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde and its transformation into amino alcohols containing an indan-1,3-dione fragment. Retrieved from [Link]
-
PubMed. (2011). Enantioselective Alkylation of 2-Oxindoles Catalyzed by a Bifunctional Phase-Transfer Catalyst: Synthesis of (-)-Debromoflustramine B. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Preparation of 1Hydroxyindole Derivatives and a New Route to 2-Substituted Indoles. Retrieved from [Link]
-
National Institutes of Health. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioselective Alkylation of 2-Oxindoles Catalyzed by a Bifunctional Phase-Transfer Catalyst: Synthesis of (−)-Debromoflustramine B. Retrieved from [Link]
- Google Patents. (n.d.). EP1829872B1 - Processes for production of indole compounds.
-
MDPI. (2022). An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. Retrieved from [Link]
-
ResearchGate. (n.d.). Base-free enantioselective SN2 alkylation of 2-oxindoles via bifunctional phase-transfer catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 4-Functionalized-1H-indoles from 2,3-Dihalophenols. Retrieved from [Link]
-
National Institutes of Health. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]
-
International Journal of Advanced Research. (2024). A new one-pot synthesis of substituted indoles using 2-nitrotoluenes and dimethylformamide dimethyl acetal. Retrieved from [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]
-
PTC Organics, Inc. (n.d.). PTC Selective O-Alkylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Phase-Transfer Catalysts in the O-Alkylation of 2-Hydroxynaphthoquinones. Retrieved from [Link]
Sources
Technical Support Center: Purification of Epoxide-Containing Indoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center. As a Senior Application Scientist, I understand that navigating the purification of complex, multifunctional molecules like epoxide-containing indoles presents a significant challenge. These scaffolds are prevalent in pharmacologically active compounds, but their inherent reactivity can lead to frustratingly low yields and impure final products. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide you with both the theoretical understanding and practical solutions needed to overcome these hurdles.
Part 1: Understanding the Core Challenge - The Duality of Reactivity
This section addresses the fundamental chemical properties that make this class of molecules particularly sensitive during purification.
Q1: Why are my epoxide-containing indoles so difficult to purify, especially compared to other heterocyclic compounds?
The difficulty arises from a combination of two key factors: the high ring strain of the epoxide and the nucleophilic nature of the indole ring system.
-
Epoxide Instability: The three-membered epoxide ring is highly strained (approx. 13 kcal/mol) and therefore susceptible to ring-opening reactions.[1] This process can be initiated by both acids and bases. Even mildly acidic conditions, such as those found on the surface of standard silica gel, can catalyze the hydrolysis of the epoxide to a diol.[2][3]
-
Indole Reactivity: The indole nucleus is electron-rich and can act as a nucleophile. The N-H proton is weakly acidic, and the C3 position is particularly prone to electrophilic attack. In the context of purification, the indole nitrogen can react with the epoxide of another molecule, leading to dimerization or oligomerization, especially under conditions that promote epoxide activation.[4][5]
The combination of an acid-labile group (epoxide) and a nucleophilic, potentially reactive heterocycle (indole) creates a scenario where standard purification methods can inadvertently destroy the target compound.
Q2: I'm seeing a new, more polar spot on my TLC plate after attempting column chromatography. What is the likely degradation product?
The most common degradation pathway during purification on silica gel is the acid-catalyzed ring-opening of the epoxide to form a 1,2-diol (also called a vicinal diol).[2][6][7] The surface of silica gel is covered in silanol groups (Si-OH), which are weakly acidic and can protonate the epoxide oxygen. This protonation makes the epoxide an excellent electrophile, which is then attacked by a weak nucleophile, typically water present in the solvent or on the silica surface. This results in a diol product, which is significantly more polar than the starting epoxide and will have a much lower Rf value on a TLC plate.
Below is a diagram illustrating this common degradation mechanism.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 3. researchgate.net [researchgate.net]
- 4. A New and Efficient Epoxide Ring Opening via Poor Nucleophiles: Indole, p-Nitroaniline, Borane and O-Trimethylsilylhydroxylamine in Lithium Perchlorate [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. byjus.com [byjus.com]
Technical Support Center: Stability and Degradation of Indole Compounds
Welcome to the Technical Support Center for indole compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation pathways of this critical class of molecules. Indole and its derivatives are foundational scaffolds in numerous pharmaceuticals and bioactive molecules, making a thorough understanding of their stability paramount for reproducible research and successful drug development.[1][2][3][4][5]
This resource is structured into two main sections:
-
Frequently Asked Questions (FAQs): Addressing the fundamental principles of indole stability.
-
Troubleshooting Guides: Providing actionable solutions to common experimental challenges.
Part 1: Frequently Asked Questions (FAQs)
This section covers the core concepts related to the stability of indole compounds.
Q1: What are the primary factors that influence the stability of indole compounds?
A1: The stability of the indole ring is influenced by several environmental and structural factors. Due to its electron-rich aromatic structure, the indole nucleus is susceptible to degradation.[6] The primary factors are:
-
Oxygen: The presence of atmospheric oxygen is a major driver of oxidative degradation. The electron-rich pyrrole ring is particularly prone to oxidation.
-
Light: Many indole compounds are photosensitive and can undergo photodegradation, often leading to complex mixtures of products. Storing these compounds in amber or opaque vials is crucial.[6]
-
Temperature: Elevated temperatures accelerate the rate of all degradation reactions, including oxidation and hydrolysis.[7][8][9][10] For instance, some studies show that high temperatures (e.g., 50°C) can increase the production and accumulation of indole in bacterial cultures.[7][8][10]
-
pH: The stability of indole derivatives can be highly pH-dependent. Both strongly acidic and strongly basic conditions can catalyze degradation.[7][8][11] For example, acid-catalyzed dimerization or polymerization can occur, while strong bases can lead to decomposition, especially at high temperatures.[11]
-
Solvent and Matrix: The choice of solvent or formulation matrix can significantly impact stability. Protic solvents, trace metals, or reactive excipients can all promote degradation.
| Factor | Influence on Indole Stability | Recommended Mitigation Strategy |
| Oxygen | High risk of oxidation, leading to indoxyl, oxindole, and colored indigoid pigments.[12][13] | Store under an inert atmosphere (e.g., Argon, Nitrogen).[6] Use deoxygenated solvents. Consider adding antioxidants like BHT.[6] |
| Light | Can induce photodegradation, leading to complex product mixtures and loss of activity. | Store in amber or opaque containers.[6] Minimize exposure to light during experiments. |
| Temperature | Accelerates degradation kinetics. Can cause decarboxylation in derivatives like indole-3-acetic acid.[11] | Store at cool (2-8°C) or frozen (-20°C) temperatures for long-term stability.[6][14] |
| pH | Both acidic and basic conditions can catalyze degradation pathways.[8][9][11] | Maintain pH near neutral when possible. Buffer solutions appropriately. Evaluate stability across a pH range for specific derivatives. |
Q2: What are the major degradation pathways for indole compounds?
A2: The two most prominent degradation pathways are oxidation and photodegradation.
-
Oxidation: This is the most common degradation route. The indole ring is oxidized, often initiated at the C2 or C3 position of the pyrrole ring. This can lead to a cascade of products, including 3-hydroxyindole (indoxyl), oxindole, and isatin.[12][13] Indoxyl is highly reactive and can further oxidize and dimerize to form colored pigments like indigo (blue) and indirubin (red).[12][13] This dimerization is often the cause of visible color changes in solutions of indole compounds.
-
Acid-Catalyzed Degradation: In the presence of strong acids, indoles can undergo dimerization or polymerization, often referred to as "acid-catalyzed self-condensation." This is a known issue in reactions like the Fischer indole synthesis if conditions are not carefully controlled.[11][15]
-
Photodegradation: Exposure to light, particularly UV light, can excite the indole ring, leading to radical-mediated reactions and the formation of a variety of degradation products. The specific products are often dependent on the solvent and the presence of other molecules.
Below is a simplified diagram illustrating the primary oxidative pathway.
Caption: Simplified oxidative degradation pathway of the indole nucleus.
Q3: How should I properly store my indole compounds to ensure long-term stability?
A3: Proper storage is the most critical step in preventing degradation. The ideal conditions depend on the specific compound and its intended use duration, but general best practices are as follows:
-
Solid Compounds: Store solids in a tightly sealed vial in a desiccator. For long-term storage, place the vial in a freezer at -20°C.[6] The vial should be protected from light by using an amber container or by wrapping it in aluminum foil.[6]
-
Solutions: Solutions are generally less stable than solids.
-
Solvent Choice: Use high-purity, degassed solvents. Avoid solvents with peroxides (e.g., old ethers).
-
Inert Atmosphere: For highly sensitive compounds, overlay the solution with an inert gas like argon or nitrogen before sealing.[6]
-
Temperature: Store solutions at -20°C or -80°C.[14] Avoid repeated freeze-thaw cycles. Aliquoting the solution into single-use vials is highly recommended.
-
Antioxidants: For solutions that will be stored for extended periods or are particularly sensitive, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT). A final concentration of 0.01% is often effective.[6]
-
Part 2: Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments.
Scenario 1: Analytical Issues
Q: I'm observing unexpected peaks in my HPLC analysis of an indole derivative, and the peak area of my main compound is decreasing over time. What could be the cause?
A: This is a classic sign of compound instability, either in your stock solution or during the analysis itself. Here’s a systematic approach to troubleshooting:
-
Check Stock Solution Stability:
-
Cause: Your compound may be degrading in the storage solvent.
-
Solution: Re-prepare a fresh solution from solid material and analyze it immediately. Compare this to the chromatogram of your older stock solution. If the new solution is clean, your storage conditions are inadequate. Review the storage recommendations in the FAQ section.
-
-
Investigate On-Column or In-Vial Degradation:
-
Cause: The analytical conditions (mobile phase pH, temperature) or exposure to air in the autosampler vial could be causing degradation.
-
Solution:
-
Mobile Phase: Indole compounds can be sensitive to acidic mobile phases containing TFA.[16] Try using a mobile phase with a weaker acid like formic acid or a buffered mobile phase closer to neutral pH.
-
Autosampler Temperature: If your autosampler is at room temperature, try cooling it to 4°C to slow degradation in the vial.
-
Injection Sequence: Run a stability test. Inject the same sample at regular intervals (e.g., every hour) over a 24-hour period. A consistent decrease in the main peak area and an increase in impurity peaks points to instability in the autosampler.
-
-
-
Identify the Degradation Products:
-
Cause: The new peaks are likely degradation products. Identifying them can confirm the degradation pathway.
-
Solution: Use HPLC-MS to get the mass of the unknown peaks. Oxidative degradation often results in additions of 16 Da (oxygen atom) or dimerization. Common degradation products include hydroxylated indoles, oxindoles, and isatins.[12][13]
-
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienmag.com [scienmag.com]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Environmental factors affecting indole production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Environmental Factors Affecting Indole Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Indole at low concentration helps exponentially growing Escherichia coli survive at high temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Sci-Hub: are you are robot? [sci-hub.sg]
- 13. UQ eSpace [espace.library.uq.edu.au]
- 14. emolecules.com [emolecules.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. cetjournal.it [cetjournal.it]
Technical Support Center: Preventing Unwanted Polymerization of Glycidyl Ether Derivatives
Welcome to the technical support center for glycidyl ether derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile compounds in their work. Unwanted polymerization can be a significant challenge, leading to increased viscosity, failed reactions, and purification difficulties. As your scientific partner, we have developed this in-depth guide to help you understand, prevent, and troubleshoot these issues effectively.
The Fundamental Challenge: Why Glycidyl Ethers Polymerize
Glycidyl ethers are characterized by a strained, three-membered epoxide ring. This ring strain is the source of their high reactivity, which is desirable for synthesis, but also makes them susceptible to unintended ring-opening polymerization (ROP).[1] This process can be initiated by a variety of substances, often present as trace impurities. The two primary mechanisms are Cationic and Anionic ROP.[1][2]
-
Cationic Ring-Opening Polymerization (CROP): Initiated by Lewis acids or Brønsted acids (e.g., trace acid impurities, water in acidic conditions). The epoxide oxygen is protonated or coordinates to the Lewis acid, making the ring highly susceptible to nucleophilic attack by another monomer unit.[3][4] This mechanism can propagate rapidly, leading to runaway reactions.
-
Anionic Ring-Opening Polymerization (AROP): Initiated by strong bases or nucleophiles (e.g., alkoxides, amines, or residual catalysts). A nucleophile directly attacks one of the epoxide carbons, opening the ring to form an alkoxide, which then proceeds to attack the next monomer.[2][5][6]
Understanding which pathway is more likely in your system is the first step toward effective prevention.
Scenario 2: Problems During Synthesis or Reaction
Q: I added my glycidyl ether monomer to my reaction, and it immediately became hot and turned into a solid gel. What went wrong?
A: You have experienced a runaway polymerization. This is a hazardous situation that occurs when the rate of polymerization accelerates uncontrollably. The cause is almost always the unintended introduction of a potent initiator.
Potential Causes & Preventative Measures:
-
Contaminated Reagents: Your other reagents (solvents, catalysts, substrates) may contain acidic or basic impurities.
-
Prevention: Always use freshly purified, anhydrous, and inhibitor-free solvents when required. Test the pH of aqueous reagents. Ensure catalysts are fully quenched during workup before purification.
-
-
Improper Reaction Setup: Using glassware that was not properly cleaned and dried can introduce initiators. For example, glassware washed with a basic detergent and not properly rinsed and neutralized can leave a basic residue.
-
Prevention: Use acid-washed or base-washed glassware as appropriate for your reaction chemistry, followed by thorough rinsing with deionized water and oven-drying.
-
-
Incompatible Catalysts: Some Lewis acid catalysts used for other transformations are extremely effective at initiating epoxide polymerization. [7] * Prevention: When using Lewis acids (e.g., SnCl₄, BF₃·OEt₂), perform the reaction at the lowest possible temperature and add the glycidyl ether slowly to the reaction mixture to control the exotherm.
Scenario 3: Problems During Purification
Q: My glycidyl ether derivative seems to polymerize on my silica gel chromatography column. How can I purify it?
A: Silica gel is inherently acidic and can act as a potent initiator for cationic polymerization. This is a very common failure mode during purification.
Solutions:
-
Neutralize the Stationary Phase: Pre-treat the silica gel by flushing the packed column with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1% v/v), followed by re-equilibration with the mobile phase. This neutralizes the acidic silanol groups.
-
Use an Alternative Stationary Phase: Alumina (basic or neutral) can be a suitable alternative to silica gel. Neutral alumina is generally the safest choice.
-
Distillation: If your compound is thermally stable and non-volatile, vacuum distillation can be an effective purification method. However, be cautious: heating can also initiate polymerization. Always perform a small-scale test distillation first and ensure no non-volatile acidic or basic impurities are present in the crude material.
-
Add an Inhibitor Post-Synthesis: If the final application allows, consider adding a stabilizer like Butylated Hydroxytoluene (BHT) to the crude material before purification or to the purified fractions before solvent removal. [8]
Proactive Prevention: Protocols and Best Practices
Protocol 1: Standard Operating Procedure for Storage & Handling
-
Receiving: Upon receipt, inspect the container for integrity. Note the date of receipt.
-
Storage Location: Always store glycidyl ethers in a cool, dark, and dry place. Recommended temperature is 2-8°C. [9]3. Container: Use opaque or amber-colored containers to prevent photo-initiated polymerization. [9]4. Inert Atmosphere: For long-term storage or for highly sensitive derivatives, blanket the container with an inert gas like argon or nitrogen before sealing. This prevents the formation of peroxides, which can act as initiators. [9]5. Handling: When dispensing, use clean, dry syringes or pipettes. Avoid introducing atmospheric moisture. Promptly and securely reseal the container.
Table 1: Common Initiators and Contaminants to Avoid
| Initiator Class | Specific Examples | Mechanism | Prevention Strategy |
| Brønsted Acids | HCl, H₂SO₄, p-TsOH, acidic water | Cationic | Ensure all reagents and glassware are dry and neutral. |
| Lewis Acids | BF₃, AlCl₃, SnCl₄, FeCl₃ [7] | Cationic | Use with extreme caution, at low temperatures, and with slow addition. |
| Strong Bases | NaOH, KOH, NaH, alkoxides (RO⁻) | Anionic | Avoid contamination from basic solutions or cleaning residues. |
| Nucleophiles | Amines, Thiols, Phosphines | Anionic | Be aware that reagents intended for reaction can also initiate polymerization if not controlled. |
| Oxidizers/Air | Peroxides, atmospheric O₂ | Radical/Cationic | Store under an inert atmosphere; test for peroxides if stored for a long time. [9] |
| Surfaces | Acidic silica gel, some metals | Cationic | Neutralize chromatography media; use glass or Teflon-lined reactors. |
Protocol 2: Using Polymerization Inhibitors
Inhibitors are essential for stabilizing glycidyl ethers, especially during storage or heat-intensive processes like distillation.
Table 2: Selection of Common Stabilizers
| Inhibitor | Chemical Class | Typical Concentration | Use Case & Comments |
| BHT (Butylated Hydroxytoluene) | Hindered Phenol | 50 - 500 ppm | Excellent antioxidant; scavenges free radicals. Effective for preventing peroxide-initiated polymerization. [8] |
| MEHQ (Monomethyl ether hydroquinone) | Hydroquinone Derivative | 100 - 1000 ppm | Requires oxygen to be effective. Commonly used for stabilizing vinyl monomers but can be effective for epoxides. |
| Tris(hydroxymethyl)aminomethane | Amine | 0.02 - 1 part per 100 | Primarily used to inhibit crystallization in some specific glycidyl ethers, but can also buffer against acid. [10] |
Procedure for Adding an Inhibitor:
-
Choose an inhibitor that is compatible with your downstream application and will not interfere with your reaction.
-
Prepare a stock solution of the inhibitor in a compatible, volatile solvent.
-
Add the required volume of the stock solution to the glycidyl ether to achieve the desired final concentration.
-
Mix thoroughly. If you used a solvent, it can be removed under reduced pressure at a low temperature.
Protocol 3: Analytical Detection of Polymerization
If you suspect polymerization has occurred, these methods can confirm its presence and extent.
A. Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC)
-
Principle: Separates molecules based on their hydrodynamic volume. The appearance of peaks at earlier elution times than the monomer indicates the presence of oligomers or polymers. [5][11]* Procedure: Dissolve a small sample in a suitable solvent (e.g., THF). Run on a GPC system calibrated with polystyrene standards. Compare the resulting chromatogram to a known pure monomer standard.
B. Peroxide Value Titration
-
Principle: This titration quantifies the concentration of peroxides, which are common initiators formed upon air exposure. [9]* Reagents: Acetic acid-chloroform solution (3:2 v/v), saturated potassium iodide (KI) solution, 0.1 N and 0.01 N sodium thiosulfate solutions, starch indicator. [9]* Procedure:
-
Weigh ~5 g of the sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve.
-
Add 0.5 mL of saturated KI solution, stopper, and swirl for exactly one minute.
-
Immediately add 30 mL of deionized water.
-
Titrate the liberated iodine with 0.1 N sodium thiosulfate until the yellow color almost disappears.
-
Add 0.5 mL of starch indicator (a blue color will appear).
-
Continue titrating with 0.01 N sodium thiosulfate until the blue color is completely discharged. [9] Calculation of the peroxide value is based on the volume of titrant used.
-
Table 3: Summary of Analytical Techniques
| Technique | Information Provided | Advantages | Disadvantages |
| Viscometry | Bulk viscosity change | Simple, fast, inexpensive | Not quantitative for low levels of polymer; temperature-dependent. |
| ¹H NMR Spectroscopy | Changes in polymer backbone vs. epoxide proton ratios | Provides structural information; can quantify conversion. [5][11] | May not detect very low levels of high MW polymer; requires standards for quantification. |
| GPC/SEC | Molecular weight distribution | Highly sensitive to oligomers/polymers; quantitative. [5][11] | Requires specialized equipment; more time-consuming. |
| FTIR Spectroscopy | Disappearance of epoxide ring vibration (~915 cm⁻¹) | Fast, simple | Not very sensitive for detecting low levels of polymerization. |
| DSC | Presence of exotherm upon heating | Can indicate residual reactivity or thermal stability issues. | Indirect; interpretation can be complex. [12] |
By understanding the fundamental chemistry, recognizing the warning signs, and implementing these proactive strategies, you can significantly reduce the risk of unwanted polymerization, ensuring the integrity of your materials and the success of your research.
References
-
Unlocking Ring-Opening Polymerization of Glycidyl Propargyl Ether via Lewis Pair Organocatalysts. ACS Macro Letters. Available at: [Link]
- Inhibition of crystallization of diglycidyl ether of bisphenol a. Google Patents.
-
Anionic ring-opening polymerization of functional epoxide monomers in the solid state. National Institutes of Health (NIH). Available at: [Link]
-
Polymerization of long chain alkyl glycidyl ethers: a platform for micellar gels with tailor-made melting points. Royal Society of Chemistry Publishing. Available at: [Link]
-
Anionic ring-opening polymerization of functional epoxide monomers in the solid state. ResearchGate. Available at: [Link]
-
Selective Ring-Opening Polymerization of Glycidyl Methacrylate: Toward the Synthesis of Cross-Linked (Co)polyethers with Thermoresponsive Properties. ResearchGate. Available at: [Link]
-
Copolymers of Glycidol and Glycidyl Ethers: Design of Branched Polyether Polyols by Combination of Latent Cyclic AB2 and ABR Monomers. ResearchGate. Available at: [Link]
-
Poly(allyl glycidyl ether)-A versatile and functional polyether platform. National Institutes of Health (NIH). Available at: [Link]
-
Safety Data Sheet: Glycidyl ether. Chemos GmbH & Co.KG. Available at: [Link]
-
Unveiling the mechanisms of epoxide polymerization with N–Al adduct catalysts: a comprehensive experimental and theoretical investigation. Royal Society of Chemistry Publishing. Available at: [Link]
-
Cationic Ring-Opening Photopolymerization of Long-Chain Epoxides in the Rotator Phase: Confirmation, Mechanism, and Combination. ACS Publications. Available at: [Link]
- Stabilization of epoxide compositions. Google Patents.
-
Mechanism of the cationic ring opening polymerization of epoxide. ResearchGate. Available at: [Link]
- Process for the preparation of glycidyl ethers. Google Patents.
-
ALLYL GLYCIDYL ETHER. Gelest, Inc.. Available at: [Link]
-
Stereoselective Epoxide Polymerization and Copolymerization. Chemical Reviews. Available at: [Link]
-
Novel Thermosensitive Polyethers Prepared by Anionic Ring-Opening Polymerization of Glycidyl Ether Derivatives. Oxford Academic. Available at: [Link]
-
GLYCIDYL ETHERS. CDC Stacks. Available at: [Link]
-
Understanding glycidylation reaction for the formation of pure mono, diglycidyl and dual monomers as glycidyl methacrylate of vanillyl alcohol. ResearchGate. Available at: [Link]
-
Ring-opening polymerization. Wikipedia. Available at: [Link]
-
Cationic photopolymerization of alkyl glycidyl ethers. ResearchGate. Available at: [Link]
-
Epoxide. Wikipedia. Available at: [Link]
-
THE DETERMINATION OF EPOXIDE GROUPS. ResearchGate. Available at: [Link]
-
Increasing the Lifetime of Epoxy Components with Antioxidant Stabilizers. OSTI.GOV. Available at: [Link]
-
Ring Opening Polymerization. MATSE 202: Introduction to Polymer Materials. Available at: [Link]
-
Safety Data Sheet. Rust-Oleum. Available at: [Link]
-
18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. Available at: [Link]
-
Opening of Epoxides With Acid. Master Organic Chemistry. Available at: [Link]
Sources
- 1. Ring Opening Polymerization | MATSE 202: Introduction to Polymer Materials [courses.ems.psu.edu]
- 2. Ring-opening polymerization - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Anionic ring-opening polymerization of functional epoxide monomers in the solid state - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US5162547A - Process for the preparation of glycidyl ethers - Google Patents [patents.google.com]
- 8. osti.gov [osti.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US3477981A - Inhibition of crystallization of diglycidyl ether of bisphenol a - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Reaction Conditions for Indole N-Alkylation
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for the N-Alkylation of Indoles. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions and troubleshooting common issues encountered during this pivotal transformation. The indole scaffold is a privileged structure in a vast array of natural products and pharmaceuticals, making its functionalization a critical task in synthetic chemistry.[1][2][3][4] This guide provides in-depth, field-proven insights to help you navigate the complexities of indole N-alkylation.
Troubleshooting Guide: Specific Experimental Issues
This section addresses specific problems that may arise during your experiments. Each issue is presented in a question-and-answer format, detailing the causality behind the problem and providing actionable solutions.
Issue 1: Low to No Conversion of Starting Material
Question: My N-alkylation reaction shows little to no consumption of the starting indole. What are the possible reasons, and how can I improve the conversion?
Answer: Low conversion is a frequent issue that can often be traced back to the fundamental components of the reaction setup. The indole N-H is not highly acidic (pKa ≈ 17 in DMSO), requiring specific conditions for efficient deprotonation and subsequent alkylation.[5]
Here are the primary causes and troubleshooting steps:
-
Insufficient Basicity: The chosen base may be too weak to deprotonate the indole nitrogen effectively.[5] Without a sufficient concentration of the reactive indolate anion, the reaction will not proceed.
-
Solution: Switch to a stronger base. Sodium hydride (NaH) is a powerful, non-nucleophilic base and a classic choice for this transformation.[2][5][6] Other effective strong bases include potassium hydroxide (KOH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃), particularly in polar aprotic solvents or under phase-transfer conditions.[5][7]
-
-
Poor Reagent and Solvent Purity: Water is the enemy of strong bases like NaH. Protic impurities in your reagents or solvent will quench the base and the indolate anion, effectively killing the reaction.[5]
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and high-purity reagents. It is critical to run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.[5]
-
-
Poor Solubility: If the indole, base, or alkylating agent is not soluble in the chosen solvent, the reaction will be diffusion-limited and extremely slow.[5]
-
Low Reaction Temperature: The reaction may lack the necessary activation energy at room temperature.
-
Deactivated Substrates: Electron-withdrawing groups (EWGs) on the indole ring can decrease the nucleophilicity of the nitrogen atom, making it less reactive towards the alkylating agent, even after deprotonation.
-
Solution: For indoles bearing strong EWGs, more forcing conditions may be necessary, such as higher temperatures, longer reaction times, or the use of a more reactive alkylating agent (e.g., an alkyl iodide instead of a bromide).
-
Issue 2: Poor Regioselectivity (Dominant C3-Alkylation)
Question: I am observing a significant amount of the C3-alkylated isomer instead of my desired N-alkylated product. How can I improve N-selectivity?
Answer: The competition between N- and C3-alkylation is the most common challenge in indole chemistry.[8][9] The C3 position is inherently nucleophilic, and under certain conditions, it can be the kinetically favored site of attack.[8] However, the N-alkylated product is generally the thermodynamically more stable isomer. Several factors govern this selectivity.
Key strategies to favor N-alkylation include:
-
Choice of Base and Solvent: This is the most critical factor. Using a strong base like NaH in a polar aprotic solvent like DMF or THF is the classical approach to maximize N-alkylation.[2][8][9] The strong base ensures near-complete deprotonation of the indole nitrogen, generating a high concentration of the indolate anion, which is a potent N-nucleophile.[5][9] Incomplete deprotonation leaves neutral indole in solution, which preferentially reacts at the C3 position.[8][9]
-
Reaction Temperature: Higher reaction temperatures often favor the formation of the more stable N-alkylated product.[5][8][9] In one study, simply increasing the temperature to 80 °C resulted in almost exclusive N-alkylation.[2]
-
Counter-ion Effects: The cation associated with the indolate can influence the reaction's regioselectivity. The choice of base (e.g., NaH vs. KH vs. Cs₂CO₃) determines the counter-ion (Na⁺, K⁺, Cs⁺), which can alter the nucleophilicity and steric environment of the indolate.[8] Experimenting with different bases is a valid optimization strategy.
-
Phase-Transfer Catalysis (PTC): This technique offers a milder alternative that often shows high N-selectivity.[10] PTC typically uses bases like KOH in a biphasic system (e.g., toluene/water) with a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., Bu₄N⁺HSO₄⁻).[10] This method can generate the indolate at the interface and transfer it to the organic phase for alkylation.
-
Modern Catalytic Methods: Advanced catalytic systems provide exquisite control over regioselectivity. For instance, in copper-hydride (CuH) catalyzed alkylations, the choice of phosphine ligand can completely switch the selectivity. Using DTBM-SEGPHOS as a ligand provides high N-selectivity, while Ph-BPE favors C3-alkylation.[11]
Issue 3: Formation of Dialkylated or Other Side Products
Question: My reaction is clean, but I'm getting a significant amount of a dialkylated product. How can I prevent this?
Answer: Dialkylation, where both the nitrogen and a carbon atom (usually C3) are functionalized, can occur with highly reactive alkylating agents or if the initially formed N-alkylated product is susceptible to further reaction.
-
Control Stoichiometry: Carefully control the amount of the alkylating agent. Use a stoichiometric amount or only a slight excess (e.g., 1.05–1.2 equivalents).[9]
-
Monitor Reaction Progress: Over-running the reaction can lead to side products. Monitor the reaction by TLC or LCMS and quench it as soon as the starting material is consumed.
-
Moderate Reaction Conditions: If dialkylation persists, try lowering the reaction temperature. While higher temperatures can improve N-selectivity, excessive heat can also promote unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the "go-to" standard conditions for a simple indole N-alkylation?
For a standard, unsubstituted indole and a primary alkyl halide, the most reliable starting point is the use of sodium hydride (NaH, ~1.1 eq.) as the base in anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere. The indole is typically stirred with NaH for 30-60 minutes at 0 °C to room temperature to ensure complete deprotonation before the alkylating agent is added.[6]
Q2: How do substituents on the indole ring affect the N-alkylation reaction?
Substituents have a profound electronic effect:
-
Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -CO₂R) at positions like C2 or C3 increase the acidity of the N-H proton, making deprotonation easier.[12] However, they also decrease the nucleophilicity of the resulting indolate, potentially slowing the alkylation step.
-
Electron-Donating Groups (EDGs) (e.g., -OCH₃, -CH₃) decrease the acidity of the N-H, requiring stronger conditions for deprotonation. However, they increase the nucleophilicity of the indolate, which can speed up the alkylation step.
Q3: When should I consider using a specialized method like the Mitsunobu reaction?
The Mitsunobu reaction is an excellent choice for the N-alkylation of indoles with primary or secondary alcohols.[13][14] It proceeds under mild, neutral conditions and is highly effective for substrates that are sensitive to strong bases. The reaction involves triphenylphosphine (PPh₃) and an azodicarboxylate like diethylazodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[14][15][16] A key feature is that it proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, which is valuable in asymmetric synthesis.[14]
Q4: Are protecting groups ever necessary for indole N-alkylation?
While the goal is to alkylate the nitrogen, sometimes other functional groups in the molecule are incompatible with the reaction conditions (e.g., a free hydroxyl group would be deprotonated by NaH). In such cases, protecting groups are necessary. More commonly in indole chemistry, protecting groups are used on the nitrogen to direct reactivity to other positions (e.g., for C2-lithiation).[17][18] For the N-alkylation reaction itself, protecting other parts of the molecule is the primary concern. Common N-protecting groups that are themselves installed via N-alkylation include benzyl (Bn) and p-toluenesulfonyl (Ts).[19]
Data & Protocols
Table 1: Influence of Reaction Conditions on N- vs. C3-Alkylation
This table summarizes how changing key parameters can steer the regioselectivity of the reaction.
| Parameter | Condition Favoring N-Alkylation | Condition Favoring C3-Alkylation | Rationale |
| Base | Strong base (e.g., NaH, KH) | Weaker base or no base | Strong bases ensure full deprotonation to the N-nucleophilic indolate anion.[5][9] |
| Solvent | Polar aprotic (DMF, DMSO) | Nonpolar (Toluene, Hexane) | Polar aprotic solvents stabilize the indolate anion and promote N-attack.[2][5] |
| Temperature | Higher Temperature (e.g., >80 °C) | Lower Temperature | Favors the thermodynamically more stable N-alkylated product.[2][9] |
| Counter-ion | Cs⁺ > K⁺ > Na⁺ | Li⁺ | Larger, "softer" cations are less tightly coordinated, increasing N-nucleophilicity. |
| Catalysis | CuH with DTBM-SEGPHOS ligand | CuH with Ph-BPE ligand | The ligand sphere around the metal catalyst dictates the site of reaction.[11] |
Experimental Protocol: Classical N-Alkylation of Indole
Objective: To synthesize 1-benzylindole from indole and benzyl bromide.
Materials:
-
Indole (1.0 eq.)
-
Sodium Hydride (60% dispersion in mineral oil, 1.2 eq.)
-
Benzyl Bromide (1.1 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line, syringes
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas (N₂ or Ar).
-
Base Addition: To the flask, add sodium hydride (1.2 eq.). Wash the NaH dispersion with anhydrous hexanes three times to remove the mineral oil, decanting the hexanes carefully under a stream of inert gas.
-
Solvent and Substrate: Add anhydrous DMF via syringe to the flask containing the washed NaH. Cool the resulting suspension to 0 °C in an ice bath.
-
Deprotonation: Dissolve indole (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension at 0 °C. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Alkylation: Cool the reaction mixture back down to 0 °C. Add benzyl bromide (1.1 eq.) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LCMS.
-
Workup: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure 1-benzylindole.
Troubleshooting Workflow Diagram
This diagram provides a logical sequence for diagnosing and solving a failed N-alkylation reaction.
// No Conversion Path Check_Base [label="Is Base Strong Enough?\n(e.g., NaH, KH)", shape=diamond]; Check_Purity [label="Are Reagents/Solvents Anhydrous?", shape=diamond]; Check_Temp [label="Is Temperature Sufficient?", shape=diamond]; Fix_Base [label="Action: Use Stronger Base\n(e.g., NaH in DMF)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Fix_Purity [label="Action: Use Anhydrous Solvents\nUnder Inert Atmosphere", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Fix_Temp [label="Action: Increase Temperature\n(e.g., to 80 °C)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Low Conversion / Complex Mixture Path Check_Regio [label="Regioselectivity Issue?\n(N- vs C3-alkylation)", shape=diamond]; Check_Side_Rxn [label="Side Products?\n(Dialkylation, Decomposition)", shape=diamond]; Fix_Regio [label="Action: Optimize Base/Solvent/Temp\nfor N-Selectivity", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Fix_Side_Rxn [label="Action: Control Stoichiometry,\nAdd Alkylating Agent Slowly,\nLower Temperature", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Check_Conversion; Check_Conversion -> No_Conversion [label="No"]; Check_Conversion -> Low_Conversion [label="Yes"];
No_Conversion -> Check_Base; Check_Base -> Check_Purity [label="Yes"]; Check_Base -> Fix_Base [label="No"]; Check_Purity -> Check_Temp [label="Yes"]; Check_Purity -> Fix_Purity [label="No"]; Check_Temp -> Low_Conversion [label="Yes"]; Check_Temp -> Fix_Temp [label="No"];
Low_Conversion -> Check_Regio; Check_Regio -> Fix_Regio [label="Yes"]; Check_Regio -> Check_Side_Rxn [label="No"]; Check_Side_Rxn -> Fix_Side_Rxn [label="Yes"];
} } Caption: A step-by-step workflow for troubleshooting indole N-alkylation.
References
- N-alkylation of indole ring using Mitsunobu reaction. PlumX.
- Barco, A., Benetti, S., Pollini, G. P., & Baraldi, P. G. (1976). The use of phase-transfer catalysis for the N-alkylation of indole. IRIS - Unife.
- Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. (n.d.).
- Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. (2020).
- Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. (n.d.).
- Muchowski, J., & Solas, D. (1984). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Journal of Organic Chemistry.
- A New Protecting-Group Strategy for Indoles. ResearchGate. (2025).
- Optimizing reaction conditions for N-alkylation of indoles. BenchChem. (2025).
- Technical Support Center: Troubleshooting Side Reactions in Indole N-Alkylation. BenchChem. (2025).
- Technical Support Center: Selective N-Alkylation of Indoles. BenchChem. (2025).
- One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. (2020).
- Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. PMC - NIH. (n.d.).
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. (n.d.).
- Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. PubMed. (2010).
- Enantioselective Catalytic Synthesis of N-alkylated Indoles. ResearchGate. (2020).
- Molecular-editing reaction expands indoles with nitrogen. C&EN Global Enterprise. (n.d.).
- Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry - ACS Publications. (n.d.).
- Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation. ResearchGate. (2025).
- Protecting group. Wikipedia. (n.d.).
- CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. PMC - NIH. (n.d.).
- Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. The Journal of Organic Chemistry - ACS Publications. (2023).
- in the chemical literature: N-alkylation of an indole. YouTube. (2019).
- An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. ResearchGate. (2025).
- Effect of solvent on the alkylation. Reaction conditions: indole (0.1 mol).... ResearchGate. (n.d.).
- Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. (n.d.).
- Process for n-alkylation of indoles. Google Patents. (n.d.).
- N-alkylation of indole derivatives. Google Patents. (n.d.).
- How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide?. ResearchGate. (2014).
- Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Publishing. (n.d.).
- N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. ResearchGate. (2025).
- Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. eScholarship.org. (2019).
- Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. (n.d.).
- Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones. RSC Advances (RSC Publishing). (2017). DOI:10.1039/C7RA03765A.
- Synthesis of indoles. Organic Chemistry Portal. (n.d.).
- Mitsunobu Reaction. Organic Chemistry Portal. (n.d.).
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- 18. researchgate.net [researchgate.net]
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Technical Support Center: Troubleshooting Side Reactions in Epoxide Ring-Opening
Welcome to the technical support guide for troubleshooting epoxide ring-opening reactions. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile reaction in their synthetic workflows. Here, we address common challenges and provide in-depth, field-proven solutions based on fundamental chemical principles. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve your desired synthetic outcomes with confidence.
Core Principles of Epoxide Ring-Opening
Epoxides, with their strained three-membered rings, are highly reactive electrophiles, making them valuable synthetic intermediates.[1][2][3] The ring-opening reaction is driven by the relief of this ring strain.[1][4][5] The reaction's outcome, particularly its regioselectivity and stereochemistry, is critically dependent on the reaction conditions—specifically, whether it is conducted under acidic or basic/neutral conditions.[2][4][6]
-
Under Basic or Neutral Conditions (Strong Nucleophiles): The reaction proceeds via a classic S(_N)2 mechanism. The nucleophile attacks the less sterically hindered carbon of the epoxide.[1][6][7][8][9] This pathway is favored by strong, anionic nucleophiles such as alkoxides, hydroxides, Grignard reagents, and organolithiums.[1][10]
-
Under Acidic Conditions (Weak Nucleophiles): The mechanism is more complex, exhibiting characteristics of both S(_N)1 and S(_N)2 pathways.[2][4][11][12] The epoxide oxygen is first protonated, making it a better leaving group.[1][13][14][15] The nucleophile then attacks the epoxide carbon that can best stabilize a positive charge. Consequently, for epoxides with primary and secondary carbons, the attack is typically at the less substituted carbon (S(_N)2-like). However, if a tertiary carbon is present, the nucleophile will preferentially attack the more substituted (tertiary) carbon due to the significant S(_N)1-like carbocationic character in the transition state.[11][12][16][17]
Understanding this mechanistic dichotomy is the foundation for troubleshooting many of the common side reactions and selectivity issues encountered in practice.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific experimental challenges.
Issue 1: Poor or No Reaction
Question: I've set up my epoxide ring-opening reaction, but after the expected reaction time, I see mostly unreacted starting material. What could be the cause?
Answer: This issue often stems from insufficient reactivity of either the nucleophile or the epoxide under the chosen conditions.
Causality & Troubleshooting Steps:
-
Nucleophile Strength: Weak, neutral nucleophiles (e.g., water, alcohols) require acidic catalysis to open the epoxide ring effectively.[10][14] Without an acid catalyst, the epoxide oxygen is not sufficiently activated to be a good leaving group.
-
Solution: If using a weak nucleophile, introduce a catalytic amount of a Brønsted or Lewis acid. For reactions sensitive to strong acids, milder options like Amberlyst resins can be employed.
-
-
Incompatible Reagents: Strong nucleophiles, especially organometallics like Grignard reagents or organolithiums, are also strong bases. If your solvent is protic (e.g., an alcohol or water), the nucleophile will be quenched by an acid-base reaction before it can attack the epoxide.[10]
-
Solution: Ensure your reaction is conducted under anhydrous conditions with an aprotic solvent (e.g., THF, diethyl ether) when using strongly basic nucleophiles. The workup step, which is performed after the main reaction is complete, is when a protic solvent is typically added.[1]
-
-
Steric Hindrance: Extreme steric hindrance at both epoxide carbons can significantly slow down the reaction, even with a strong nucleophile.
-
Solution: Increase the reaction temperature to provide more energy to overcome the activation barrier. Alternatively, consider using a smaller, less sterically demanding nucleophile if the synthesis allows.
-
Issue 2: Incorrect Regioisomer or a Mixture of Isomers
Question: My reaction is producing a mixture of regioisomers, or the major product is the wrong isomer. How can I control the regioselectivity?
Answer: Regioselectivity is a direct consequence of the reaction mechanism (S(_N)1-like vs. S(_N)2).[2][6] Controlling the regioselectivity, therefore, comes down to carefully selecting the reaction conditions to favor one mechanism over the other.
Troubleshooting Workflow for Regioselectivity:
Caption: Decision workflow for controlling regioselectivity.
Summary of Conditions for Regiochemical Control:
| Condition | Mechanism | Site of Nucleophilic Attack | Typical Reagents | Reference |
| Basic/Neutral | S(_N)2 | Less sterically hindered carbon | RO⁻,⁻OH, R₂NH, RMgX, LiAlH₄ | [4][6][7] |
| Acidic | S(_N)1/S(_N)2 Hybrid | More substituted carbon (if tertiary) | H₂O/H⁺, ROH/H⁺, HX | [4][11][12] |
| Acidic | S(_N)2-like | Less substituted carbon (if primary/secondary) | H₂O/H⁺, ROH/H⁺, HX | [11][12] |
Expert Insight: The solvent can also play a role in regioselectivity. Polar solvents can stabilize the partial positive charge that develops in the transition state of acid-catalyzed reactions, further favoring attack at the more substituted carbon.[18][19] If you are observing a mixture of isomers under acidic conditions, switching to a less polar solvent might increase the proportion of the S(_N)2-like product.
Issue 3: Formation of a Diol Side Product (Unwanted Hydrolysis)
Question: I am performing a ring-opening with a non-aqueous nucleophile, but I am isolating a significant amount of the corresponding 1,2-diol. What is happening?
Answer: The formation of a 1,2-diol is a clear indication that water is present in your reaction and is competing with your intended nucleophile.[5][11][20] This is essentially an epoxide hydrolysis reaction.
Causality & Troubleshooting Protocol:
-
Source of Water: Water can be introduced from wet solvents, reagents, or glassware, or even from the atmosphere if the reaction is not performed under an inert atmosphere.
-
Mechanism of Hydrolysis:
Protocol for Preventing Hydrolysis:
-
Dry Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use.
-
Anhydrous Solvents: Use freshly distilled solvents or purchase anhydrous grade solvents and store them over molecular sieves.
-
Dry Reagents: Ensure your starting epoxide and nucleophile are dry. If necessary, dry them using appropriate methods before use.
-
Inert Atmosphere: For highly sensitive reactions, especially those using organometallics, conduct the reaction under an inert atmosphere of nitrogen or argon.
Issue 4: Polymerization of the Epoxide
Question: My reaction has produced a thick, sticky substance, and I have a low yield of my desired monomeric product. I suspect polymerization. Why does this happen and how can I prevent it?
Answer: Epoxide polymerization is a common side reaction, especially under certain catalytic conditions, resulting in the formation of polyethers.[21][22][23] This occurs when the ring-opened product (an alkoxide) acts as a nucleophile itself, attacking another molecule of the epoxide, initiating a chain reaction.
Mechanisms of Polymerization:
-
Anionic Polymerization: This is often initiated by strong bases. The initiating nucleophile opens one epoxide, and the resulting alkoxide opens a second, and so on.[22]
-
Cationic Polymerization: This can be initiated by Lewis or Brønsted acids. The protonated epoxide is attacked by another epoxide molecule. This pathway is often fast and difficult to control.
-
Metal-Mediated Polymerization: Certain metal catalysts, particularly those based on aluminum, are known to effectively catalyze epoxide polymerization.[23][24][25]
Troubleshooting Polymerization:
| Preventative Measure | Rationale |
| Control Stoichiometry | Use an excess of the nucleophile relative to the epoxide. This increases the probability that an epoxide molecule will be attacked by the intended nucleophile rather than by a growing polymer chain.[6] |
| Slow Addition | Add the epoxide slowly to a solution of the nucleophile. This maintains a low concentration of the epoxide at all times, disfavoring polymerization. |
| Temperature Control | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate polymerization. |
| Catalyst Choice | Be cautious with strong Lewis acids, as they can be potent initiators of cationic polymerization. If using acid catalysis, use only a catalytic amount. |
Issue 5: Other Functional Groups in the Molecule are Reacting
Question: My starting material contains other functional groups (e.g., an alcohol, an amine), and they seem to be reacting instead of, or in addition to, the epoxide. How can I achieve chemoselectivity?
Answer: This is a classic challenge in multi-functionalized molecules. The solution is to use a protecting group strategy to temporarily mask the reactivity of the other functional groups.[26][27]
Protecting Group Strategy Workflow:
Caption: General workflow for a protecting group strategy.
Common Protecting Groups:
| Functional Group to Protect | Protecting Group | Protection Reagent | Deprotection Condition | Reference |
| Alcohol (-OH) | Silyl Ether (e.g., TBDMS) | TBDMSCl, Imidazole | Fluoride (TBAF) or Acid | [27][28] |
| Alcohol (-OH) | Benzyl Ether (Bn) | BnBr, NaH | Hydrogenolysis (H₂, Pd/C) | [27] |
| Amine (-NH₂) | Carbamate (e.g., Boc) | Boc₂O | Strong Acid (e.g., TFA) | [26] |
| 1,2-Diol | Acetal (e.g., Isopropylidene) | Acetone, Acid Catalyst | Aqueous Acid | [27] |
By temporarily converting the competing functional group into a less reactive form, you can direct the nucleophile to react exclusively at the epoxide site.[26][27]
References
-
Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]
-
ResearchGate. (2025). Solvent effect on regioselectivity of epoxide ring opening in styrene oxide by O- and N-nucleophiles in neutral and basic media. Retrieved from [Link]
-
OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 18.5: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
-
Lumen Learning. (n.d.). 9.6. Epoxide reactions. In Organic Chemistry 1: An open textbook. Retrieved from [Link]
-
Oxford Academic. (n.d.). Solvent Effects on Stereo and Regioselectivities of Ring-opening Reaction of Epoxide with Aluminum Chloride. Bulletin of the Chemical Society of Japan. Retrieved from [Link]
-
Fundamentals of Organic Chemistry. (n.d.). 9.14 Reactions of Epoxides: Ring-Opening. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
-
Fiveable. (n.d.). Reactions of Epoxides: Ring-Opening. Organic Chemistry Class Notes. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
-
Khan Academy. (n.d.). Ring-opening reactions of epoxides: Strong nucleophiles [Video]. Retrieved from [Link]
-
Khan Academy. (n.d.). Ring opening reactions of epoxides: Acid-catalyzed [Video]. Retrieved from [Link]
-
YouTube. (2023). Introduction to Epoxides; Ring Opening of Epoxides by Strong Nucleophiles. Retrieved from [Link]
-
College of Saint Benedict & Saint John's University. (n.d.). Aliphatic Nucleophilic Substitution NS11. Addition to Strained Rings: Epoxides. Retrieved from [Link]
-
Pearson. (2024). Show how a protecting group might be used to make these reactions.... Retrieved from [Link]
-
Organic Chemistry Portal. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
OpenStax. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Reactions of Epoxides - Acidic Ring Opening. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Aakash Institute. (n.d.). Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. Retrieved from [Link]
-
ResearchGate. (n.d.). Possible side reactions during epoxide ring opening. Retrieved from [Link]
-
YouTube. (2021). 13.6 Ring Opening of Epoxides | Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Epoxide. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Opening of Epoxides With Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 24.3: Anionic Polymerization of Epoxides. Retrieved from [Link]
-
YouTube. (2018). Proton Guru Practice II.15: Ring Opening of Epoxides. Retrieved from [Link]
-
Michigan State University College of Engineering. (n.d.). Polymer Chemistry. Retrieved from [Link]
-
Chemical Reviews. (n.d.). Stereoselective Epoxide Polymerization and Copolymerization. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Unveiling the mechanisms of epoxide polymerization with N–Al adduct catalysts: a comprehensive experimental and theoretical investigation. Polymer Chemistry. Retrieved from [Link]
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Technical Support Center: Chromatographic Purification of 4-(oxiran-2-ylmethoxy)-1H-indole
Introduction: Welcome to the technical support guide for the chromatographic purification of 4-(oxiran-2-ylmethoxy)-1H-indole. This molecule is a valuable intermediate in pharmaceutical synthesis, and achieving high purity is paramount for downstream applications. Its structure, featuring both an indole nucleus and a reactive epoxide ring, presents unique challenges during purification. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to empower researchers to navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when developing a purification strategy for 4-(oxiran-2-ylmethoxy)-1H-indole.
Q1: What are the primary challenges when purifying 4-(oxiran-2-ylmethoxy)-1H-indole on silica gel?
The main challenges stem from the compound's bifunctional nature. The epoxide ring is susceptible to acid-catalyzed hydrolysis, and standard silica gel is inherently acidic.[1][2] This can lead to the formation of the corresponding diol impurity, 1-(1H-indol-4-yloxy)-3-methoxypropane-2,3-diol, significantly reducing the yield of the desired product. Additionally, the indole nitrogen's lone pair can interact with surface silanol groups on the silica, often causing significant peak tailing during elution.[3]
Q2: What is a good starting point for a mobile phase system for flash chromatography?
A gradient system of ethyl acetate (EtOAc) in a non-polar solvent like hexanes or heptane is a robust starting point. Begin by developing a method using Thin-Layer Chromatography (TLC). A typical starting solvent system for TLC analysis would be 30% EtOAc in hexanes. The ideal system should provide a retention factor (Rf) for the target compound of approximately 0.25-0.35 to ensure good separation on a column.
Q3: How can I visualize this compound on a TLC plate?
4-(oxiran-2-ylmethoxy)-1H-indole is UV active due to the indole ring, so it can be readily visualized under a UV lamp at 254 nm. For more sensitive visualization or to see impurities that may not be strongly UV active, staining is effective. A p-anisaldehyde or vanillin stain, followed by gentle heating, will produce a colored spot, which is characteristic for many indole derivatives.
Q4: My synthesis used racemic epichlorohydrin. Do I need to perform chiral chromatography?
Yes, if your synthesis started with a racemic precursor, your final product, 4-(oxiran-2-ylmethoxy)-1H-indole, will be a racemic mixture of (R) and (S) enantiomers. For many pharmaceutical applications where single-enantiomer activity is required, a subsequent chiral separation step is essential.[4] Common chiral stationary phases (CSPs) based on derivatized cellulose or amylose are often effective for separating such enantiomers, typically using supercritical fluid chromatography (SFC) or HPLC with mobile phases like hexane/isopropanol or hexane/ethanol.[5][6][7]
Q5: What are the likely process-related impurities I should be looking for?
Aside from the diol hydrolysis product, common impurities may include:
-
Unreacted 4-hydroxyindole: The starting material for the ether synthesis.
-
N-alkylated product: The indole nitrogen can be alkylated by the epoxide, leading to a dimeric impurity.[8]
-
Polymerization products: Epoxides can polymerize under certain conditions, leading to higher molecular weight impurities.
Part 2: Troubleshooting Guide for Column Chromatography
Even with a well-planned experiment, issues can arise. This guide provides a systematic approach to identifying and resolving common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low Yield / Product Decomposition | Acid-Catalyzed Epoxide Ring Opening: Standard silica gel has an acidic surface (pH ≈ 4-5) due to residual silanol groups, which can readily hydrolyze the epoxide to the corresponding diol.[1][2][9] | 1. Use Neutralized Silica Gel: Prepare a slurry of silica gel in your starting mobile phase and add 1% triethylamine (TEA) or treat the silica with an aqueous sodium bicarbonate solution before packing.[1] This neutralizes the acidic sites, preserving the epoxide ring.2. Consider Alternative Stationary Phases: Basic alumina or Florisil® can be used as they provide a non-acidic environment. However, their separation characteristics differ, so TLC optimization is required. |
| Poor Separation of Spots (Low Resolution) | Suboptimal Mobile Phase Polarity: The eluent may be too strong (high Rf, spots elute together) or too weak (low Rf, broad peaks). | 1. Optimize with Gradient Elution: Start with a low polarity mobile phase (e.g., 10% EtOAc/Hexanes) and gradually increase the polarity. This sharpens peaks and improves separation between compounds with different polarities.2. Try a Different Solvent System: If an EtOAc/Hexane system fails, explore other systems like Dichloromethane/Methanol or Toluene/Acetone. Different solvents offer unique selectivities based on their interactions (e.g., hydrogen bonding, dipole-dipole) with your compounds and the stationary phase.[10] |
| Significant Peak Tailing | Strong Interaction with Silica: The basic nitrogen atom of the indole ring can interact strongly with acidic silanol groups on the silica surface, causing the trailing edge of the peak to broaden.[3] | 1. Add a Basic Modifier: Incorporate a small amount (0.5-1%) of triethylamine (TEA) or pyridine into your mobile phase. This base will preferentially bind to the active silanol sites, preventing your compound from sticking and resulting in more symmetrical peaks.2. Use End-Capped or Deactivated Silica: These are commercially available and have fewer free silanol groups, reducing the potential for strong acid-base interactions. |
| Product is Irrecoverable from Column | Irreversible Adsorption: Highly polar compounds or those with multiple hydrogen bonding sites can sometimes bind irreversibly to the silica gel. | 1. Column Flushing: After your initial elution, flush the column with a very strong solvent system, such as 10-20% Methanol in Dichloromethane, to recover strongly bound material.2. Reverse-Phase Chromatography: If normal-phase purification fails, consider C18 reverse-phase chromatography. The separation mechanism is based on hydrophobicity, which may provide a better outcome for your compound. |
Part 3: Detailed Experimental Protocols
Protocol 1: Preparation of Neutralized Silica Gel
This protocol is critical for preventing the degradation of the acid-sensitive epoxide ring.
Materials:
-
Standard silica gel (230-400 mesh)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Acetone
-
Oven capable of 120 °C
Procedure:
-
Slurry Formation: In a large beaker, create a slurry of the silica gel in deionized water (approx. 100 g silica per 500 mL water).
-
Neutralization: While stirring, slowly add the saturated NaHCO₃ solution until the pH of the slurry is between 8 and 9. Use pH paper to monitor.
-
Washing: Allow the silica to settle, decant the supernatant. Wash the silica gel three times by adding fresh deionized water, stirring, settling, and decanting. This removes excess salts.
-
Rinsing: Rinse the neutralized silica gel twice with acetone to remove the bulk of the water.
-
Drying: Transfer the silica gel to a large evaporating dish and dry it in an oven at 120 °C for at least 12 hours, or until it is a fine, free-flowing powder.
-
Storage: Store the dried, neutralized silica gel in a sealed container in a desiccator to prevent re-adsorption of atmospheric moisture.
Protocol 2: Step-by-Step Flash Chromatography Purification
System: Standard glass column flash chromatography.
Procedure:
-
TLC Analysis: Develop an optimal mobile phase using TLC. Aim for an Rf of ~0.3 for the target compound. A good starting point is 30% Ethyl Acetate in Hexanes. Add 1% Triethylamine (TEA) to the TLC jar to mimic column conditions if tailing is observed.
-
Column Packing (Slurry Method):
-
Choose a column size appropriate for your sample amount (e.g., a 40g column for ~400mg of crude material).
-
In a beaker, prepare a slurry of neutralized silica gel (from Protocol 1) in the initial, low-polarity mobile phase (e.g., 5% EtOAc/Hexanes + 1% TEA).
-
Pour the slurry into the column and use gentle air pressure to pack a firm, uniform bed. Ensure no air bubbles or cracks are present.
-
-
Sample Loading:
-
Dissolve your crude 4-(oxiran-2-ylmethoxy)-1H-indole in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively (for better resolution): Adsorb the crude material onto a small amount of silica gel (~1-2x the sample weight). To do this, dissolve the sample in a volatile solvent (e.g., DCM), add the silica, and evaporate the solvent completely to get a dry, free-flowing powder.
-
Carefully add the sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with the low-polarity mobile phase.
-
Gradually increase the polarity according to your TLC development (e.g., step gradient from 5% to 50% EtOAc).
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Pool the pure fractions.
-
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified 4-(oxiran-2-ylmethoxy)-1H-indole.
Part 4: Visualization & Workflow
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common issues during the chromatographic purification of 4-(oxiran-2-ylmethoxy)-1H-indole.
Caption: Decision workflow for troubleshooting common purification issues.
References
-
Nagy, V., et al. (2009). Isolation and Purification of Acid-Labile Carotenoid 5,6-epoxides on Modified Silica Gels. Phytochemical Analysis, 20(3), 234-240. Available from: [Link]
-
Chemistry Stack Exchange. (2012). What makes an epoxide stable?. Retrieved from [Link]
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Linda, W., et al. (2023). A stationary phase of tetraethylene glycol-modified silica for separation of phenolic acids. Acta Chromatographica, 36(3). Available from: [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros. Retrieved from [Link]
-
Kumar, K. S., et al. (2011). Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. Journal of Chemical and Pharmaceutical Research, 3(6), 33-45. Available from: [Link]
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Liu, H. J. (2022). Preparation And Evaluation Of Silica Gel Matrix Stationary Phase. Globe Thesis. Retrieved from [Link]
- Google Patents. (1992). US5085991A - Process of preparing purified aqueous indole solution.
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Kim, J. S., et al. (2021). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). Processes, 9(11), 1989. Available from: [Link]
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ResearchGate. (n.d.). Epoxide Opening versus Silica Condensation during Sol-Gel Hybrid Biomaterial Synthesis. Request PDF. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]
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Beilstein Journals. (n.d.). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Retrieved from [Link]
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MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved from [Link]
-
American Pharmaceutical Review. (2013). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. Retrieved from [Link]
-
Ceccato, A., et al. (1998). Enantiomeric separation of pirlindole by liquid chromatography using different types of chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 18(4-5), 605-14. Available from: [Link]
-
ResearchGate. (n.d.). Enantiomeric Separation of Optically Active Pyridazinone Derivatives by Chiral HPLC. Retrieved from [Link]
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- 6. Enantiomeric separation of pirlindole by liquid chromatography using different types of chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to Indole Synthesis: From Classic Reactions to Modern Catalysis
The indole scaffold is a privileged heterocyclic motif, forming the structural core of a vast array of natural products, pharmaceuticals, and functional materials. Its prevalence in biologically active compounds, including the neurotransmitter serotonin and the anti-inflammatory drug indomethacin, underscores the enduring importance of efficient and versatile methods for its synthesis. This guide provides an in-depth comparative analysis of seminal and contemporary indole synthesis methodologies, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal synthetic strategy. We will explore the mechanistic underpinnings, practical considerations, and comparative performance of key methods, supported by detailed experimental protocols and quantitative data.
The Enduring Classics: Foundational Methods in Indole Synthesis
For over a century, a set of named reactions has formed the bedrock of indole synthesis. These methods, while sometimes requiring harsh conditions, remain valuable for their reliability and scalability in accessing a wide range of indole derivatives.
The Fischer Indole Synthesis: A Pillar of Heterocyclic Chemistry
Discovered by Emil Fischer in 1883, the Fischer indole synthesis is arguably the most well-known and widely practiced method for constructing the indole nucleus.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a carbonyl compound (an aldehyde or ketone).[1][2]
Mechanism and Causality:
The elegance of the Fischer synthesis lies in its cascade of well-defined transformations. The initial formation of the arylhydrazone is a straightforward condensation. The subsequent key steps, catalyzed by a Brønsted or Lewis acid, involve:
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[1][1]-Sigmatropic Rearrangement: This is the crucial bond-forming step, where a concerted rearrangement breaks the N-N bond and forms a C-C bond, leading to a di-imine intermediate.
-
Aromatization and Cyclization: The intermediate rearomatizes, and the newly formed amino group attacks one of the imine carbons to form a five-membered ring.
-
Elimination: Finally, a molecule of ammonia is eliminated to afford the aromatic indole ring.
The choice of acid catalyst is critical and can range from protic acids like hydrochloric or sulfuric acid to Lewis acids such as zinc chloride or boron trifluoride.[1] The reaction conditions, particularly temperature, can significantly influence the yield and purity of the final product.
Mechanism of the Fischer Indole Synthesis.
The Bischler-Moehlau Indole Synthesis
The Bischler-Moehlau synthesis offers a direct route to 2-arylindoles from the reaction of an α-bromoacetophenone with an excess of an aniline.[1] Historically, this method has been hampered by harsh reaction conditions and often low yields.[1] However, modern variations, such as the use of microwave irradiation, have significantly improved its practicality.[3]
Mechanism and Causality:
The reaction proceeds through the initial formation of an α-arylamino ketone, which then undergoes an intramolecular electrophilic substitution onto the aniline ring, followed by aromatization to yield the indole product. The excess aniline serves as both a reactant and a solvent.
Mechanism of the Madelung Indole Synthesis.
The Nenitzescu Indole Synthesis
The Nenitzescu synthesis is a valuable method for the preparation of 5-hydroxyindoles, which are important precursors for various biologically active molecules, including serotonin. T[4]he reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester.
[4]Mechanism and Causality:
The reaction proceeds via a Michael addition of the enamine to the benzoquinone, followed by a cyclization and subsequent elimination to form the 5-hydroxyindole scaffold. The choice of solvent and the nature of the substituents on both the benzoquinone and the enamine can influence the regioselectivity and yield of the reaction.
Mechanism of the Nenitzescu Indole Synthesis.
The Modern Era: Transition-Metal Catalyzed Indole Syntheses
The advent of transition-metal catalysis has revolutionized indole synthesis, enabling the construction of the indole nucleus under milder conditions, with greater functional group tolerance, and often with higher yields and regioselectivity compared to classical methods.
The Larock Indole Synthesis
Developed by Richard Larock, this powerful palladium-catalyzed heteroannulation reaction constructs 2,3-disubstituted indoles from an o-haloaniline (typically an iodo- or bromoaniline) and an internal alkyne.
[3]Mechanism and Causality:
The catalytic cycle is believed to involve:
-
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the o-haloaniline.
-
Alkyne Insertion: The alkyne coordinates to the palladium center and inserts into the aryl-palladium bond.
-
Intramolecular Aminopalladation: The nitrogen atom of the aniline attacks the alkyne, leading to the formation of a six-membered palladacycle.
-
Reductive Elimination: The final step is a reductive elimination that forms the indole ring and regenerates the palladium(0) catalyst.
The Larock synthesis exhibits excellent regioselectivity, with the bulkier substituent of the alkyne typically ending up at the 2-position of the indole.
Catalytic Cycle of the Larock Indole Synthesis.
The Buchwald-Hartwig Amination in Indole Synthesis
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, has been ingeniously applied to the synthesis of indoles through an intramolecular pathway. T[5]his method typically involves the cyclization of a suitably substituted o-haloaniline derivative.
Mechanism and Causality:
The catalytic cycle mirrors that of the intermolecular Buchwald-Hartwig amination:
-
Oxidative Addition: A palladium(0) catalyst oxidatively adds to the aryl halide.
-
Amine Coordination and Deprotonation: The pendant amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The key C-N bond-forming step occurs via reductive elimination, yielding the indole ring and regenerating the palladium(0) catalyst.
The choice of ligand for the palladium catalyst is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often being employed to promote the reductive elimination step.
Catalytic Cycle of the Buchwald-Hartwig Intramolecular Indole Synthesis.
Quantitative Comparison of Indole Synthesis Methods
To provide a clear and objective comparison of the performance of these methods, the following table summarizes the synthesis of the representative molecule, 2-phenylindole, using several of the discussed protocols.
| Synthesis Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | None | 170 | 0.1 | 72-80 |
| Bischler-Moehlau Synthesis | α-Bromoacetophenone, Aniline | None | Aniline (reflux) | Reflux | Not Specified | Low (historically) |
| Bischler-Moehlau (Microwave) | N-Phenacylaniline, Anilinium bromide | None | Solid-state | MW (540W) | 0.02 | 71 |
| Larock Indole Synthesis | o-Iodoaniline, Phenylacetylene | Pd(OAc)₂, PPh₃, Na₂CO₃, LiCl | DMF | 100 | 24 | ~85 (for 2,3-diphenylindole) |
| Madelung Synthesis | N-Benzoyl-o-toluidine | Sodium ethoxide | None | High Temp | Not Specified | Moderate |
Experimental Protocols
To further aid researchers in the practical application of these methods, detailed, step-by-step protocols for the synthesis of representative indoles are provided below.
Fischer Indole Synthesis of 2-Phenylindole
[3]Step 1: Formation of Acetophenone Phenylhydrazone
-
A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for 1 hour.
-
The hot mixture is dissolved in 80 mL of 95% ethanol, and crystallization is induced by agitation.
-
The mixture is cooled in an ice bath, and the product is collected by filtration and washed with cold ethanol. The yield of acetophenone phenylhydrazone is 87-91%.
Step 2: Cyclization to 2-Phenylindole
-
An intimate mixture of freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) and powdered anhydrous zinc chloride (250 g) is placed in a tall 1-L beaker.
-
The beaker is immersed in an oil bath preheated to 170°C, and the mixture is stirred vigorously.
-
After 3-4 minutes, the mass will become liquid. The beaker is removed from the bath, and stirring is continued for 5 minutes.
-
The hot reaction mixture is poured into a beaker containing water, glacial acetic acid, and concentrated hydrochloric acid to dissolve the zinc salts.
-
The crude 2-phenylindole is collected by filtration, washed with water, and recrystallized from hot 95% ethanol. The total yield is 72-80%.
Modern Madelung-type Synthesis of a 7-Azaindole Derivative
[6]1. A dried re-sealable vial with a Teflon stir bar is charged with 2-(2-bromopyridin-3-yl)acetonitrile (1.5 mmol), CuI (5 mol%), K₃PO₄ (1.0 mmol), and ligand B (N,N'-dimethyl-1,2-ethanediamine, 20 mol%). 2. The vial is sealed, evacuated, and backfilled with argon three times. 3. Under an argon atmosphere, toluene (0.5 mL) and 2-pyrrolidone (3.0 equiv) are added. 4. The reaction mixture is heated in an oil bath at 110 °C for 24 hours. 5. After cooling, the reaction mixture is poured into water and extracted with CH₂Cl₂. 6. The combined organic layers are washed with water, dried over Na₂SO₄, filtered, and concentrated in vacuo. The product is purified by column chromatography to afford the desired 7-azaindole derivative in 64% yield.
Nenitzescu Synthesis of Ethyl 2-methyl-5-hydroxy-1H-indole-3-carboxylate
[7]1. To a solution of 1,4-benzoquinone in a suitable polar solvent (e.g., acetone), add an equimolar amount of ethyl 3-aminocrotonate. 2. The reaction mixture is stirred at room temperature or gently heated under reflux. 3. The progress of the reaction is monitored by thin-layer chromatography (TLC). 4. Upon completion, the solvent is removed under reduced pressure. 5. The crude product is purified by column chromatography on silica gel to afford the desired 5-hydroxyindole derivative. A reported yield for this reaction under reflux in acetone is 46%.
The synthesis of the indole nucleus remains a vibrant and evolving field of organic chemistry. While classical methods like the Fischer, Bischler-Moehlau, Reissert, Madelung, and Nenitzescu syntheses continue to be valuable tools, modern transition-metal catalyzed approaches such as the Larock and Buchwald-Hartwig reactions offer milder conditions, broader substrate scope, and often higher yields. The choice of synthetic method will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. This guide provides a comparative framework and practical protocols to assist researchers in making informed decisions for their indole synthesis endeavors.
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A Forward-Looking Comparative Analysis: The Bioactive Potential of 4-(Oxiran-2-ylmethoxy)-1H-indole in the Landscape of Indole Alkaloids
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a vast array of bioactive alkaloids with profound therapeutic effects. This guide delves into the prospective bioactivity of a lesser-explored synthetic derivative, 4-(oxiran-2-ylmethoxy)-1H-indole, by drawing comparisons with well-characterized indole alkaloids. By dissecting its structural components—the indole core and the reactive oxirane ring—we project its potential anticancer, antimicrobial, and neuroprotective properties. This analysis is grounded in the established mechanisms of action of prominent indole alkaloids and is supplemented with detailed experimental protocols to empower researchers to validate these hypotheses.
Introduction: The Enduring Legacy of Indole Alkaloids
Indole alkaloids, naturally occurring secondary metabolites found in a wide range of organisms, have been a cornerstone of drug discovery for decades.[1][2] Their diverse chemical architectures give rise to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[3][4][5] Prominent examples like the anticancer agents vinblastine and vincristine underscore the therapeutic significance of this compound class.[1][6] The versatility of the indole scaffold continues to inspire the synthesis of novel derivatives with potentially enhanced or novel bioactivities.[7]
This guide focuses on a synthetic derivative, 4-(oxiran-2-ylmethoxy)-1H-indole. While specific biological data for this compound is not yet prevalent in the literature, its structure presents intriguing possibilities. The fusion of the established indole core with a reactive oxirane (epoxide) moiety suggests a potential for covalent interactions with biological macromolecules, a mechanism often associated with potent bioactivity.
Structural Dissection and Predicted Bioactivity of 4-(Oxiran-2-ylmethoxy)-1H-indole
The therapeutic potential of 4-(oxiran-2-ylmethoxy)-1H-indole can be inferred from its constituent parts:
-
The 1H-Indole Nucleus: This heterocyclic aromatic system is a common feature in molecules that interact with various biological targets, including enzymes and receptors. Its presence is often associated with the ability to participate in hydrogen bonding and π-stacking interactions, crucial for molecular recognition.
-
The Oxirane (Epoxide) Ring: This three-membered cyclic ether is a potent electrophile. The strained ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of a covalent bond with the nucleophile. In a biological context, nucleophiles such as the amine, thiol, and hydroxyl groups found in amino acid residues of proteins and the nitrogenous bases of DNA are potential targets. This alkylating ability is a double-edged sword, as it can lead to therapeutic effects (e.g., anticancer activity through DNA damage) but also potential toxicity.
Based on these structural features, we can hypothesize the following bioactivities for 4-(oxiran-2-ylmethoxy)-1H-indole:
-
Anticancer Activity: The presence of the oxirane ring suggests a potential mechanism involving the alkylation of DNA or key proteins involved in cancer cell proliferation, similar to some classic alkylating chemotherapeutic agents. This could lead to cell cycle arrest and apoptosis.
-
Antimicrobial Activity: The indole scaffold itself is known to exhibit antimicrobial properties.[2][8] The addition of the reactive epoxide group could enhance this activity by enabling the molecule to covalently modify essential enzymes or structural proteins in microbial pathogens.
-
Neuroprotective/Neurotoxic Activity: The role of indole derivatives in neurobiology is complex.[5][9] While some exhibit neuroprotective effects, the reactive nature of the epoxide in 4-(oxiran-2-ylmethoxy)-1H-indole warrants careful investigation for potential neurotoxicity.
Comparative Analysis with Known Indole Alkaloids
To contextualize the potential of 4-(oxiran-2-ylmethoxy)-1H-indole, we compare its predicted activities with those of well-established indole alkaloids.
Anticancer Activity: A Comparison with Vinca Alkaloids and Mitomycin C
The vinca alkaloids, vinblastine and vincristine, are classic examples of indole-containing anticancer drugs.[6] They exert their effect by inhibiting microtubule polymerization, leading to mitotic arrest and apoptosis.[10] In contrast, the predicted mechanism of 4-(oxiran-2-ylmethoxy)-1H-indole is more akin to that of alkylating agents.
| Compound | Mechanism of Action | Target Cancer Cell Lines | Reported IC50/GI50 Values |
| 4-(Oxiran-2-ylmethoxy)-1H-indole (Predicted) | Alkylation of DNA and/or proteins, leading to apoptosis. | Broad-spectrum, particularly rapidly dividing cells. | To be determined. |
| Vinblastine | Inhibition of microtubule polymerization. | Lymphoma, breast cancer, testicular cancer.[10] | Nanomolar range. |
| Vincristine | Inhibition of microtubule polymerization. | Leukemia, lymphoma, neuroblastoma.[10] | Nanomolar range. |
A workflow for assessing anticancer potential is depicted below.
Figure 1: A streamlined workflow for the initial in vitro evaluation of the anticancer activity of a novel compound.
Antimicrobial Activity: A Comparison with Indole Diterpenoids
Several indole alkaloids isolated from natural sources have demonstrated significant antibacterial activity.[2][11] For instance, certain indole diketopiperazine alkaloids show good antibacterial activity with MIC values in the low micromolar range.[12]
| Compound | Target Microbe(s) | Reported Minimum Inhibitory Concentration (MIC) |
| 4-(Oxiran-2-ylmethoxy)-1H-indole (Predicted) | Broad-spectrum bacteria and fungi. | To be determined. |
| Indole Diketopiperazines (e.g., 3a-3d, 4a-4d) | Various bacterial strains. | 0.90–9.23 µM[12] |
| Fusarindoles F and G | Methicillin-resistant S. aureus | Moderately active[13] |
Neuroprotective Activity: A Comparison with Monoterpenoid Indole Alkaloids
The neuroprotective potential of indole alkaloids is an area of active research, with some compounds showing promise in models of neurodegenerative diseases.[5][9] For example, certain monoterpenoid indole alkaloids have exhibited notable neuroprotective effects against induced cell death in human neuroblastoma cells.[14]
| Compound | Proposed Neuroprotective Mechanism | Experimental Model | Reported EC50/IC50 Values |
| 4-(Oxiran-2-ylmethoxy)-1H-indole (Predicted) | Potential for antioxidant effects or modulation of signaling pathways, but also risk of neurotoxicity due to alkylating nature. | To be determined. | To be determined. |
| Nauclediol | Cholinesterase inhibition. | In vitro enzyme assay. | IC50 = 15.43 µM (AChE), 8.76 µM (BChE)[15] |
| Various Monoterpenoid Indole Alkaloids | Protection against 6-hydroxydopamine-induced cell death. | Human neuroblastoma SH-SY5Y cells. | EC50 = 0.72–17.89 µM[14] |
Experimental Protocols for Bioactivity Assessment
To validate the predicted bioactivities of 4-(oxiran-2-ylmethoxy)-1H-indole, the following established experimental protocols are recommended.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.[16]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals, primarily by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 4-(oxiran-2-ylmethoxy)-1H-indole and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Annexin V/Propidium Iodide Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome and used to detect exposed PS. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Protocol:
-
Cell Treatment: Treat cells with the test compound at concentrations around its IC50 value for a defined period.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add fluorochrome-conjugated Annexin V and PI. Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[19] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Figure 2: A predicted intrinsic apoptosis pathway potentially activated by 4-(oxiran-2-ylmethoxy)-1H-indole.
Conclusion and Future Directions
While the bioactivity of 4-(oxiran-2-ylmethoxy)-1H-indole remains to be experimentally determined, a comparative analysis based on its chemical structure provides a strong rationale for investigating its potential as an anticancer and antimicrobial agent. The presence of the reactive oxirane ring is a key feature that suggests a mechanism involving covalent modification of biological targets. The detailed experimental protocols provided in this guide offer a clear path for researchers to systematically evaluate these hypotheses. Future studies should focus on synthesizing this compound and performing the outlined in vitro assays, followed by more in-depth mechanistic studies and eventually in vivo testing if promising results are obtained. Such research will not only elucidate the specific biological activities of this novel indole derivative but also contribute to the broader understanding of structure-activity relationships within the versatile class of indole alkaloids.
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A Senior Application Scientist's Guide to Catalyst Efficacy in Indole Synthesis
Introduction: The Enduring Importance of the Indole Scaffold
The indole nucleus is a cornerstone of modern chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and functional materials. From the essential amino acid tryptophan to blockbuster drugs like Sumatriptan for migraines and Ondansetron for nausea, the indole motif is inextricably linked to biological function. Consequently, the development of efficient, selective, and sustainable methods for constructing this privileged heterocycle remains a paramount objective for researchers in academia and industry.
This guide provides an in-depth comparison of the efficacy of different catalytic systems for indole synthesis. Moving beyond a simple recitation of protocols, we will explore the causality behind catalyst selection, compare performance using experimental data, and provide the technical details necessary for you, the practicing scientist, to make informed decisions in your own synthetic endeavors.
Pillar 1: A Strategic Overview of Catalytic Indole Synthesis
Modern catalytic approaches to indole synthesis have largely superseded classical named reactions, offering milder conditions, broader functional group tolerance, and greater control over substitution patterns. We can broadly categorize these powerful methods into two major classes:
-
Traditional Acid-Catalyzed Cyclizations: The venerable Fischer indole synthesis, which relies on the acid-catalyzed rearrangement of arylhydrazones.
-
Transition Metal-Catalyzed Cross-Coupling and C-H Activation: A diverse and powerful set of reactions, predominantly employing palladium, copper, and increasingly, earth-abundant metals like iron, to forge the critical C-C and C-N bonds of the indole ring.
The choice of strategy is dictated by the availability of starting materials, desired substitution patterns, and required functional group tolerance. The following sections will dissect the catalysts employed in these key transformations.
Pillar 2: In-Depth Catalyst Comparison and Performance Data
An objective evaluation of catalyst performance requires a critical look at experimental data. While a single study comparing all catalysts under identical conditions is rare, by compiling data from authoritative sources, we can build a clear picture of their relative strengths and weaknesses.
The Fischer Indole Synthesis: Beyond Protonic Acids
The Fischer indole synthesis is a classic, acid-catalyzed reaction involving the cyclization of an arylhydrazone.[1] While traditional Brønsted acids (H₂SO₄, HCl, PPA) are effective, they often require harsh conditions.[1] Modern methods frequently employ Lewis acids, which can offer milder conditions and improved yields.
The core of this reaction is the acid-catalyzed[2][2]-sigmatropic rearrangement of the tautomerized ene-hydrazine intermediate. The choice of acid is critical and can significantly impact reaction efficiency.
Comparative Efficacy of Lewis Acids in Fischer Indole Synthesis
The following table summarizes reported yields for the synthesis of 2-phenylindole from acetophenone phenylhydrazone, showcasing the performance of various common Lewis acids. It is crucial to note that while the substrate is consistent, minor variations in solvent and temperature exist across different literature reports, which can influence direct comparability.
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Reference |
| ZnCl₂ | Stoichiometric | 170 | 72-80 | |
| BF₃·OEt₂ | Catalytic | 80 | ~75 | |
| FeCl₃ | Catalytic | Reflux | Good | |
| PCl₃ | Catalytic | Varies | Varies |
Note: Data is compiled from various sources and serves as a representative comparison.
Causality of Choice: Zinc chloride (ZnCl₂) is a cost-effective and reliable choice, often used in stoichiometric amounts at high temperatures. Boron trifluoride etherate (BF₃·OEt₂) allows for lower reaction temperatures. The choice of catalyst is often empirical, depending on the electronic nature of the hydrazone and the desired reaction kinetics.
Palladium-Catalyzed Synthesis: The Gold Standard for Versatility
Palladium catalysis has revolutionized indole synthesis, enabling the construction of the ring from simple precursors like anilines and alkynes under relatively mild conditions.[1][3][4] The Larock indole synthesis , a palladium-catalyzed annulation of an o-haloaniline with an alkyne, is a prominent example of this class.[5][6]
The catalytic cycle typically involves oxidative addition of the Pd(0) catalyst to the o-haloaniline, alkyne coordination and insertion, and subsequent intramolecular C-N bond formation via reductive elimination.
Comparative Efficacy of Palladium Systems for Larock Indole Synthesis
Optimization of the Larock reaction hinges on the choice of palladium source, ligand, and base. The following data for the reaction of o-iodoaniline with diphenylacetylene illustrates these effects.
| Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2) | DMF | 100 | 81 | |
| Pd(OAc)₂ (5) | None | K₂CO₃ (2) | DMF | 100 | 75 | |
| Pd/C (3) | None | NaOAc (1.1) | NMP | 110-130 | >90 | |
| Pd(OAc)₂ (2) | X-Phos (4) | K₃PO₄ (2) | Toluene | 100 | 95 (for o-bromo) |
Note: This table highlights key optimization parameters from different studies.
Expertise in Action: Early iterations of the Larock synthesis required phosphine ligands like PPh₃. However, subsequent developments showed that ligandless systems or heterogeneous catalysts like Pd/C can be highly effective, offering advantages in cost and ease of product purification.[5] For less reactive o-chloro or o-bromoanilines, bulky, electron-rich phosphine ligands like X-Phos are often essential to facilitate the initial oxidative addition step and promote high yields.[7]
Copper Catalysis: The Economical and Sustainable Alternative
Copper catalysts have emerged as a highly attractive alternative to palladium, owing to copper's lower cost, reduced toxicity, and unique reactivity.[8][9] Copper-catalyzed methods are particularly effective for tandem reactions, such as the synthesis of 2,3-disubstituted indoles from simple anilines and internal alkynes.[9] This process typically involves a copper-mediated hydroamination followed by a C-H annulation.[9]
Representative Efficacy of a Copper-Catalyzed Tandem Indole Synthesis
The following data showcases a copper-mediated synthesis of 2,3-diphenylindole from aniline and diphenylacetylene. This method highlights the move away from pre-halogenated anilines, a significant advantage in atom economy.
| Catalyst | Co-catalyst / Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Cu(OAc)₂·H₂O | Trifluoroacetic Acid (TFA) | 1,4-Dioxane | 120 | 24 | 78 |
Trustworthiness Through Simplicity: The strength of this copper-catalyzed approach lies in its operational simplicity and use of readily available starting materials.[9] The reaction proceeds without the need for specialized ligands, although the presence of an acid co-catalyst is crucial.[9] The ability to recover copper nanoparticles after the reaction further enhances its sustainability profile.[9]
Iron Catalysis: The Frontier of Sustainable Synthesis
Driven by the need for green and cost-effective chemistry, iron catalysis has become a major research focus.[10][11] Iron catalysts can promote indole synthesis through various pathways, including intramolecular C-H amination of azides and reductive cyclizations.[11][12] A notable example is the Fukuyama-type indole synthesis, which involves an iron-catalyzed radical cyclization of an isonitrile-olefin substrate.[13]
Performance of an Iron-Catalyzed Fukuyama-Type Indole Synthesis
This method provides access to 3-substituted indoles under remarkably mild conditions with low catalyst loading.
| Catalyst | Hydride Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Fe(acac)₃ (10 mol%) | PhSiH₃ | i-PrOH | 60 | 12 | 81 |
Authoritative Grounding: This iron-catalyzed method proceeds via a novel hydrogen atom transfer (HAT) process, demonstrating the unique mechanistic pathways accessible with earth-abundant metals.[13] The reaction's tolerance of reducible functional groups like nitro and cyano groups showcases a significant advantage over many noble metal-catalyzed processes.[13]
Pillar 3: Experimental Protocols and Mechanistic Visualization
To translate theory into practice, this section provides a detailed, step-by-step protocol for a modern, high-efficacy indole synthesis and visualizes key workflows and mechanisms using Graphviz.
Detailed Experimental Protocol: A Copper-Mediated Tandem Synthesis
This protocol is adapted from the work of Bhanage and coworkers for the synthesis of 2,3-diphenylindole.[9]
Procedure for the Synthesis of 2,3-Diphenylindole:
-
Reaction Setup: To a flame-dried pressure vessel equipped with a magnetic stir bar, add Cu(OAc)₂·H₂O (0.2 mmol, 1.0 equiv), aniline (0.2 mmol, 1.0 equiv), and diphenylacetylene (0.24 mmol, 1.2 equiv).
-
Solvent and Additive Addition: Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon). Add anhydrous 1,4-dioxane (2.0 mL) followed by trifluoroacetic acid (TFA, 0.4 mmol, 2.0 equiv) via syringe.
-
Reaction Execution: Seal the pressure vessel and place it in a preheated oil bath at 120 °C. Stir the reaction mixture for 24 hours.
-
Work-up and Purification: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Isolation: Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2,3-diphenylindole product.
Visualization of Workflows and Mechanisms
Diagrams provide a clear, conceptual framework for complex processes. The following visualizations were created using Graphviz (DOT language).
Diagram 1: General Workflow for Catalyst Selection
Caption: Logical workflow for selecting and optimizing a catalytic system.
Diagram 2: Simplified Catalytic Cycle for Larock Indole Synthesis
Caption: Key steps in the palladium-catalyzed Larock indole synthesis.
Conclusion and Future Outlook
The synthesis of indoles has been profoundly advanced by the advent of modern catalytic methods.
-
Palladium remains the workhorse catalyst, offering unparalleled versatility and reliability for a wide range of transformations, particularly the Larock annulation. Its primary drawback remains cost and the necessity for specialized, often expensive, phosphine ligands for challenging substrates.
-
Copper has solidified its position as a highly effective, economical, and more sustainable alternative. Copper-catalyzed tandem reactions that build complexity from simple, non-prefunctionalized starting materials represent a significant step forward in green chemistry.
-
Iron represents the future frontier. While the scope of iron-catalyzed indole synthesis is still developing, current examples demonstrate its potential for unique reactivity under exceptionally mild conditions, promising a future of highly sustainable and cost-effective chemical manufacturing.
The choice of catalyst is no longer a matter of simple preference but a strategic decision based on a multi-faceted analysis of substrate scope, cost, environmental impact, and desired efficiency. As the field continues to evolve, we can anticipate the development of even more powerful and selective catalysts, particularly those based on earth-abundant metals, that will further empower chemists to construct the vital indole scaffold with ever-increasing precision and elegance.
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Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. National Institutes of Health, (2020). [Link]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Indole Derivatives
Welcome, researchers, scientists, and drug development professionals. This guide provides an in-depth comparison and practical walkthrough for the validation of analytical methods tailored to indole derivatives. These heterocyclic compounds are foundational to numerous pharmaceuticals, natural products, and signaling molecules. Consequently, the ability to accurately and reliably quantify them is paramount to research integrity and regulatory success.
This document moves beyond a simple checklist of validation steps. Instead, it delves into the causality behind experimental choices, offering a framework for developing robust, self-validating analytical systems. We will compare the primary analytical platforms, provide actionable protocols, and address the unique challenges posed by the chemistry of indoles.
Part 1: The Foundation of Trustworthiness - Adherence to Regulatory Standards
Any discussion of method validation must be grounded in the globally recognized regulatory framework. The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" serves as the cornerstone for this process.[1][2] It provides a harmonized standard for the pharmaceutical industry, ensuring that analytical methods are fit for their intended purpose.[3][4]
The core parameters stipulated by ICH Q2(R1) are not merely bureaucratic hurdles; they are the scientific pillars that ensure the reliability of your data.[2][3] Understanding their interplay is the first step toward building a truly robust method.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.[4] For indole derivatives, this is crucial for distinguishing between structurally similar metabolites or degradants.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[4]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2]
-
Accuracy: The closeness of test results to the true value. This is often determined by assessing the recovery of a known amount of spiked analyte in a sample matrix.[4]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD) and is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).
-
Reproducibility: Precision between laboratories.
-
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature).[2] This provides an indication of its reliability during normal usage.
Caption: Interplay of core analytical validation parameters per ICH Q2(R1).
Part 2: Selecting the Optimal Analytical Technique: A Comparative Guide
The choice of analytical instrumentation is the most critical decision in method development. For indole derivatives, the selection primarily revolves around High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each has distinct advantages and is suited to different analytical challenges.[6]
Comparison of Primary Analytical Platforms
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[7] | Separation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[8] | HPLC separation followed by mass analysis based on mass-to-charge ratio (m/z).[9] |
| Applicable Compounds | Ideal for non-volatile, polar, and thermally unstable compounds. Most indole derivatives fit this profile.[8][10] | Suitable only for volatile and thermally stable compounds. Many indole derivatives require derivatization. | Broad applicability, exceptional for complex matrices and trace-level analysis.[11][12] |
| Sensitivity | Moderate (ng-µg/mL range) with UV or Fluorescence detectors. | High, especially with Flame Ionization (FID) or Electron Capture (ECD) detectors. | Very High (pg-fg/mL range), offering the best sensitivity.[10] |
| Selectivity | Good, based on chromatographic retention time and detector response (e.g., UV spectrum). | Good, based on retention time. | Excellent, combines chromatographic separation with the specificity of mass fragmentation (MRM).[11] |
| Key Advantage | Versatility, robustness, and widespread availability. The workhorse of pharmacopeial methods.[13] | High separation efficiency for volatile compounds.[7] | Unmatched sensitivity and selectivity, mitigating matrix interferences.[9] |
| Key Limitation | Lower sensitivity compared to MS-based methods. | Limited to volatile/thermostable analytes; potential for thermal degradation of indoles.[8] | Higher cost and complexity; susceptible to matrix effects (ion suppression/enhancement).[9] |
digraph "Method_Selection_Decision_Tree" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];Start [label="Start: Analyze Indole Derivative", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IsVolatile [label="Is the analyte volatile & \nthermally stable?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Concentration [label="Expected Concentration?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Matrix [label="Is the matrix complex \n(e.g., plasma, tissue)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
GC [label="Consider GC-MS", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; HPLC_UV [label="HPLC-UV/FL is suitable", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; LCMS [label="LC-MS/MS is the optimal choice", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> IsVolatile; IsVolatile -> GC [label="Yes"]; IsVolatile -> Matrix [label="No"]; Matrix -> LCMS [label="Yes"]; Matrix -> Concentration [label="No"]; Concentration -> HPLC_UV [label="High (µg/mL+)"]; Concentration -> LCMS [label="Low (pg/mL - ng/mL)"]; }
Caption: Decision tree for selecting an analytical method for indole derivatives.
Part 3: Field-Proven Protocols for Indole Derivative Analysis
This section provides detailed, step-by-step methodologies for two common scenarios: quantification using a standard HPLC-UV system and trace-level analysis in a biological matrix using LC-MS/MS.
Protocol 1: Validated HPLC-UV Method for an Indole-Thiazole Derivative
This protocol is adapted from a method developed for a novel indole-thiazole derivative, demonstrating a robust approach for quantifying a new chemical entity.[14] The core principle is reversed-phase chromatography, where the nonpolar stationary phase (C18) retains the hydrophobic indole derivative, and a polar mobile phase elutes it.
1. Instrumentation and Chromatographic Conditions:
-
System: HPLC with a UV-Vis Detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 3.5 µm particle size).
-
Causality: C18 phases provide excellent hydrophobic interaction with the indole ring system, leading to good retention and separation from more polar impurities.[14]
-
-
Mobile Phase: Acetonitrile:Water (acidified with 0.05% Trifluoroacetic Acid), 85:15 v/v.
-
Causality: Acetonitrile is a strong organic modifier that controls the elution of the hydrophobic analyte. Acidifying the mobile phase (pH ≈ 3) ensures that any acidic or basic functional groups on the indole derivative are in a consistent, non-ionized state, leading to sharp, symmetrical peaks.
-
-
Flow Rate: 0.80 mL/min.
-
Injection Volume: 50 µL.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 348 nm.
-
Causality: The wavelength is selected based on the UV absorbance maximum of the target analyte to ensure the highest sensitivity.
-
2. Standard and Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve the indole derivative reference standard in the mobile phase to prepare a stock solution (e.g., 100 µg/mL).
-
Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards covering the expected concentration range (e.g., 1, 5, 10, 15, 20 µg/mL).[14]
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection to remove particulates.
3. Validation Procedure:
-
Linearity: Inject the calibration standards in triplicate. Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.99.[5]
-
Accuracy: Analyze samples spiked with known concentrations of the analyte at three levels (low, medium, high). Calculate the percent recovery. Acceptance criteria are typically 98-102%.[14]
-
Precision (Repeatability & Intermediate): Analyze six replicate preparations of a sample at 100% of the target concentration. For intermediate precision, repeat on a different day with a different analyst. The %RSD should be ≤ 2%.[4]
Protocol 2: Validated LC-MS/MS Method for Indole in Mouse Serum
This protocol is based on a highly sensitive method for quantifying endogenous indole in a complex biological matrix, a common requirement in pharmacokinetic and metabolomic studies.[11][12] It uses protein precipitation for sample cleanup and tandem mass spectrometry for highly selective detection.
1. Instrumentation and Conditions:
-
System: LC-MS/MS (e.g., Triple Quadrupole).
-
Column: C18 column (e.g., Synergi Fusion 4 µm, 250 × 2.0 mm).[11]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Methanol.
-
Causality: Formic acid is a common mobile phase additive for LC-MS as it is volatile and aids in the ionization of the analyte in the mass spectrometer source, typically promoting the formation of [M+H]⁺ ions.
-
-
Gradient Elution: A gradient from low to high organic content (Methanol) is used to first elute polar matrix components to waste, then elute the indole of interest with good peak shape.
-
Flow Rate: 0.2-0.4 mL/min.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI), positive mode.[11]
-
Causality: APCI is often preferred for less polar, relatively small molecules like indole, as it can provide robust ionization with less susceptibility to matrix effects than Electrospray Ionization (ESI).
-
-
MS Detection: Multiple Reaction Monitoring (MRM).
-
Indole Transition: Precursor ion (m/z) 118.1 → Product ion (m/z) 91.1.[11]
-
Internal Standard (Indole-d7) Transition: Precursor ion (m/z) 124.15 → Product ion (m/z) 96.1.[11]
-
Causality: MRM provides exceptional specificity. The mass spectrometer is programmed to isolate the parent ion (precursor) of indole, fragment it, and then monitor only for a specific fragment ion (product). This two-stage filtering virtually eliminates chemical noise.
-
2. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of mouse serum into a microcentrifuge tube.[15]
-
Add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., Indole-d7).[11][15]
-
Causality: Acetonitrile is a water-miscible organic solvent that efficiently denatures and precipitates plasma proteins. The use of a stable isotope-labeled internal standard (SIL-IS) is critical. It is chemically identical to the analyte and co-elutes, but is distinguished by mass. It accurately corrects for variations in sample extraction, matrix effects, and instrument response.[9]
-
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins.[15]
-
Carefully transfer the supernatant to a clean tube for injection.
3. Validation Data Summary (Example)
The following table summarizes typical validation results for an LC-MS/MS method for an indole derivative in plasma, with acceptance criteria derived from regulatory guidelines.
| Validation Parameter | Specification (ICH/FDA) | Typical Result |
| Linearity Range | 1 – 500 ng/mL | 1 – 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.998[11] |
| Lower Limit of Quantitation (LLOQ) | S/N ≥ 10; Accuracy ±20%; Precision ≤20% | 1 ng/mL[11] |
| Accuracy (% Recovery) | Within ±15% of nominal (±20% at LLOQ) | 95.3% - 104.5% |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | Intra-day: 2.0-14.8%; Inter-day: 1.9-14.4%[5] |
| Matrix Effect | IS-normalized factor within 0.85-1.15 | Within acceptable limits |
| Recovery | Consistent, precise, and reproducible | > 85% |
Part 4: Overcoming Challenges in Indole Analysis
Indole derivatives, while common, present unique analytical challenges that require careful consideration during method development and validation.
-
Chemical Instability: The indole ring is susceptible to oxidation.[16] Many derivatives are also sensitive to light and extreme pH.
-
Causality: The pyrrole moiety of the indole ring is electron-rich, making it a target for electrophilic attack and oxidation, which can lead to the formation of compounds like indoxyl and isatin.[16][17]
-
Mitigation Strategy: Use amber vials to protect samples from light. Keep samples refrigerated or frozen (-80°C for long-term storage). Analyze samples promptly after preparation. Ensure the pH of the mobile phase and sample diluent is in a range where the analyte is stable.
-
-
Matrix Effects in LC-MS/MS: Co-eluting endogenous components from biological matrices (e.g., phospholipids, salts) can interfere with the ionization process in the mass spectrometer source, leading to ion suppression or enhancement.[9]
-
Causality: These unseen matrix components compete with the analyte for ionization efficiency, leading to an under- or overestimation of the true concentration.
-
Mitigation Strategy: The most effective solution is the use of a co-eluting stable isotope-labeled internal standard (SIL-IS), as described in Protocol 2. Additionally, optimizing chromatographic separation to move the analyte peak away from major matrix components and employing more efficient sample cleanup techniques (e.g., solid-phase extraction) can significantly reduce these effects.
-
Conclusion
The successful validation of an analytical method for indole derivatives is a systematic process that marries a deep understanding of the analyte's chemistry with rigorous adherence to established regulatory guidelines like ICH Q2(R1). The choice between HPLC, GC, and LC-MS/MS should be a deliberate one, driven by the specific requirements for sensitivity, selectivity, and the physical nature of the analyte. By focusing on the causality behind each methodological step—from mobile phase selection to the management of matrix effects—researchers can develop truly robust and reliable methods. This ensures the generation of high-quality, defensible data, which is the ultimate goal of any scientific or drug development endeavor.
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A Senior Application Scientist's Guide to Comparative Docking Studies of Indole Derivatives
Introduction: The Enduring Significance of the Indole Scaffold and the Predictive Power of In Silico Docking
The indole ring system, a fusion of a benzene and a pyrrole ring, stands as a "privileged scaffold" in medicinal chemistry.[1][2] This structural motif is not merely a synthetic curiosity; it is a cornerstone of numerous natural products, hormones, and clinically approved drugs, from the anti-inflammatory indomethacin to the anti-cancer vinca alkaloids.[3][4] The versatility of the indole nucleus allows for extensive chemical modification, yielding derivatives with a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[5][6][7]
As the pipeline for drug discovery becomes increasingly complex and costly, computational methods like molecular docking have emerged as indispensable tools.[1][8] Molecular docking predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[9][10] This in silico approach allows researchers to rapidly screen large virtual libraries of compounds, prioritize promising candidates for synthesis, and gain crucial insights into structure-activity relationships (SAR) that guide lead optimization.[2][8]
This guide provides a framework for conducting a robust comparative docking study of indole derivatives. We will move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring that the described workflow is not only accurate but also self-validating—a critical component of trustworthy computational research.
Part 1: Designing a Robust Comparative Docking Study
The success of any docking experiment is predicated on a well-conceived experimental design. The choices made at this stage will directly impact the reliability and relevance of the results.
Selecting the Biological Target and Indole Library
The Target: The choice of a protein target should be hypothesis-driven. Indole derivatives have shown efficacy against a multitude of targets. For instance, in oncology, they are known to target tubulin, protein kinases like EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-Dependent Kinase 2), and apoptosis regulators like Bcl-2.[3] For an anti-inflammatory study, cyclooxygenase enzymes (COX-1/COX-2) are classic targets.[3] For this guide, we will use Cyclooxygenase-2 (COX-2) as our example target, given its relevance to inflammation and the well-established role of indole-based NSAIDs. The three-dimensional crystal structure of the target protein should be obtained from a reputable database like the Protein Data Bank (PDB).
The Ligand Library: The library of indole derivatives should be designed to probe the SAR of the target. This involves systematic variation of substituents at key positions of the indole scaffold (e.g., N1, C3, C5).[2] The library should also include a known, experimentally validated inhibitor of the target to serve as a positive control.
Choosing the Right Docking Software
Numerous docking programs are available, each employing different search algorithms and scoring functions.[10][11] Some of the most widely used include:
-
AutoDock Vina: A popular open-source tool known for its speed and accuracy, using a Lamarckian genetic algorithm.[12]
-
GOLD (Genetic Optimisation for Ligand Docking): A commercial program that uses a genetic algorithm and allows for significant ligand and partial protein flexibility.[11]
-
Glide (Grid-based Ligand Docking with Energetics): A commercial package from Schrödinger that performs a systematic search of conformational, orientational, and positional space.[11]
The choice of software can be influenced by factors like access to commercial licenses, computational resources, and the specific nature of the biological system.[13] For this guide, we will describe a workflow applicable to most modern docking programs, with specific examples referencing AutoDock Vina. The key principle is consistency: the same software, scoring function, and parameters must be used for all molecules in a comparative study.
Part 2: The Experimental Protocol: A Self-Validating Workflow
A trustworthy docking protocol must be able to demonstrate its ability to reproduce known experimental results before it can be used to make new predictions. This is achieved through protocol validation.[14]
Step-by-Step Methodology
Step 1: Target Protein Preparation
-
Retrieval: Download the 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 5KIR) from the Protein Data Bank.
-
Preprocessing: The raw PDB file requires cleaning. This involves removing water molecules and any co-crystallized ligands or co-factors not essential for the docking study.[15]
-
Protonation and Repair: Add polar hydrogen atoms and assign correct protonation states for amino acid residues, particularly histidine, at a physiological pH. Repair any missing atoms or residues in the protein structure using tools like the Protein Preparation Wizard in Maestro or PDB2PQR server.
-
File Format Conversion: Save the prepared protein structure in the appropriate format for the docking software (e.g., PDBQT for AutoDock).
Step 2: Ligand Preparation
-
Structure Generation: Draw the 2D structures of the indole derivatives using chemical drawing software like ChemDraw or Marvin Sketch.[12]
-
3D Conversion and Energy Minimization: Convert the 2D structures to 3D. It is crucial to perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.[12]
-
Charge and Torsion Assignment: Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds for the ligands.
-
File Format Conversion: Save the prepared ligands in the required format (e.g., PDBQT).
Step 3: Docking Protocol Validation (The Trustworthiness Pillar) This is the most critical step for ensuring the scientific integrity of your study.[14] The goal is to prove that your chosen docking parameters can accurately reproduce the binding mode of a known ligand.
-
Extract the Co-crystallized Ligand: From the original, unprocessed PDB file (5KIR), extract the co-crystallized inhibitor (e.g., celecoxib). This is your experimental reference.
-
Prepare the Co-crystallized Ligand: Prepare this extracted ligand using the same procedure outlined in Step 2.
-
Define the Binding Site: The binding site is defined as a grid box encompassing the active site. This is typically centered on the co-crystallized ligand's position. A grid box size of 20x20x20 Å is often a good starting point, ensuring it's large enough to allow the ligand to move freely.[12][14]
-
Re-dock the Ligand: Dock the prepared co-crystallized ligand back into the prepared protein using your chosen software and parameters.
-
Calculate RMSD: Superimpose the top-ranked docked pose with the original experimental pose of the co-crystallized ligand and calculate the Root Mean Square Deviation (RMSD). A successful validation is generally indicated by an RMSD value of less than 2.0 Å. [16][17] This confirms that your protocol can accurately predict the experimentally observed binding conformation. If the RMSD is high, you must adjust parameters (e.g., grid box size, exhaustiveness) and repeat the validation.
Step 4: Production Docking of the Indole Library
-
Once the protocol is validated, use the exact same protein structure, grid box, and docking parameters to dock every indole derivative in your library.
-
For each ligand, the docking program will generate multiple possible binding poses, each with a corresponding docking score (binding affinity), typically in kcal/mol.[9]
Step 5: Post-Docking Analysis
-
Analyze Docking Scores: The docking score provides a quantitative estimate of binding affinity. A more negative score generally indicates a more favorable binding interaction.[1][9] Rank the compounds based on their scores.
-
Visual Inspection (Crucial): Do not rely solely on the docking score.[9] Visually inspect the top-ranked poses for each of the most promising compounds. Use visualization software like PyMOL or Chimera to analyze the interactions between the ligand and the protein's active site residues. Look for key interactions such as:
-
Hydrogen bonds: These are strong, directional interactions.
-
Hydrophobic interactions: Contacts with nonpolar residues.
-
Pi-stacking: Interactions between aromatic rings. A plausible binding mode should feature well-defined, chemically sensible interactions with key residues known to be important for inhibitor binding in that target.[3][9]
-
Experimental Workflow Diagram
Caption: A validated workflow for comparative molecular docking studies.
Part 3: Data Presentation and Interpretation
Summarizing Quantitative Data
The results of the docking study should be summarized in a clear, tabular format for easy comparison.
| Compound ID | Structure (SMILES) | Docking Score (kcal/mol) | H-Bonds | Key Interacting Residues |
| Control | Celecoxib (example) | -11.5 | 2 | His90, Arg513 |
| IND-01 | c1ccc(cc1)c2c(c(n(n2)c3ccc(cc3)S(=O)(=O)N)C(F)(F)F)C | -9.8 | 2 | Arg120, Tyr355 |
| IND-02 | O=C(O)Cc1c(C)nc(c2ccccc21)c3ccc(Cl)cc3 | -9.5 | 1 | Ser530 |
| IND-03 | C[n+]1c(c(cc1)c2ccccc2)c3ccc(cc3)c4ccccc4 | -8.2 | 0 | Val349, Leu352 |
| IND-04 | C1=CC=C(C=C1)C2=C(C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Br | -10.1 | 1 | Arg120 |
Note: This table contains hypothetical data for illustrative purposes.
Interpreting the Results: Beyond the Score
The interpretation of docking results is a multi-faceted process that combines quantitative data with qualitative structural analysis.
-
Docking Score as a Filter: The docking score is the first filter. Compounds with significantly better (more negative) scores than others are prioritized. In our example, IND-01 and IND-04 appear more promising than IND-03.
-
Interaction Patterns: The true value comes from analyzing the binding pose. Does the compound form interactions with key catalytic or binding residues? For COX-2, interactions with residues like Arg120, Tyr355, and Ser530 are known to be critical for inhibition. IND-01, despite a slightly weaker score than the control, forms two hydrogen bonds and interacts with key residues, making it a strong candidate. IND-04 has a good score but only one listed H-bond, requiring closer visual inspection.
-
SAR Correlation: The results should provide insights into the structure-activity relationship. For example, if derivatives with a halogen at position C5 (like IND-02) consistently score well, it suggests this position is a favorable point for modification. Conversely, if bulky groups at N1 (like in IND-03) lead to lower scores, this indicates a potential steric clash.
Logical Framework for Hit Identification
The process of moving from raw data to a promising lead candidate can be visualized as a logical funnel.
Caption: Logical workflow for identifying promising hits from docking data.
Conclusion and Forward Look
A comparative molecular docking study, when performed with scientific rigor, is a powerful tool in modern drug discovery. It provides a rational, structure-based approach to understanding how indole derivatives interact with their biological targets, enabling the efficient design of more potent and selective therapeutic agents. The key to a successful study lies not in the blind acceptance of computational scores, but in the establishment of a validated protocol and the critical analysis of binding poses in their full three-dimensional context. The promising candidates identified through this in silico funnel provide a strong foundation for subsequent experimental validation through chemical synthesis and in vitro biological assays, ultimately accelerating the journey from concept to clinic.
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Mo, X., Rao, D. P., Kaur, K., Hassan, R., Abdel-Samea, A. S., Farhan, S. M., Bräse, S., & Hashem, H. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4770. [Link]
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OUCI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]
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Exploring The Therapeutic Versatility of Indole Derivatives: Advances in Medicinal Chemistry. (n.d.). [Link]
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Mo, X., Rao, D. P., Kaur, K., Hassan, R., Abdel-Samea, A. S., Farhan, S. M., Bräse, S., & Hashem, H. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). Molecules (Basel, Switzerland), 29(19), 4770. [Link]
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Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. (2025). PubMed. [Link]
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Al-Rashood, S. T., Aboldahab, I. A., Nagi, M. N., Abou-zeid, L. A., Abdel-aziz, A. A., & Al-Obaid, A. M. (2016). Computer-aided design, synthesis, and biological evaluation of new indole-2-carboxamide derivatives as PI3Kα/EGFR inhibitors. European journal of medicinal chemistry, 115, 203–216. [Link]
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Salmaso, V., & Moro, S. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS computational biology, 21(5), e1012033. [Link]
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YouTube. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. [Link]
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Liu, Z., Shan, M., Wang, Y., Lu, L., Yuan, Y., Wang, X., Jiang, S., & Pan, Y. (2009). Design, Synthesis and Evaluation of Indole Compounds as Novel Inhibitors targeting Gp41. Bioorganic & medicinal chemistry letters, 19(17), 5110–5113. [Link]
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ResearchGate. (2022). How to validate the molecular docking results?. ResearchGate. [Link]
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Al-Malki, J., Al-Radadi, N., Al-Hujaili, S., Al-Otaibi, A., El-Sharkawy, A., & El-Senduny, F. (2022). Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. RSC medicinal chemistry, 13(12), 1435–1468. [Link]
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Al-Rashood, S. T., Aboldahab, I. A., Nagi, M. N., Abou-zeid, L. A., Abdel-aziz, A. A., & Al-Obaid, A. M. (2016). Computer-aided design, synthesis, and biological evaluation of new indole-2-carboxamide derivatives as PI3Kα/EGFR inhibitors. ResearchGate. [Link]
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Kuhn, L. A., & Schafmaster, C. E. (n.d.). Lessons from Docking Validation. Michigan State University. [Link]
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Fayed, E., El-Hady, O., El-Mouslemany, A., & El-Reedy, A. (2022). Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents. Frontiers in Chemistry, 9, 797775. [Link]
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Patel, J., Sharma, D., Suthar, P., Patel, V., Brahmbhatt, D., Begum, R., Singh, V., & Shah, A. (2025). Strategic Design and Development of Indole-Based Compounds as Potent Malic Enzyme 3 Inhibitors for Pancreatic Tumor Therapy. ChemMedChem, 20(23), e202500470. [Link]
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Sharma, B., Singh, S., Singh, P., Nepali, K., & Bedi, P. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European journal of medicinal chemistry, 230, 114107. [Link]
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S., S., S., P., S., R., & S., A. (2022). Molecular docking analysis of Indole based diaza-sulphonamides with JAK-3 protein. Materials Today: Proceedings, 65(Part 3), 1957-1963. [Link]
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A Technical Guide to the Structure-Activity Relationship of 4-Substituted Indoles in Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast number of natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions make it a "privileged scaffold" for engaging with a multitude of biological targets. While substitutions at positions C2, C3, and C5 have been extensively explored, the C4 position of the indole ring offers a distinct vector for molecular modification that can profoundly influence pharmacological activity. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 4-substituted indoles, offering field-proven insights for researchers, scientists, and drug development professionals.
The Strategic Importance of the C4-Position
Modification at the C4-position of the indole nucleus is a strategic choice in drug design. Unlike the more electronically reactive C3 position, substitution at C4 allows for the introduction of diverse functional groups that can probe specific regions of a target's binding pocket without drastically altering the core electronic nature of the indole ring system. These substituents can modulate a compound's physicochemical properties, including lipophilicity, polarity, and steric bulk, thereby fine-tuning its absorption, distribution, metabolism, and excretion (ADME) profile and target engagement.
Comparative SAR Analysis Across Therapeutic Areas
The influence of a substituent at the C4-position is highly context-dependent, varying significantly with the biological target. Below, we compare the SAR of 4-substituted indoles across key therapeutic areas, supported by experimental data.
Anticancer Activity: Targeting Kinases and Cellular Proliferation
Indole derivatives are prominent in oncology research, with many acting as kinase inhibitors.[4][5] Substitution at the C4-position has been shown to be critical for potency and selectivity against various kinases, including Epidermal Growth Factor Receptor (EGFR).
A notable example is the development of 4-indolyl quinazoline derivatives as potent EGFR inhibitors for non-small-cell lung cancer (NSCLC).[6] In this series, the 4-indole moiety acts as a key pharmacophore that occupies the ATP-binding site of the kinase.
Key SAR Insights for Anticancer Activity:
-
Bulky Aromatic Groups: The introduction of substituted aryl groups at the C4-position can enhance binding affinity through hydrophobic and π-π stacking interactions within the kinase ATP-binding pocket.
-
Hydrogen Bonding Moieties: Incorporating groups capable of hydrogen bonding, such as amines or ethers, can lead to specific interactions with key amino acid residues, thereby increasing potency and selectivity.
-
Fluorinated Substituents: In some 6,7-annulated-4-substituted indoles, fluorinated benzylic amines at the C4 position have demonstrated the highest antiproliferative activity.[7]
Table 1: Comparative Anticancer Activity of 4-Substituted Indole Derivatives
| Compound ID | 4-Substituent | Target | Cell Line | IC50 | Reference |
| YS-67 | Quinazoline | EGFR (L858R) | - | 1.9 nM | [6] |
| YS-67 | Quinazoline | PC-9 | PC-9 (NSCLC) | 0.5 µM | [6] |
| KU-69 | Fluorinated benzylic amine | - | L1210 | Potent | [7] |
| KU-87 | Benzylic amine | - | L1210 | Less potent than KU-69 | [7] |
Central Nervous System (CNS) Activity: Modulating Serotonin Receptors
The indole core is famously present in the neurotransmitter serotonin (5-hydroxytryptamine), making indole derivatives prime candidates for targeting serotonin receptors.[8] These receptors are implicated in a range of neurological and psychiatric disorders, including depression, anxiety, and migraines.[1][9]
The nature of the substituent at the C4-position can dictate whether a compound acts as an agonist, antagonist, or selective modulator of a specific serotonin receptor subtype.
Key SAR Insights for CNS Activity:
-
Basic Amine Groups: The presence of a basic nitrogen atom, often as part of a larger substituent at C4, is a common feature for high-affinity serotonin receptor ligands, mimicking the ethylamine side chain of serotonin.
-
Lipophilicity: The overall lipophilicity, influenced by the C4-substituent, is crucial for blood-brain barrier penetration, a prerequisite for CNS-active drugs.
-
Stereochemistry: The stereochemistry of substituents at the C4-position can significantly impact receptor binding and functional activity.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness of SAR data, robust and well-validated experimental protocols are essential. Below is a detailed methodology for a common assay used to evaluate the anticancer activity of novel 4-substituted indole derivatives.
Protocol: MTT Assay for Cell Viability
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.
Objective: To quantify the cytotoxic or cytostatic effect of a 4-substituted indole derivative on cancer cells.
Materials:
-
Cancer cell line (e.g., A549, PC-9)[6]
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (4-substituted indole derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate. c. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: a. Prepare a serial dilution of the test compound in complete growth medium. The final DMSO concentration should not exceed 0.5%. b. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank) and cells with vehicle (DMSO) only (negative control). c. Incubate for 48-72 hours.
-
MTT Addition: a. Add 20 µL of MTT solution to each well. b. Incubate for 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: a. Carefully remove the medium. b. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. c. Gently pipette up and down to ensure complete solubilization.
-
Data Acquisition: a. Read the absorbance at 570 nm using a microplate reader. b. Subtract the absorbance of the blank wells from all other readings.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of viability against the logarithm of the compound concentration. c. Determine the IC50 value using non-linear regression analysis.
Visualization of SAR Workflow
The following diagram illustrates a typical workflow for investigating the structure-activity relationship of a series of 4-substituted indoles.
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The Significance of Chirality in Indole-Based Drug Action
An In-Depth Technical Guide to the Biological Activity of Indole Enantiomers for Researchers, Scientists, and Drug Development Professionals
The principle of chirality is fundamental to the intricate dance of molecular recognition that governs biological processes. For drug development professionals, understanding the profound impact of a molecule's three-dimensional arrangement on its pharmacological activity is not merely academic—it is a cornerstone of rational drug design and the development of safer, more effective therapeutics. This is particularly true for compounds built around the indole scaffold, a privileged structure in medicinal chemistry found in a vast array of natural products and synthetic drugs.[1][2] This guide delves into the stereoselective biological activities of indole enantiomers, providing a comparative analysis supported by experimental data and detailed protocols.
Many indole-containing molecules possess one or more chiral centers, giving rise to pairs of non-superimposable mirror images known as enantiomers. While they share identical physical and chemical properties in an achiral environment, their interactions with the chiral macromolecules of the body—such as enzymes, receptors, and nucleic acids—can differ dramatically.[3] One enantiomer, the eutomer, may elicit the desired therapeutic effect, while its counterpart, the distomer, could be inactive, less active, or even responsible for undesirable side effects.[3] Therefore, the evaluation of individual enantiomers is a critical aspect of modern drug discovery.
This guide will explore two distinct case studies that vividly illustrate the principle of enantioselectivity in indole-containing compounds: the synthetic antidepressant sertraline and the natural anticancer agent vinblastine , focusing on its constituent monomer, catharanthine .
Case Study 1: Sertraline - A Tale of Two Enantiomers in Neurotransmission
Sertraline, marketed under brand names like Zoloft, is a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions.[1][4] Its molecular structure contains two chiral centers, giving rise to four possible stereoisomers: cis-(1S,4S), cis-(1R,4R), trans-(1S,4R), and trans-(1R,4S).[5][6] However, the marketed drug consists of only the cis-(1S,4S)-sertraline enantiomer.[4][6] The rationale for this choice lies in its highly specific interaction with its biological target.
Mechanism of Action: Selective Serotonin Reuptake Inhibition
Sertraline exerts its therapeutic effect by blocking the serotonin transporter (SERT), a protein responsible for the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron.[4] This inhibition leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.
Comparative Biological Activity of Sertraline Stereoisomers
The therapeutic efficacy of sertraline is almost exclusively attributed to the cis-(1S,4S) enantiomer due to its potent and selective inhibition of the serotonin transporter. The other stereoisomers are significantly less active at this target.
| Stereoisomer | Serotonin (5-HT) Uptake Inhibition (IC₅₀, nM) | Dopamine (DA) Uptake Inhibition (IC₅₀, nM) | Norepinephrine (NE) Uptake Inhibition (IC₅₀, nM) |
| cis-(1S,4S) | ~0.26 | ~25 | ~420-925 |
| cis-(1R,4R) | ~330 | ~3,500 | ~4,400 |
| trans-(1R,4S) | ~160 | ~15 | ~50 |
| trans-(1S,4R) | ~3,700 | ~3,500 | ~150 |
| (Data compiled from multiple sources) |
As the data clearly indicates, the cis-(1S,4S) enantiomer is orders of magnitude more potent at inhibiting serotonin reuptake than its cis-(1R,4R) counterpart. While the trans-(1R,4S) isomer shows some activity, it is less selective, also potently inhibiting dopamine and norepinephrine reuptake, which could lead to a different pharmacological profile and potential side effects.[7] The cis-(1R,4R) enantiomer and the trans isomers are considered impurities in the synthesis of the active drug.[5]
Experimental Protocol: [³H]Serotonin Uptake Inhibition Assay
This assay quantifies the ability of a compound to inhibit the uptake of radiolabeled serotonin into cells expressing the serotonin transporter.
Methodology: [8]
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells recombinantly expressing the human serotonin transporter (hSERT) are cultured and seeded into 96-well plates.
-
Compound Preparation: Prepare serial dilutions of the sertraline stereoisomers.
-
Pre-incubation: The cells are pre-incubated with the test compounds or vehicle control in a modified Tris-HEPES buffer (pH 7.1) for 20 minutes at 25°C.
-
Uptake Assay: The uptake reaction is initiated by adding a solution containing a fixed concentration of [³H]Serotonin (e.g., 65 nM). The plates are then incubated for an additional 15 minutes at 25°C.
-
Termination and Washing: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radioligand.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the amount of radioactivity within the cells is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition of serotonin uptake is calculated for each concentration of the test compound relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of the serotonin uptake, is then determined by non-linear regression analysis.
Case Study 2: Vinca Alkaloids - Nature's Chiral Warriors Against Cancer
The Vinca alkaloids, derived from the Madagascar periwinkle (Catharanthus roseus), are a class of potent anticancer agents.[9] Vinblastine and vincristine are prominent members of this family and are complex dimeric indole alkaloids formed by the coupling of two monomeric precursors: catharanthine and vindoline .[10][11] The intricate stereochemistry of these natural products is absolutely essential for their biological activity.
Mechanism of Action: Disruption of Microtubule Dynamics
Vinca alkaloids exert their cytotoxic effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[9] They bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization. This disruption of microtubule formation leads to cell cycle arrest in the M phase (mitosis) and ultimately triggers apoptosis (programmed cell death).[12]
Comparative Biological Activity of Vinca Alkaloid Enantiomers
The complex, multi-chiral structures of catharanthine and vindoline are biosynthesized with absolute stereocontrol in the plant. The total synthesis of vinblastine and its unnatural enantiomer has been achieved, confirming that the specific, natural stereochemistry is paramount for its potent anticancer activity.[5] While direct side-by-side cytotoxic data for the enantiomers of catharanthine in the provided search results is limited, the principles of stereospecificity strongly suggest that the unnatural enantiomer would exhibit significantly reduced or no activity. The natural (+)-catharanthine itself has demonstrated cytotoxic effects.
| Compound | Cell Line | Cytotoxicity (IC₅₀) |
| (+)-Catharanthine | HepG2 (Liver Cancer) | Dose-dependent cytotoxicity and apoptosis induction[13] |
| Indole Alkaloid Extract | JURKAT E.6 (Leukemia) | 211 ng/mL[14] |
| Indole Alkaloid Extract | THP-1 (Leukemia) | 210 ng/mL[14] |
The potent activity of the natural Vinca alkaloids underscores the necessity of their precise three-dimensional structure for effective binding to tubulin.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is widely used to determine the IC₅₀ (half-maximal inhibitory concentration) of potential anticancer compounds.[15]
-
Cell Plating: Seed the desired cancer cell line (e.g., HepG2) into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the test compounds (e.g., the enantiomers of catharanthine). Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified duration (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals formed by metabolically active cells.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
IC₅₀ Determination: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated for each compound concentration relative to the vehicle control. The IC₅₀ value is then determined from the dose-response curve.
Conclusion: Chirality as a Decisive Factor in Drug Efficacy
The case studies of sertraline and the Vinca alkaloids provide compelling evidence for the critical role of stereochemistry in the biological activity of indole-containing compounds. For sertraline, the therapeutic benefit is confined to a single stereoisomer, rendering the others as mere synthetic impurities. In the case of the Vinca alkaloids, nature's elegant stereocontrol produces molecules with potent anticancer activity, an activity that is intrinsically linked to their specific three-dimensional architecture.
For researchers and drug development professionals, these examples underscore a fundamental principle: the chiral nature of a drug candidate cannot be ignored. A comprehensive evaluation of all stereoisomers is essential to identify the true eutomer, understand the full pharmacological profile, and ultimately develop safer and more effective medicines. The early-stage separation of enantiomers and their individual biological characterization is not a matter of academic curiosity but a prerequisite for sound, efficient, and ethical drug development.
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A Senior Application Scientist’s Guide to the Cross-Validation of Experimental Results for Indole Compounds
Intended Audience: Researchers, scientists, and drug development professionals.
Introduction: The Indole Scaffold and the Imperative for Rigorous Data Validation
The indole scaffold is a cornerstone in medicinal chemistry and chemical biology, forming the structural core of a vast array of pharmacologically active compounds, from neurotransmitters like serotonin to anti-cancer agents.[1] Given their prevalence and therapeutic importance, the generation of reliable, reproducible, and accurate experimental data for indole-containing molecules is paramount. However, the unique physicochemical properties of the indole ring can present analytical challenges, leading to potential discrepancies between different measurement techniques.
This guide addresses a critical, yet often overlooked, aspect of scientific rigor: the cross-validation of experimental results. Cross-validation is the systematic process of comparing data generated from two or more distinct analytical methods or laboratories to ensure that the results are comparable and trustworthy.[2][3] It moves beyond the validation of a single method to build a holistic and robust data package.
As a senior application scientist, my objective is not merely to provide protocols but to illuminate the causality behind them. This guide will dissect the "why" behind choosing specific orthogonal methods, the "how" of executing the comparisons, and the "what" of interpreting the statistical outcomes. We will explore the cross-validation of purity assessments, quantification in complex biological matrices, and inter-laboratory method transfers, grounding our discussion in authoritative guidelines and practical, field-proven insights.
Chapter 1: The Bedrock of Comparison: A Primer on Analytical Method Validation
Before one can compare results between two methods, each method must individually be proven "fit for purpose." Cross-validation of flawed methods produces meaningless data. The global standard for this is the International Council for Harmonisation (ICH) guideline Q2(R2), "Validation of Analytical Procedures."[4][5] This guideline outlines the performance characteristics that must be evaluated to ensure a method is reliable.[6][7]
The lifecycle of an analytical method underscores that validation is not a singular event but part of a continuous process, where cross-validation serves as a crucial checkpoint, especially during method transfer or when introducing a new technique.
Caption: The lifecycle of a validated analytical method.
A summary of the core validation parameters as defined by ICH Q2(R2) is presented below. A deep understanding of these characteristics is essential for designing a meaningful cross-validation study.
| Validation Parameter | Purpose |
| Accuracy | The closeness of test results to the true value. Often expressed as percent recovery.[7] |
| Precision | The degree of scatter between a series of measurements. Assessed at three levels: Repeatability (intra-assay), Intermediate Precision (inter-assay, different days/analysts), and Reproducibility (inter-laboratory).[6] |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components).[6] |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[8] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable accuracy, precision, and linearity.[8] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[9] |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature).[6] |
Chapter 2: The Analytical Toolbox for Indole Compounds
Selecting the right techniques is the first step in a cross-validation plan. The choice should be deliberate, ideally pairing methods that rely on different physicochemical principles (orthogonal methods) to provide a more comprehensive and less biased comparison.
Chromatographic Methods: The Workhorse of Quantification
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and potency of synthesized indole compounds and their formulations. When coupled with a mass spectrometer (LC-MS/MS), it becomes the gold standard for quantifying low concentrations of indoles in complex biological matrices like plasma, tissues, or fecal extracts, owing to its exceptional sensitivity and selectivity.[10][11]
-
Reverse-Phase HPLC (RP-HPLC): Typically uses a C8 or C18 stationary phase and is excellent for separating indoles and their related impurities. Detection is commonly performed using UV-Visible spectrophotometry (at λmax ~280 nm) or fluorescence, which offers higher sensitivity for native indoles.[12][13]
-
LC-MS/MS: Provides structural confirmation via mass-to-charge ratio (m/z) and fragmentation patterns, making it highly specific. It is the method of choice when dealing with complex samples where co-eluting peaks could interfere with UV-based detection.[10]
Spectroscopic Methods: Complementary Insights
Spectroscopic techniques provide valuable information, from structural confirmation to direct quantification.
-
UV-Visible Spectroscopy: A simple and rapid method for quantifying a pure indole compound in solution by applying the Beer-Lambert law.[12] While lacking the specificity of chromatography, it can be a powerful tool for cross-validating the concentration of a primary reference standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are unparalleled for absolute structural elucidation of novel indole derivatives.[14][15] Furthermore, Quantitative NMR (qNMR) is an absolute quantification technique that can determine the purity of a compound without needing a reference standard of the same compound, making it an excellent orthogonal method to compare against chromatography.
-
Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of indole compounds, confirming their identity.[12]
Colorimetric Assays: For High-Throughput Screening
In biological research, particularly microbiology, simple colorimetric assays are often used to detect indole production. These assays are fast and inexpensive but must be cross-validated due to known specificity issues.
-
Kovács Assay: This traditional method uses p-dimethylaminobenzaldehyde (DMAB) in an acidic reagent to produce a red-violet color in the presence of indole.[16] However, it is notoriously non-specific and reacts with other indole derivatives like 3-methylindole (skatole), which can lead to an overestimation of indole concentration in biological samples.[17][18]
-
Hydroxylamine-Based Indole Assay (HIA): A more recent development that offers significantly improved specificity. It relies on the reaction between hydroxylamine and unsubstituted indole under basic conditions to produce a pink-colored product.[17][19] This assay does not react with common, naturally occurring indole analogs, making it a superior choice for complex samples.[17]
Chapter 3: Cross-Validation Strategies and Comparative Analysis
Here, we transition from theory to practice. A cross-validation study is a planned experiment designed to compare the performance of two or more analytical procedures.[3] The design and statistical analysis depend entirely on the question being asked.
Caption: A decision tree for selecting an appropriate indole analysis method.
Scenario A: Cross-Validating Purity of a Synthesized Indole Drug Candidate
-
Objective: To obtain a highly confident purity value for a new chemical entity (NCE) to be used in preclinical studies.
-
Method 1 (Primary): RP-HPLC with UV detection, calculating purity by area percent.
-
Method 2 (Orthogonal): Quantitative ¹H-NMR (qNMR), using a certified internal standard of known purity (e.g., maleic anhydride).
-
Causality: HPLC area percent assumes all impurities have the same response factor as the main peak, which is often incorrect. qNMR is a primary ratio method that provides a more "absolute" measure of purity, independent of the analyte's structure, by comparing the integral of a specific analyte proton signal to that of a known amount of an internal standard. Comparing these two provides a robust and defensible purity value.
-
Data Comparison:
| Batch ID | Purity by HPLC (Area %) | Purity by qNMR (%) | Difference (%) |
| IND-001A | 99.6% | 98.2% | -1.4% |
| IND-001B | 99.5% | 98.1% | -1.4% |
| IND-002A | 98.8% | 97.5% | -1.3% |
-
Interpretation & Action: The consistent negative bias suggests the presence of an impurity that has a higher UV response factor than the parent indole compound. The qNMR result should be considered the more accurate value. This discrepancy would trigger an investigation to identify the impurity, likely using LC-MS.
Scenario B: Quantifying Indole in Bacterial Supernatant
-
Objective: To validate a simple, high-throughput colorimetric assay for routine monitoring of indole production in bacterial cultures against a gold-standard method.
-
Method 1 (Test Method): Hydroxylamine-Based Indole Assay (HIA).[17]
-
Method 2 (Reference Method): LC-MS/MS with a stable isotope-labeled internal standard (indole-d7).[10]
-
Causality: LC-MS/MS is highly specific and accurate but also expensive and slow. If the HIA can be shown to produce comparable results, it can be confidently used for rapid screening of large numbers of samples, saving time and resources.
-
Experimental Design: Analyze 20-30 bacterial culture supernatants using both methods. The samples should cover the expected analytical range.
-
Statistical Analysis: A Bland-Altman plot is the ideal tool here. It plots the difference between the two measurements for each sample against the average of the two measurements.[20][21] This visualizes the agreement and reveals any systematic bias.
| Sample ID | Indole by LC-MS/MS (µM) | Indole by HIA (µM) | Average (µM) | Difference (HIA - LCMS) (µM) |
| CUL-01 | 150 | 155 | 152.5 | +5 |
| CUL-02 | 320 | 335 | 327.5 | +15 |
| CUL-03 | 480 | 500 | 490.0 | +20 |
| ... | ... | ... | ... | ... |
-
Interpretation & Action: From the Bland-Altman plot, one calculates the mean difference (the "bias") and the 95% limits of agreement (mean difference ± 1.96 * standard deviation of the differences). If the bias is close to zero and the limits of agreement are within predefined acceptance criteria (e.g., ±20%), the HIA can be considered a valid substitute for the LC-MS/MS method for its intended purpose.
Scenario C: Inter-Laboratory Method Transfer of an HPLC Assay
-
Objective: To ensure an HPLC assay for an indole-containing pharmaceutical product produces equivalent results at a receiving Quality Control (QC) laboratory as it does at the originating R&D laboratory.
-
Method: A single, validated RP-HPLC-UV method.
-
Experimental Design: The originating lab and the receiving lab analyze the same homogeneous batch of the product (e.g., 6 independent preparations at each site). This is known as comparative testing.[22]
-
Statistical Analysis: A two-sample t-test is used to compare the mean assay values from the two labs. An F-test is used to compare the variance (precision) of the results.[23]
-
Acceptance Criteria (Example):
-
The p-value from the t-test should be > 0.05 (no statistically significant difference between the means).
-
The p-value from the F-test should be > 0.05 (no statistically significant difference between the variances).
-
The mean result from the receiving lab should be within ±2.0% of the originating lab's result.
-
-
Interpretation & Action: If all criteria are met, the method transfer is successful. If not, an investigation into the root cause (e.g., differences in equipment, analyst training, column packing) is required before the method can be implemented for routine use at the new site.
Chapter 4: Key Experimental Protocols
Trustworthiness is built on detailed, transparent methodologies. The following protocols are provided as robust templates.
Protocol 1: RP-HPLC-UV Method for Purity of an Indole Derivative
-
Chromatographic System: HPLC with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the indole compound and dissolve in 10 mL of 50:50 Acetonitrile:Water to make a 1 mg/mL stock. Dilute 1:10 in the same solvent for a final concentration of 100 µg/mL.
-
System Suitability Test (SST): Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time must be ≤ 2.0%.
-
Analysis: Inject the sample solution. Calculate purity by area normalization: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.
Protocol 2: Hydroxylamine-Based Indole Assay (HIA)[17]
-
Reagent Preparation:
-
Indole Standard Stock (10 mM): Dissolve 11.72 mg of indole in 10 mL of 70% ethanol.
-
5.3 M NaOH: Dissolve 21.2 g of NaOH in water to a final volume of 100 mL.
-
0.3 M Hydroxylamine HCl: Dissolve 2.08 g of NH₂OH-HCl in water to a final volume of 100 mL.
-
2.7 M H₂SO₄: Carefully add 15 mL of concentrated H₂SO₄ to 85 mL of water.
-
-
Standard Curve Preparation: Prepare a series of indole standards (e.g., 0, 25, 50, 100, 150, 200 µM) by diluting the stock solution in the same matrix as your samples (e.g., bacterial growth medium).
-
Assay Procedure (96-well plate format):
-
Add 100 µL of standards or unknown samples to each well.
-
Add 25 µL of 5.3 M NaOH to each well.
-
Add 50 µL of 0.3 M Hydroxylamine HCl to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 125 µL of 2.7 M H₂SO₄ to each well and mix thoroughly.
-
Incubate for 20-30 minutes at room temperature until a stable pink color develops.
-
-
Measurement: Read the absorbance at 530 nm using a microplate reader.
-
Calculation: Subtract the blank absorbance from all readings. Plot the standard curve (Absorbance vs. Concentration) and determine the concentration of unknown samples using the linear regression equation from the curve.
Protocol 3: Statistical Comparison using a Bland-Altman Plot
-
Data Collection: Obtain paired measurements for 'n' samples from Method A (e.g., LC-MS/MS) and Method B (e.g., HIA).
-
Calculation: For each sample 'i':
-
Calculate the average: Avg_i = (MethodA_i + MethodB_i) / 2
-
Calculate the difference: Diff_i = MethodB_i - MethodA_i
-
-
Plotting: Create a scatter plot with the Average (Avg_i) on the X-axis and the Difference (Diff_i) on the Y-axis.
-
Analysis:
-
Calculate the mean of all differences (d̄). This is the estimated bias . Plot this as a horizontal line on the graph.
-
Calculate the standard deviation of the differences (SD_diff).
-
Calculate the Upper Limit of Agreement (ULA): d̄ + 1.96 * SD_diff. Plot as a horizontal line.
-
Calculate the Lower Limit of Agreement (LLA): d̄ - 1.96 * SD_diff. Plot as a horizontal line.
-
-
Interpretation: Visually inspect the plot. Do 95% of the data points fall within the ULA and LLA? Is there a trend (e.g., does the difference increase as the average increases)? Compare the calculated bias and limits of agreement to your predefined acceptance criteria.
Conclusion
This guide has established that cross-validation is an indispensable component of robust scientific research involving indole compounds. It is a structured, evidence-based approach that fortifies the integrity of experimental data. By thoughtfully selecting orthogonal analytical techniques, adhering to validated protocols, and applying appropriate statistical tools, researchers can build a powerful, self-validating data package.
The principles discussed—from the foundational importance of ICH guidelines to the practical application of comparative statistics—empower scientists to move beyond generating data to generating defensible knowledge. In the high-stakes environment of drug development and scientific discovery, this distinction is critical. The consistent and rigorous application of cross-validation ensures that the data we generate is not just a number, but a reliable truth upon which further research can be confidently built.
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Safety Operating Guide
A Guide to the Safe Disposal of 4-(oxiran-2-ylmethoxy)-1H-indole
Prepared by: Gemini, Senior Application Scientist
This document provides essential procedural guidance for the safe handling and disposal of 4-(oxiran-2-ylmethoxy)-1H-indole. As a compound utilized in specialized research and drug development, its unique chemical structure—featuring both an indole nucleus and a reactive epoxide (oxirane) ring—necessitates rigorous disposal protocols. This guide is designed for researchers, scientists, and laboratory professionals to ensure that disposal methods are safe, compliant, and environmentally responsible.
Hazard Profile and Risk Assessment
A thorough understanding of the hazards associated with 4-(oxiran-2-ylmethoxy)-1H-indole is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, its hazards can be inferred from the structural motifs: the indole core and the epoxide functional group.
-
Indole Moiety: The indole structure is present in many biologically active molecules. The parent compound, indole, is classified as harmful if swallowed, toxic in contact with skin, and a cause of serious eye irritation.[1] It is also recognized as being very toxic to aquatic life.
-
Oxirane (Epoxide) Moiety: The epoxide ring is a highly strained, three-membered ether. This structural feature makes the compound reactive, particularly towards nucleophiles. Epoxides as a class are known alkylating agents and are often treated as potential mutagens, skin sensitizers, and irritants. Uncured epoxy resins are considered hazardous waste due to the reactivity of this group.[2][3]
Given these characteristics, 4-(oxiran-2-ylmethoxy)-1H-indole must be handled as a hazardous substance, with particular attention paid to avoiding skin and eye contact, inhalation, and environmental release.
| Hazard Classification (Inferred) | GHS Pictogram(s) | Key Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | ❗ | H302: Harmful if swallowed. |
| Acute Toxicity, Dermal (Category 3) | ☠️ | H311: Toxic in contact with skin. |
| Serious Eye Damage/Irritation | 👁️ | H319: Causes serious eye irritation. |
| Skin Sensitization | ❗ | H317: May cause an allergic skin reaction. |
| Aquatic Hazard (Acute) | 🐠 | H400: Very toxic to aquatic life. |
This table is based on the known hazards of the indole and epoxide functional groups and should be considered a conservative assessment.
Regulatory Framework for Disposal
In the United States, the disposal of chemical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][4] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices through its Hazard Communication Standard.[5]
A core principle of RCRA is the "cradle-to-grave" responsibility, which holds the waste generator accountable for the hazardous waste from its point of generation to its final, environmentally sound disposal.[6] Therefore, your institution is responsible for making a hazardous waste determination.[4] Due to its high reactivity and toxicity, 4-(oxiran-2-ylmethoxy)-1H-indole must be managed as a hazardous waste.
Standard Disposal Protocol for 4-(oxiran-2-ylmethoxy)-1H-indole
Never dispose of this chemical down the drain or in regular solid waste. The following step-by-step protocol must be followed.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing:
-
Chemical Splash Goggles: To protect against eye contact, which can cause serious irritation.[1]
-
Nitrile Gloves: To prevent skin contact. The compound is presumed to be toxic upon dermal absorption.[1] Ensure gloves are of an appropriate thickness and are changed immediately if contamination occurs.
-
Laboratory Coat: To protect from incidental contact and spills.
Step 2: Waste Characterization and Segregation
-
Characterize as Hazardous: This compound must be disposed of as regulated hazardous chemical waste.
-
Segregate Waste: Do not mix 4-(oxiran-2-ylmethoxy)-1H-indole waste with incompatible materials. It should be collected in a dedicated waste container for organic hazardous waste. Consult your institution's EHS guidelines for specific waste stream compatibility.[5][7]
Step 3: Use Designated Hazardous Waste Containers
-
Liquid Waste: Collect unused or waste solutions of 4-(oxiran-2-ylmethoxy)-1H-indole in a sealable, chemically resistant container (e.g., a glass or polyethylene bottle) that is in good condition.
-
Solid Waste: Collect any contaminated solids, such as pipette tips, weigh boats, or contaminated gloves, in a separate, clearly marked container for solid hazardous waste.
Step 4: Proper Labeling
The waste container must be labeled immediately upon the first addition of waste. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "4-(oxiran-2-ylmethoxy)-1H-indole."
-
An accurate description of the container's contents, including any solvents.
-
The appropriate hazard pictograms (e.g., skull and crossbones, exclamation mark, environment).
-
The date when waste was first added (the "accumulation start date").
Step 5: Temporary Storage
Store the sealed and labeled waste container in a designated satellite accumulation area.[7] The storage location must be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
A cool, dry, and well-ventilated area away from heat sources or direct sunlight.[5][8]
-
Segregated from incompatible chemicals.[8]
Step 6: Arrange for Professional Disposal
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup of the hazardous waste. Do not attempt to treat or neutralize the chemical yourself. Professional disposal companies are equipped to handle and dispose of reactive and toxic chemicals in compliance with all federal, state, and local regulations.[4][9]
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is critical.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before addressing the spill, don the appropriate PPE, including a lab coat, nitrile gloves, and chemical splash goggles. For larger spills, respiratory protection may be necessary.
-
Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collection: Once absorbed, carefully sweep or scoop the material into a designated hazardous waste container for solids. Use non-sparking tools.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., acetone, followed by soap and water), collecting all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of 4-(oxiran-2-ylmethoxy)-1H-indole and associated materials.
Caption: Decision tree for the safe disposal of 4-(oxiran-2-ylmethoxy)-1H-indole.
References
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Atkinson, T., & House, G. (n.d.). Proper Disposal of Leftover Resin & Hardener. Epoxyworks. Retrieved from [Link]
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OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]
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U.S. Chemical Storage. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?. Retrieved from [Link]
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RESIN PRO UK. (n.d.). How to Dispose of Epoxy Adhesives. Retrieved from [Link]
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Lion Technology. (2013, April 23). How to Dispose of 2-Part Epoxy Solutions. Retrieved from [Link]
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Centers for Disease Control and Prevention (CDC). (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]
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Entropy Resins. (2024, May 22). Guidelines for Safe Epoxy Disposal. Retrieved from [Link]
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Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]
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Quora. (2022, May 10). How to dispose of leftover epoxy resin. Retrieved from [Link]
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DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
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AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste. Retrieved from [Link]
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Arkansas State University. (n.d.). Hazardous Waste Management. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Kovacs' Reagent. Retrieved from [Link]
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ScienceDirect. (n.d.). Synthesis, reactivity and biological properties of methoxy-activated indoles. Retrieved from [Link]
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Neogen. (2019, October 30). Kovac's Indole Reagent, Safety Data Sheet. Retrieved from [Link]
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Neogen. (2024, May 17). Kovac's Indole Reagent, Safety Data Sheet. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]
-
MDPI. (n.d.). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. Retrieved from [Link]
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ChemInform. (2010, August 6). Synthesis of 4-Functionalized-1H-indoles from 2,3-Dihalophenols. Retrieved from [Link]
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Environmental Clearance. (2022, July 8). Project details. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(oxiran-2-ylmethoxy)-1H-indole
This guide provides essential safety and handling protocols for 4-(oxiran-2-ylmethoxy)-1H-indole, a reactive intermediate of interest in pharmaceutical research and development. As a molecule combining a reactive epoxide ring with an indole nucleus, understanding its potential hazards is paramount to ensuring laboratory safety. This document moves beyond a simple checklist, offering a procedural and causal framework to empower researchers to work confidently and safely.
Hazard Assessment: The Rationale Behind a Cautious Approach
The requirement for specific Personal Protective Equipment (PPE) is dictated by the chemical's structure and the associated, predictable reactivity. 4-(oxiran-2-ylmethoxy)-1H-indole possesses two key structural motifs that govern its hazard profile.
-
The Oxirane (Epoxide) Ring: Epoxides are a class of cyclic ethers that are highly reactive due to significant ring strain. This reactivity makes them valuable synthetic intermediates but also potent alkylating agents. Contact with biological nucleophiles, such as DNA and proteins, can lead to irritation, sensitization, and potential mutagenicity. Epoxides are widely recognized as a class of compounds that demand careful handling to prevent skin and respiratory sensitization[1][2]. Inhalation of vapors or aerosols can cause respiratory irritation[3].
-
The Indole Moiety: The parent indole structure, while less acutely hazardous than the epoxide ring, is not benign. Safety data for indole indicates it can be harmful if swallowed and toxic in contact with skin, causing serious eye irritation[4].
Therefore, the combined molecule must be treated as a reactive, irritant, and potentially sensitizing compound where dermal, ocular, and respiratory exposure routes are of primary concern. A Safety Data Sheet (SDS) for the structurally similar compound, 6-(Methylsulfonyl)-1-(oxiran-2-ylmethoxy)-1H-indole, explicitly lists hazard statements for skin irritation, serious eye irritation, and potential respiratory irritation, reinforcing this assessment[3].
Core Protective Measures: Engineering Controls & Personal Protective Equipment
A multi-layered approach to safety, starting with engineering controls and supplemented by robust PPE, is essential. All work with 4-(oxiran-2-ylmethoxy)-1H-indole, including weighing, transfers, and reaction setup, must be performed within a certified chemical fume hood to minimize inhalation exposure[5][6].
The following table summarizes the minimum required PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Disposable Nitrile Gloves (minimum 4 mil thickness) | Provides good chemical resistance against incidental contact. Latex gloves are not recommended due to potential for allergies and inferior chemical resistance[7]. For handling neat material or extended procedures, double-gloving is required. |
| Eye & Face Protection | Chemical Splash Goggles (ANSI Z87.1 certified) | Protects against splashes and aerosols. Standard safety glasses do not provide an adequate seal and are insufficient[5][8]. A full-face shield should be worn over goggles during procedures with a high risk of splashing[6]. |
| Body Protection | Flame-Resistant (FR) Laboratory Coat | Protects skin and personal clothing from minor spills and splashes. Must be kept fully buttoned[9]. For larger quantities (>50g), a chemically resistant apron is also required. |
| Respiratory Protection | Air-Purifying Respirator with Organic Vapor Cartridges | While the fume hood is the primary control, a respirator should be readily available for spill cleanup or emergency situations. All users must be properly fit-tested and trained before using a respirator[2][10]. |
Operational and Disposal Plans: A Step-by-Step Procedural Guide
Adherence to strict protocols is a self-validating system for safety. The following procedures detail the complete workflow for handling 4-(oxiran-2-ylmethoxy)-1H-indole.
Preparation and Handling Protocol
-
Pre-Operation Safety Check: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and the sash is at the indicated working height. Confirm that an eyewash station and safety shower are accessible and unobstructed[11].
-
Gather Materials: Assemble all necessary glassware, reagents, and spill cleanup materials and place them inside the fume hood to minimize traffic in and out of the controlled area[8].
-
Donning PPE: Don PPE in the following order: lab coat, nitrile gloves (first pair), chemical splash goggles, face shield (if required), and second pair of nitrile gloves.
-
Chemical Handling: Perform all manipulations deep within the fume hood. Use a spatula for solid transfers. If making a solution, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: Once the procedure is complete, securely cap all containers. Decontaminate the exterior of any containers and equipment before removing them from the fume hood.
Contaminated Waste Disposal
-
Solid Waste: All contaminated solid waste, including gloves, weigh boats, and paper towels, must be placed in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing 4-(oxiran-2-ylmethoxy)-1H-indole must be disposed of in a designated, sealed, and properly labeled hazardous liquid waste container. Do not pour down the drain[9].
-
Contaminated PPE: The outer pair of gloves should be removed and disposed of as solid hazardous waste immediately after handling is complete. The inner pair should be removed before exiting the lab.
Doffing PPE and Personal Hygiene
Properly removing PPE is critical to prevent exposure.
-
Outer Gloves: Peel off the outer pair of gloves without touching the exterior surface. Dispose of them in the designated waste container inside the fume hood.
-
Lab Coat & Goggles: Remove your lab coat and goggles.
-
Inner Gloves: Remove the inner pair of gloves, again without touching the outer surface.
-
Hand Washing: Immediately wash hands thoroughly with soap and water for at least 20 seconds[8][12].
Visualized Workflow for Safe Handling
The following diagram outlines the critical steps and decision points in the safe handling workflow for 4-(oxiran-2-ylmethoxy)-1H-indole.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
